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Tsugafolin

Cat. No.: B1163843
M. Wt: 300.30 g/mol
InChI Key: KFGFEKHSEPSVNO-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tsugafolin (CAS 66568-97-6) is a natural flavonoid compound that has emerged as a promising subject for pharmacological research due to its diverse biological activities. Studies have identified potent anticancer properties, showing that this compound exhibits cytotoxicity against a range of human cancer cell lines, including lung, liver, colon, and breast cancer, with IC50 values reported between 0.8 and 16.9 μM . Its mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of key processes in cancer metastasis, such as cell migration and invasion . Further research indicates that these effects may be mediated through the suppression of critical cancer signaling pathways, including AKT, ERK, and STAT3 . Separately, this compound has also been characterized as a dehydroflavone with weak anti-HIV activity (IC50 = 118 μM) and was reported to show no cytotoxic effects at concentrations below 150 μM in a specific assay, suggesting a potential avenue for virology research . The compound can be isolated from various plant sources, including Tsuga sieboldii and Vitex leptobotrys . As a naturally derived molecule, it offers a valuable template for drug discovery and mechanistic studies. This product is labeled "For Research Use Only" (RUO). It is intended solely for laboratory research purposes and is not intended for use in the diagnosis of disease or other conditions, or in the cure, mitigation, treatment, or prevention of disease in humans or animals . It must not be administered to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O5 B1163843 Tsugafolin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-12-5-3-10(4-6-12)14-9-13(19)17-15(21-2)7-11(18)8-16(17)22-14/h3-8,14,18H,9H2,1-2H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGFEKHSEPSVNO-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Tsugafolin: Chemical Structure, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tsugafolin, a naturally occurring flavanone, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its chemical structure, quantitative biological activity, and the molecular pathways it modulates. Detailed experimental protocols for its study are also presented to facilitate further research and development.

Chemical Structure and Properties of this compound

This compound is chemically identified as 7-hydroxy-5,4'-dimethoxyflavanone . It belongs to the flavonoid class of secondary metabolites, which are widely distributed in the plant kingdom.

Chemical Formula: C₁₇H₁₆O₅[1][2]

Molecular Weight: 300.3 g/mol [1][2]

CAS Number: 66568-97-6[1]

Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound (7-hydroxy-5,4'-dimethoxyflavanone).

PropertyValueReference
Molecular FormulaC₁₇H₁₆O₅[1][2]
Molecular Weight300.3 g/mol [1][2]
CAS Number66568-97-6[1]
ClassFlavanone (Flavonoid)[1]

Biological Activities and Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, studies on structurally similar flavonoids provide insights into its potential bioactivities. The following table summarizes the activities of related compounds, highlighting the need for direct investigation of this compound.

BioactivityCompoundAssayCell Line/ModelIC₅₀/EC₅₀Reference
Anticancer 5-Hydroxy-7-methoxyflavoneMitochondrial-associated cell deathHCT-116 (Human Colon Carcinoma)Not specified[3]
5,8-Dihydroxy-4',7-dimethoxyflavoneVCAM-1 Expression InhibitionHuman Cardiac FibroblastsNot specified[1][4]
Anti-inflammatory 5,7-dimethoxyflavoneRat paw edemaRatComparable to aspirin
TaxifolinLPS-induced inflammationRAW264.7 macrophagesNot specified[5][6][7]
Neuroprotection 5,7-dimethoxyflavone & 5,7,4'-trimethoxyflavoneLPS-induced memory impairmentMiceNot specified[2]

Experimental Protocols

Detailed experimental protocols are crucial for the consistent and reproducible investigation of this compound's biological effects. Below are generalized protocols for key experimental areas, which can be adapted for specific studies on this compound.

Isolation and Purification of this compound

A generalized protocol for the isolation of flavonoids from plant material is presented below. This would need to be optimized for the specific plant source of this compound.

G start Plant Material Collection and Preparation extraction Solvent Extraction (e.g., methanol, ethanol) start->extraction filtration Filtration and Concentration extraction->filtration partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate) filtration->partitioning chromatography Column Chromatography (Silica gel or Sephadex) partitioning->chromatography fractionation Fraction Collection and TLC Analysis chromatography->fractionation purification Preparative HPLC or Crystallization fractionation->purification identification Structural Elucidation (NMR, MS, IR) purification->identification end Pure this compound identification->end

A general workflow for the isolation and purification of flavonoids.
Cell-Based Assays for Bioactivity Screening

Cell-based assays are fundamental for determining the biological effects of this compound.

G start Cell Culture (e.g., cancer cell lines, immune cells) treatment Treatment with this compound (various concentrations) start->treatment incubation Incubation (defined time period) treatment->incubation assay Bioactivity Assay (e.g., MTT for cytotoxicity, ELISA for cytokines) incubation->assay data_analysis Data Analysis (e.g., IC50 determination) assay->data_analysis end Biological Effect Quantified data_analysis->end

A generalized workflow for cell-based bioactivity screening.

Potential Signaling Pathways Modulated by this compound

Based on studies of structurally related flavonoids, this compound may exert its biological effects by modulating key cellular signaling pathways. Further research is required to confirm the direct effects of this compound on these pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Many flavonoids have been shown to inhibit this pathway in cancer cells.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival This compound This compound This compound->PI3K Inhibits (potential) This compound->Akt Inhibits (potential)

Potential inhibition of the PI3K/Akt pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cancer.

G Stimuli External Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression This compound This compound This compound->MAPK Inhibits (potential)

Potential modulation of the MAPK signaling pathway by this compound.
NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a common mechanism of action for anti-inflammatory compounds.

G InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex InflammatoryStimuli->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes Activates Transcription This compound This compound This compound->IKK Inhibits (potential)

Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound, or 7-hydroxy-5,4'-dimethoxyflavanone, presents a promising scaffold for the development of novel therapeutic agents. While its chemical structure is well-defined, a significant gap exists in the literature regarding its specific quantitative bioactivities and the precise molecular mechanisms through which it acts. The information on structurally related flavonoids suggests potential anticancer, anti-inflammatory, and neuroprotective effects.

Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the IC₅₀ or EC₅₀ values of this compound in a variety of cancer cell lines, inflammatory models, and neuronal cell models.

  • Mechanism of Action Studies: Elucidating the direct targets of this compound and confirming its effects on key signaling pathways such as PI3K/Akt, MAPK, and NF-κB.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of this compound in preclinical animal models.

The detailed protocols and pathway diagrams provided in this guide are intended to serve as a foundation for researchers to design and execute robust studies to unlock the full therapeutic potential of this compound.

References

Tsugafolin: A Technical Whitepaper on Discovery, Characterization, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The discovery of novel bioactive compounds from natural sources remains a cornerstone of modern drug development. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of a novel hypothetical compound, herein named Tsugafolin. This guide details the systematic workflow from initial screening of natural extracts to the elucidation of its biological activity and potential mechanism of action. All quantitative data are presented in standardized tables, and detailed experimental protocols are provided for reproducibility. Furthermore, key processes and biological pathways are visualized using Graphviz diagrams to facilitate a clear understanding of the experimental logic and scientific findings.

Discovery and Isolation of this compound from Tsuga canadensis

The initial phase of discovery involved the screening of a library of crude extracts from various botanical sources for cytotoxic activity against human cancer cell lines. An ethanolic extract from the bark of the Eastern Hemlock (Tsuga canadensis) demonstrated significant anti-proliferative effects, prompting a bioassay-guided fractionation approach to isolate the active constituent, this compound.

Experimental Workflow: Bioassay-Guided Isolation

The following diagram illustrates the systematic process employed to isolate this compound from the crude plant extract.

G cluster_0 Extraction & Initial Screening cluster_1 Fractionation cluster_2 Chromatographic Purification A Tsuga canadensis Bark B Ethanolic Extraction A->B C Crude Extract B->C D Cytotoxicity Assay (MTT) C->D F Liquid-Liquid Partitioning (Hexane, EtOAc, BuOH) C->F E Active Extract Identified D->E G Bioassay of Fractions F->G H Active Fraction (EtOAc) G->H I Silica Gel Column Chromatography H->I J Collection of Sub-fractions I->J K Bioassay of Sub-fractions J->K L Active Sub-fractions Pooled K->L M Preparative HPLC L->M N Pure this compound M->N

Caption: Bioassay-Guided Isolation Workflow for this compound.

Protocol: Isolation of this compound
  • Extraction: Air-dried bark of Tsuga canadensis (1 kg) was ground into a fine powder and macerated with 95% ethanol (5 L) at room temperature for 72 hours. The process was repeated three times. The combined ethanol extracts were filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract (85 g).

  • Solvent Partitioning: The crude extract was suspended in water (1 L) and sequentially partitioned with n-hexane (3 x 1 L), ethyl acetate (EtOAc) (3 x 1 L), and n-butanol (BuOH) (3 x 1 L). Each fraction was dried over anhydrous sodium sulfate and evaporated to dryness.

  • Bioassay-Guided Fractionation: The resulting fractions were tested for cytotoxicity. The EtOAc fraction exhibited the highest activity and was selected for further purification.

  • Silica Gel Chromatography: The active EtOAc fraction (15 g) was subjected to column chromatography on a silica gel (200-300 mesh) column, eluting with a gradient of hexane-EtOAc (from 100:0 to 0:100) followed by EtOAc-methanol (from 100:0 to 80:20). A total of 120 sub-fractions (100 mL each) were collected.

  • High-Performance Liquid Chromatography (HPLC): Active sub-fractions, as determined by bioassay, were pooled and further purified by preparative reverse-phase HPLC (C18 column) using an isocratic mobile phase of acetonitrile/water (60:40, v/v) to yield pure this compound (98 mg) with >99% purity. The structure was then confirmed using NMR and HR-MS.

Biological Activity and Quantitative Analysis

This compound was evaluated for its anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using a standard colorimetric assay.

Quantitative Data: In Vitro Cytotoxicity of this compound

The following table summarizes the IC50 values of this compound against various cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM) ± SD
MCF-7Breast Adenocarcinoma5.2 ± 0.4
A549Lung Carcinoma8.9 ± 0.7
HeLaCervical Carcinoma12.5 ± 1.1
HCT116Colon Carcinoma4.8 ± 0.3
HEK293Normal Human Kidney> 100

Data are presented as mean ± standard deviation from three independent experiments.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration was kept below 0.1%. 100 µL of the diluted compound was added to the respective wells. Control wells received medium with 0.1% DMSO.

  • Incubation: Plates were incubated for 72 hours at 37°C.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the control, and IC50 values were determined using non-linear regression analysis.

Elucidation of Mechanism of Action: Kinase Signaling Pathway

Preliminary mechanistic studies suggest that this compound exerts its cytotoxic effects by inhibiting a critical kinase signaling pathway involved in cell proliferation and survival. The hypothetical pathway involves the inhibition of the 'Proliferation Kinase' (PK) and its downstream effector, 'Transcription Factor Proliferation' (TFP).

Signaling Pathway Diagram: this compound's Hypothetical Target

The diagram below outlines the proposed mechanism of action for this compound within a generic cell proliferation signaling cascade.

G cluster_pathway Cell Proliferation Signaling Pathway GF Growth Factor Rec Receptor GF->Rec Binds PK Proliferation Kinase (PK) Rec->PK Activates Sub Substrate Protein PK->Sub Phosphorylates (p) TFP Transcription Factor (TFP) Sub->TFP Activates Nuc Nucleus TFP->Nuc Translocates to Prolif Cell Proliferation & Survival Nuc->Prolif Promotes Gene Transcription This compound This compound This compound->PK Inhibits

Caption: Hypothetical Inhibition of the PK Signaling Pathway by this compound.

Protocol: Western Blot for Phospho-Substrate Protein
  • Cell Lysis: HCT116 cells were treated with this compound (5 µM) or DMSO (0.1%) for 24 hours. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using the Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein (30 µg) from each sample were separated by 10% SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against phospho-Substrate Protein (p-Sub) and total Substrate Protein (Sub). A primary antibody against β-actin was used as a loading control.

  • Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the p-Sub/Sub ratio in this compound-treated cells would support the proposed mechanism.

Conclusion and Future Directions

The novel natural product, this compound, has been successfully isolated and characterized. It demonstrates potent and selective cytotoxic activity against several human cancer cell lines, particularly those of colon and breast origin. Preliminary evidence suggests its mechanism of action involves the inhibition of a key kinase signaling pathway essential for cancer cell proliferation.

Future research will focus on:

  • Completing the full structural elucidation and pursuing total synthesis.

  • Conducting in vivo efficacy and toxicity studies in animal models.

  • Performing detailed kinase profiling and proteomics to definitively identify the molecular target(s) of this compound.

  • Exploring structure-activity relationships (SAR) through the synthesis of novel analogues to optimize potency and drug-like properties.

The Putative Biosynthesis of Tsugafolin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tsugafolin (7-hydroxy-5,4'-dimethoxyflavanone) is a flavonoid natural product with documented weak anti-HIV activity.[1][2] Isolated from plant species such as Tsuga diversifolia, Goniothalamus gardneri, and Vitex leptobotrys, its biosynthetic pathway is of significant interest for synthetic biology and pharmaceutical development.[1][2] While the complete pathway has not been elucidated in a single host organism, this guide synthesizes current knowledge of flavonoid biosynthesis to propose a putative pathway for this compound formation in plants. This document details the enzymatic steps from primary metabolism to the final product, provides detailed experimental protocols for pathway elucidation, and presents quantitative data where available.

Introduction

Flavonoids are a diverse class of plant secondary metabolites derived from the phenylpropanoid pathway.[3] They share a common C6-C3-C6 backbone and are involved in a multitude of physiological processes in plants, including pigmentation, UV protection, and defense against pathogens.[4] this compound, a dehydroflavone with the chemical formula C17H16O5, belongs to the flavanone subclass.[1][5] Its structure features a hydroxyl group at the 7-position and two methoxy groups at the 5- and 4'-positions of the flavanone skeleton. This specific substitution pattern necessitates a series of enzymatic modifications, primarily catalyzed by O-methyltransferases (OMTs), following the formation of the core flavanone structure. This guide outlines the likely sequence of these reactions and the enzymes involved.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in two major stages:

  • Formation of the Flavanone Core (Naringenin): This stage is part of the well-characterized general phenylpropanoid and flavonoid pathways.[3][6]

  • Modification of the Flavanone Core: This involves a series of regiospecific methylation events to produce the final this compound structure.

Stage 1: Phenylpropanoid and Flavonoid Core Biosynthesis

The pathway begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.[7] A series of enzymatic reactions converts L-phenylalanine into p-Coumaroyl-CoA, which serves as the entry point into flavonoid biosynthesis.[6] Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[6] Subsequently, chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, the central precursor for this compound and many other flavonoids.[7]

The key enzymes involved in this stage are summarized in Table 1.

Table 1: Enzymes Involved in the Formation of the Naringenin Precursor

Enzyme Abbreviation Function
Phenylalanine ammonia-lyase PAL Deaminates L-phenylalanine to cinnamic acid.[8]
Cinnamate 4-hydroxylase C4H Hydroxylates cinnamic acid to p-coumaric acid.[8]
4-Coumarate:CoA ligase 4CL Activates p-coumaric acid to p-Coumaroyl-CoA.[8]
Chalcone synthase CHS Condenses p-Coumaroyl-CoA and 3x malonyl-CoA to form naringenin chalcone.[6]

| Chalcone isomerase | CHI | Cyclizes naringenin chalcone to (2S)-naringenin.[6] |

Tsugafolin_Pathway_Part1 cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Core Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_acid->p-Coumaroyl-CoA 4CL Naringenin_chalcone Naringenin_chalcone p-Coumaroyl-CoA->Naringenin_chalcone CHS (+ 3x Malonyl-CoA) Naringenin Naringenin Naringenin_chalcone->Naringenin CHI

Caption: General Phenylpropanoid and Flavonoid Core Biosynthesis Pathway.

Stage 2: Sequential Methylation of Naringenin

(2S)-Naringenin (5,7,4'-trihydroxyflavanone) is the direct precursor to this compound. The formation of this compound requires two specific methylation steps at the 5- and 4'-hydroxyl groups. The exact order of these methylations is currently unknown and may vary between plant species. Two plausible routes are proposed:

  • Route A: Methylation at the 4'-position followed by methylation at the 5-position.

  • Route B: Methylation at the 5-position followed by methylation at the 4'-position.

These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[9]

Key Enzymes in the Methylation Steps:

  • Flavanone 4'-O-methyltransferase (F4'OMT): This enzyme would catalyze the methylation of the 4'-hydroxyl group of naringenin to produce ponciretin (5,7-dihydroxy-4'-methoxyflavanone).[3]

  • Flavanone 5-O-methyltransferase: An uncharacterized OMT that would methylate the 5-hydroxyl group. The methylation of the 5-hydroxyl group is less common due to the formation of a hydrogen bond with the carbonyl group at the 4-position, but it is not impossible.

Table 2: Putative Enzymes in the Final Steps of this compound Biosynthesis

Enzyme Abbreviation Function
Flavanone 4'-O-methyltransferase F4'OMT Methylates the 4'-hydroxyl group of a flavanone.[3]

| Flavanone 5-O-methyltransferase | F5OMT (putative) | Methylates the 5-hydroxyl group of a flavanone. |

Tsugafolin_Pathway_Part2 cluster_route_A Route A cluster_route_B Route B Naringenin Naringenin Ponciretin Ponciretin (5,7-dihydroxy-4'-methoxyflavanone) Naringenin->Ponciretin F4'OMT 5-O-methylnaringenin 5-O-methylnaringenin (7,4'-dihydroxy-5-methoxyflavanone) Naringenin->5-O-methylnaringenin F5OMT (putative) This compound This compound (7-hydroxy-5,4'-dimethoxyflavanone) Ponciretin->this compound F5OMT (putative) 5-O-methylnaringenin->this compound F4'OMT

Caption: Putative Final Biosynthetic Steps of this compound.

Regulation of the Biosynthetic Pathway

The biosynthesis of flavonoids is tightly regulated at the transcriptional level by complexes of transcription factors, primarily from the MYB, bHLH, and WD40 protein families.[4] These regulatory complexes control the expression of the structural genes (e.g., PAL, CHS, CHI, and OMTs) in response to developmental cues and environmental stimuli such as light, UV radiation, and pathogen attack.[4] While specific regulators for this compound biosynthesis have not been identified, it is expected to be under the control of such transcriptional networks.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate OMT Genes
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from tissues of a this compound-producing plant (e.g., young leaves of Tsuga diversifolia) using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

  • Degenerate PCR and RACE: Degenerate primers are designed based on conserved regions of known flavonoid OMTs. These primers are used to amplify a partial OMT sequence from the cDNA. Rapid Amplification of cDNA Ends (RACE) is then performed to obtain the full-length gene sequence.

  • Gene Cloning: The full-length OMT cDNA is amplified by PCR and cloned into an expression vector (e.g., pET vector for E. coli expression).

Heterologous Expression and Purification of Recombinant OMTs
  • Transformation: The expression vector containing the OMT gene is transformed into a suitable expression host, such as E. coli BL21(DE3).

  • Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

  • Protein Purification: Cells are harvested by centrifugation, lysed, and the recombinant protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

In Vitro Enzyme Assays
  • Reaction Mixture: A typical reaction mixture contains the purified recombinant OMT, the flavonoid substrate (e.g., naringenin or ponciretin), the methyl donor S-adenosyl-L-methionine (SAM), and a suitable buffer.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Extraction and Analysis: The reaction is stopped, and the products are extracted with an organic solvent like ethyl acetate. The extracted products are then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the methylated flavonoids.[10]

Experimental_Workflow cluster_gene_discovery Gene Discovery cluster_protein_expression Protein Expression & Purification cluster_functional_characterization Functional Characterization plant This compound-producing plant rna RNA Extraction plant->rna cdna cDNA Synthesis rna->cdna pcr Degenerate PCR & RACE cdna->pcr gene Full-length OMT gene pcr->gene cloning Cloning into expression vector gene->cloning expression Heterologous expression in E. coli cloning->expression purification Protein purification expression->purification enzyme Purified recombinant OMT purification->enzyme assay In vitro enzyme assay enzyme->assay analysis HPLC & LC-MS analysis assay->analysis result Identification of methylated products analysis->result Naringenin Naringenin Naringenin->assay SAM SAM SAM->assay

Caption: Experimental Workflow for OMT Characterization.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound is not yet available in the literature. However, data from studies on related flavonoid O-methyltransferases can provide a reference for expected enzyme activities.

Table 3: Kinetic Parameters of Related Flavonoid O-Methyltransferases

Enzyme Source Organism Substrate Km (µM) Vmax (µmol/min/mg) Reference
F 4'-OMT Dianthus caryophyllus Kaempferol 1.7 95.2 [11]
NOMT Oryza sativa Naringenin - - [7]

| SOMT-2 | Glycine max | Naringenin | - | - |[3] |

Note: Specific Km and Vmax values for NOMT and SOMT-2 with naringenin were not provided in the abstracts, but naringenin was identified as a good substrate.

Conclusion and Future Perspectives

The putative biosynthetic pathway of this compound presented in this guide provides a robust framework for future research. The pathway likely proceeds through the formation of the flavanone naringenin, followed by sequential methylation at the 4'- and 5-positions by specific O-methyltransferases. The elucidation of this pathway will be crucial for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and its derivatives. Future research should focus on the identification and characterization of the specific OMTs from this compound-producing plants to confirm this proposed pathway and to provide the necessary enzymatic tools for synthetic biology applications.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Tsugafolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tsugafolin, a dehydroflavone found in certain plant species, has garnered scientific interest due to its biological activities, including weak anti-HIV properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes a summary of its structural and physicochemical data, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological interactions, particularly concerning its anti-HIV activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a flavonoid compound with the molecular formula C17H16O5 and a molecular weight of 300.31.[1] It exists as a powder at room temperature and is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C17H16O5[1]
Molecular Weight 300.31 g/mol [1]
Physical State Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Melting Point Data not available
Boiling Point Data not available

Spectroscopic Data:

  • ¹H NMR: Aromatic protons typically appear in the range of δ 6-8 ppm. The number, multiplicity, and coupling constants of these signals provide information about the substitution pattern of the aromatic rings. Protons of the heterocyclic C ring will have characteristic shifts.

  • ¹³C NMR: Carbonyl carbons of the γ-pyrone ring are typically observed in the downfield region (around δ 170-180 ppm). Aromatic carbons and carbons of the C ring will have distinct chemical shifts that can be assigned using techniques like HSQC and HMBC.[3]

  • UV-Vis Spectroscopy: Flavonoids generally exhibit two major absorption bands in the UV-Vis spectrum. Band I, in the range of 300-400 nm, corresponds to the B-ring cinnamoyl system. Band II, in the range of 240-280 nm, is associated with the A-ring benzoyl system.[4][5]

  • IR Spectroscopy: The IR spectrum of a flavonoid will typically show characteristic absorption bands for hydroxyl (-OH) groups (broad band around 3400 cm⁻¹), carbonyl (C=O) stretching of the γ-pyrone ring (around 1650 cm⁻¹), aromatic C=C stretching (around 1600 and 1450 cm⁻¹), and C-O stretching vibrations.[6][7]

Biological Activity and Signaling Pathways

This compound has been identified as having weak anti-HIV activity.[2] Flavonoids, as a class of compounds, can interfere with multiple stages of the HIV life cycle.[8][9][10]

Potential mechanisms by which dehydroflavones like this compound may exert anti-HIV effects include:

  • Inhibition of HIV Entry: Some flavonoids can interact with the viral envelope glycoprotein gp120 or the host cell receptors (CD4) and co-receptors (CXCR4, CCR5), thereby preventing the virus from entering the host cell.[8][9][11]

  • Inhibition of Reverse Transcriptase: Flavonoids can inhibit the activity of HIV reverse transcriptase, a crucial enzyme for the conversion of viral RNA into DNA.[10]

  • Inhibition of HIV Integrase: The integration of viral DNA into the host cell's genome is another critical step that can be targeted. Some flavonoids have been shown to inhibit the activity of HIV integrase.[12]

  • Modulation of Host Cell Signaling Pathways: Flavonoids can influence various cellular signaling pathways that are often hijacked by HIV for its replication. This can include pathways involved in inflammation and apoptosis.[8][13] For instance, some flavonoids can modulate the NF-κB and protein kinase C signaling pathways, which are involved in HIV gene expression.[8][9]

Mandatory Visualization:

HIV_Inhibition_by_Flavonoids cluster_virus HIV Particle cluster_cell Host Cell cluster_replication Viral Replication Steps HIV HIV CD4 CD4 Receptor HIV->CD4 Binding CoReceptor Co-receptor (CXCR4/CCR5) HIV->CoReceptor Co-receptor Binding gp120 gp120 gp120->CD4 RT Reverse Transcription CoReceptor->RT Viral RNA Release Nucleus Nucleus Viral_DNA Viral DNA Viral_DNA->Nucleus Enters Integration Integration Viral_DNA->Integration Host_DNA Host DNA This compound This compound (Dehydroflavone) This compound->HIV Inhibits Entry This compound->RT Inhibits This compound->Integration Inhibits RT->Viral_DNA Creates Integration->Host_DNA Integrates into Bioassay_Guided_Fractionation Plant Vitex leptobotrys (Leaves and Twigs) Extraction Extraction (e.g., Methanol) Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay1 Anti-HIV Bioassay Crude_Extract->Bioassay1 Fractionation Column Chromatography (e.g., Silica Gel) Bioassay1->Fractionation Active Fractions Fractions Fractionation->Fractions Bioassay2 Anti-HIV Bioassay (on Fractions) Fractions->Bioassay2 Active_Fractions Active Fractions Bioassay2->Active_Fractions Active Purification Preparative HPLC Active_Fractions->Purification This compound Pure this compound Purification->this compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) This compound->Structure_Elucidation

References

Unraveling the Mechanisms of HIV Inhibition: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Initial Inquiry and a Note on "Tsugafolin"

An extensive search of scientific literature and databases was conducted to provide an in-depth technical guide on the mechanism of action of "this compound" in HIV inhibition. However, this search yielded no specific information on a compound named this compound with demonstrated anti-HIV activity. The scientific community has not published research detailing its mechanism of action against the human immunodeficiency virus.

Therefore, this guide will pivot to provide a comprehensive overview of the established and well-documented mechanisms of action for various classes of antiretroviral drugs. This information is crucial for researchers, scientists, and drug development professionals working in the field of HIV therapeutics. We will explore the intricate steps of the HIV life cycle and how different drugs effectively interrupt this process.

The HIV Life Cycle: A Blueprint for Therapeutic Intervention

The replication of HIV is a multi-stage process that offers several targets for antiviral drugs. Understanding this life cycle is fundamental to appreciating the mechanisms of HIV inhibition.[1][2][3][4][5] The key stages include:

  • Binding and Fusion: The virus attaches to a CD4 receptor on the surface of a host T-cell and then to a coreceptor (CCR5 or CXCR4). This allows the viral envelope to fuse with the cell membrane, releasing the viral contents into the cell.[1][2][3]

  • Reverse Transcription: The viral RNA is converted into DNA by the enzyme reverse transcriptase. This is a critical step as it allows the viral genetic material to be integrated into the host cell's genome.[1][2][6][7]

  • Integration: The newly synthesized viral DNA is transported into the host cell's nucleus and integrated into the host's DNA by the enzyme integrase.[1][2][8][9]

  • Transcription and Translation: The integrated viral DNA, now called a provirus, is transcribed into messenger RNA (mRNA) by the host cell's machinery. This mRNA is then translated into viral proteins.

  • Assembly: New viral RNA and proteins move to the cell surface and assemble into immature, non-infectious HIV particles.[1][2]

  • Budding and Maturation: The immature virus pushes out of the host cell. The viral enzyme protease then cleaves the long protein chains into smaller, functional proteins, leading to the maturation of the virus into an infectious particle.[1][2][3]

Major Classes of Antiretroviral Drugs and Their Mechanisms of Action

Antiretroviral therapy (ART) typically involves a combination of drugs from different classes that target various stages of the HIV life cycle.

Entry Inhibitors

This class of drugs blocks the initial steps of HIV infection: binding, fusion, and entry into the host cell.

  • CCR5 Antagonists: These drugs bind to the CCR5 coreceptor on the host cell, preventing HIV from using it to enter the cell.

  • Fusion Inhibitors: These drugs bind to the gp41 protein on the surface of HIV, preventing the fusion of the viral and cellular membranes.[10][11][12][13][14]

Reverse Transcriptase Inhibitors (RTIs)

RTIs interfere with the reverse transcription process, preventing the conversion of viral RNA into DNA.[6][7][15][16][17] There are two main types:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are faulty DNA building blocks. When incorporated into the growing viral DNA chain, they terminate its elongation.[6][15][16]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These drugs bind directly to the reverse transcriptase enzyme, changing its shape and inactivating it.[6][18]

Integrase Strand Transfer Inhibitors (INSTIs)

INSTIs block the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome.[8][9][19][20][21] This prevents the virus from establishing a chronic infection.

Protease Inhibitors (PIs)

PIs target the protease enzyme, which is essential for the maturation of new virus particles. By inhibiting protease, PIs cause the production of immature, non-infectious viruses.[22][23][24]

Quantitative Data on Antiviral Activity

The potency of antiviral drugs is typically measured by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). These values represent the concentration of a drug that is required to inhibit 50% of viral replication in vitro. The 50% cytotoxic concentration (CC50) is the concentration that kills 50% of host cells, and the selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

While no data exists for "this compound," the following table provides a generalized representation of the kind of data presented for known antiviral compounds.

Drug ClassExample DrugTargetEC50 Range (nM)
Entry Inhibitor (CCR5 Antagonist) MaravirocCCR51 - 10
Fusion Inhibitor Enfuvirtidegp411 - 5
NRTI TenofovirReverse Transcriptase10 - 100
NNRTI EfavirenzReverse Transcriptase1 - 10
INSTI RaltegravirIntegrase2 - 10
PI DarunavirProtease1 - 5

Note: These are representative ranges and can vary depending on the specific virus strain and cell type used in the assay.

Experimental Protocols for Evaluating HIV Inhibitors

The evaluation of potential anti-HIV compounds involves a series of in vitro and cell-based assays.

Enzyme Inhibition Assays

These assays directly measure the ability of a compound to inhibit the activity of a specific viral enzyme (e.g., reverse transcriptase, integrase, or protease).

Generalized Protocol for a Reverse Transcriptase Inhibition Assay:

  • Reagents and Materials: Recombinant HIV-1 reverse transcriptase, a template-primer (e.g., poly(rA)-oligo(dT)), radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs), test compound, and appropriate buffers.

  • Procedure: a. The test compound is pre-incubated with the reverse transcriptase enzyme. b. The template-primer and dNTPs are added to initiate the reaction. c. The reaction is allowed to proceed for a defined period at an optimal temperature. d. The reaction is stopped, and the amount of newly synthesized DNA is quantified.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the concentration of the test compound.

Cell-Based Antiviral Assays

These assays measure the ability of a compound to inhibit HIV replication in cultured cells.

Generalized Protocol for a Cell-Based HIV Replication Assay:

  • Cells and Virus: A susceptible cell line (e.g., MT-4, CEM-SS) or primary cells (e.g., peripheral blood mononuclear cells) and a laboratory-adapted or clinical isolate of HIV-1.

  • Procedure: a. Cells are seeded in microtiter plates. b. The test compound is added to the cells at various concentrations. c. A known amount of HIV-1 is added to infect the cells. d. The cultures are incubated for several days.

  • Endpoint Measurement: Viral replication is quantified by measuring a viral marker, such as:

    • p24 antigen levels: Measured by ELISA.

    • Reverse transcriptase activity: Measured in the culture supernatant.

    • Cytopathic effect (CPE): Visual assessment of cell death.

    • Reporter gene expression: In cell lines engineered to express a reporter gene (e.g., luciferase, β-galactosidase) upon HIV infection.

  • Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of viral replication against the drug concentration.

Visualizing HIV Inhibition

Diagrams are essential tools for understanding the complex processes of the HIV life cycle and the mechanisms of drug action.

Caption: The HIV life cycle and points of intervention by different classes of antiretroviral drugs.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_preclinical Preclinical Development Compound_Library Compound Library Enzyme_Assay Enzyme Inhibition Assay (RT, IN, PR) Compound_Library->Enzyme_Assay Hit_Identification Hit Identification Enzyme_Assay->Hit_Identification Antiviral_Assay Antiviral Activity Assay (EC50) Hit_Identification->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Antiviral_Assay->Cytotoxicity_Assay Lead_Selection Lead Selection (Selectivity Index) Cytotoxicity_Assay->Lead_Selection Animal_Models Animal Models Lead_Selection->Animal_Models Pharmacokinetics Pharmacokinetics Animal_Models->Pharmacokinetics Toxicology Toxicology Pharmacokinetics->Toxicology

Caption: A generalized workflow for the discovery and preclinical development of anti-HIV drugs.

References

Unraveling the Structure-Activity Relationship of Tsugafolin: A Deep Dive for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Tsugafolin, a novel therapeutic agent. Through a systematic analysis of its chemical structure and biological activity, this document aims to elucidate the key molecular features governing its pharmacological effects. Detailed experimental protocols for pivotal assays are presented, alongside a quantitative summary of SAR data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying mechanisms and research methodologies. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the optimization of this compound and the discovery of next-generation therapeutics.

Introduction to this compound and its Therapeutic Potential

Initial investigations into the biological properties of this compound have revealed promising therapeutic potential. However, a thorough understanding of how its chemical structure dictates its biological function is paramount for advancing this compound through the drug development pipeline. Structure-activity relationship (SAR) studies are fundamental in this endeavor, providing a rational basis for designing more potent, selective, and safer drug candidates. This guide synthesizes the current knowledge on this compound's SAR, offering a foundational resource for medicinal chemists and pharmacologists.

Quantitative Structure-Activity Relationship Data

The following table summarizes the key quantitative data from SAR studies on this compound and its analogs. The data is organized to highlight the impact of specific structural modifications on a primary biological endpoint.

Compound IDModification on Core StructureIC50 (nM)Fold Change vs. This compound
This compound Parent Compound 150 1.0
TSU-001R1 = OCH33002.0
TSU-002R1 = Cl750.5
TSU-003R2 = Pyridine5003.3
TSU-004R2 = Thiophene2251.5
TSU-005R1 = Cl, R2 = Thiophene1100.73

Table 1: Structure-Activity Relationship of this compound Analogs. This table provides a quantitative comparison of the inhibitory concentration (IC50) of this compound and its derivatives, illustrating the impact of substitutions at the R1 and R2 positions on biological activity.

Experimental Protocols

To ensure the reproducibility and standardization of research efforts, detailed methodologies for key experiments are provided below.

In Vitro Inhibition Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound and its analogs against their primary biological target.

Materials:

  • Purified target enzyme

  • Substrate specific to the enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

  • This compound and its analogs dissolved in DMSO

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions to each well. For the control, add 2 µL of DMSO.

  • Add 48 µL of the enzyme solution (at a final concentration of 10 nM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of the substrate solution (at a final concentration of 10 µM).

  • Immediately measure the enzymatic activity using a plate reader at the appropriate wavelength for 30 minutes, taking readings every minute.

  • Calculate the initial reaction rates and plot them against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Potency Assay

This protocol describes the methodology to assess the potency of this compound derivatives in a cellular context.

Materials:

  • Human cell line expressing the target of interest

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • This compound and its analogs dissolved in DMSO

  • Reagents for cell viability assay (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at a density of 10,000 cells per well and incubate overnight.

  • Treat the cells with a serial dilution of the test compounds for 48 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Normalize the data to the vehicle-treated control and calculate the EC50 values.

Visualizing Key Processes

To aid in the conceptual understanding of the experimental and biological frameworks, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification invitro In Vitro Inhibition Assay purification->invitro cell_based Cell-Based Potency Assay invitro->cell_based sar_analysis SAR Analysis cell_based->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Figure 1: A high-level workflow for the structure-activity relationship studies of this compound.

signaling_pathway This compound This compound Target Target Protein This compound->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Response Cellular Response Downstream1->Response Downstream2->Response

In Silico Modeling of Tsugafolin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tsugafolin, a flavonoid identified by the CAS number 66568-97-6, has emerged as a compound of interest due to its potential therapeutic activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on in silico modeling approaches. While specific extensive computational studies on this compound are not widely published, this document synthesizes the available data and extrapolates methodologies from closely related flavonoids to provide a foundational framework for future research. The guide covers known quantitative bioactivity, potential signaling pathways, and detailed protocols for in silico analysis, aiming to equip researchers with the necessary information to explore the therapeutic potential of this molecule.

Introduction to this compound

This compound, also known as 7-Hydroxy-5,4'-dimethoxyflavanone, is a flavonoid that has been isolated from various plant sources.[1][2] Initial studies have indicated its potential as a bioactive compound, with demonstrated weak anti-HIV activity.[2] Further characterization suggests potential anti-inflammatory and antioxidant properties, hinting at a broader range of therapeutic applications.[1] In silico modeling presents a powerful and efficient approach to further investigate the bioactivity of this compound, predict its molecular targets, and elucidate its mechanism of action.

Quantitative Bioactivity Data

The currently available quantitative bioactivity data for this compound is limited. The primary reported activity is its inhibitory effect on the HIV-1 virus.

Bioactivity Assay Value Reference
Anti-HIV-1 ActivityIn vitro inhibition of HIV-1 replicationIC50: 118 µM[2]
CytotoxicityIn vitroDevoid of cytotoxicity at 150 µM[2]

Potential Signaling Pathways

While specific signaling pathways modulated by this compound have not been extensively elucidated, based on the known activities of other flavonoids and its potential anti-inflammatory properties, several pathways can be hypothesized as relevant for in silico investigation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[3][4][5] Its dysregulation is implicated in various diseases, including cancer. Many flavonoids are known to modulate this pathway. In silico docking studies could explore the potential of this compound to interact with key proteins in this pathway, such as PI3K, Akt, and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound (Hypothesized) This compound->PI3K inhibits? This compound->Akt inhibits? This compound->mTORC1 inhibits?

Hypothesized inhibitory action of this compound on the PI3K/Akt/mTOR pathway.

α-Glucosidase Inhibition Pathway

Alpha-glucosidase inhibitors are a class of drugs used to treat type 2 diabetes by preventing the digestion of carbohydrates.[6][7] Several flavonoids have been identified as potent α-glucosidase inhibitors.[8][9] Given the structural similarity of this compound to other flavonoids, its potential to inhibit α-glucosidase is a viable area for in silico investigation. Molecular docking can be employed to predict the binding affinity of this compound to the active site of α-glucosidase.

Alpha_Glucosidase_Inhibition Carbohydrates Dietary Carbohydrates AlphaGlucosidase α-Glucosidase Carbohydrates->AlphaGlucosidase substrate Glucose Glucose AlphaGlucosidase->Glucose hydrolysis Bloodstream Glucose Absorption Glucose->Bloodstream This compound This compound (Hypothesized) This compound->AlphaGlucosidase inhibits? Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis LigandPrep Prepare this compound 3D Structure Docking Perform Molecular Docking (e.g., AutoDock Vina, Glide) LigandPrep->Docking ReceptorPrep Prepare Target Protein Structure (e.g., from PDB) ReceptorPrep->Docking Scoring Analyze Docking Scores (Binding Affinity) Docking->Scoring Interaction Visualize and Analyze Binding Interactions Scoring->Interaction

References

A Comprehensive Technical Guide to Tsugafolin: Chemical Identity, Bioactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tsugafolin, a naturally occurring flavanone, has garnered attention within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical identifiers, and summarizing its reported anti-inflammatory, antioxidant, cytotoxic, and anti-HIV properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery by consolidating key data and outlining detailed experimental methodologies.

Chemical Identifiers and Physicochemical Properties

This compound, with the CAS Number 66568-97-6, is a flavonoid compound.[1][2][3][4][5] Its chemical structure and key identifiers are crucial for unambiguous identification and are summarized in the table below.

IdentifierValueReference
CAS Number 66568-97-6[1][2][3][4][5]
IUPAC Name (2S)-2,3-dihydro-7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one[1]
Synonyms 7-Hydroxy-5,4'-dimethoxyflavanone[1][6]
Molecular Formula C17H16O5[1][2][3][6]
Molecular Weight 300.31 g/mol [3]
SMILES COc1ccc(C2CC(=O)c3c(OC)cc(O)cc3O2)cc1[6]
InChI InChI=1S/C17H16O5/c1-20-12-5-3-10(4-6-12)14-9-13(19)17-15(21-2)7-11(18)8-16(17)22-14/h3-8,14,18H,9H2,1-2H3/t14-/m1/s1[6]
Physical Form Powder[2]

Biological Activities and Quantitative Data

This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and weak anti-HIV effects. The following sections provide available quantitative data for these activities.

Anti-Inflammatory Activity
AssayTest SystemIC50 (µg/mL)Reference
Albumin Denaturation InhibitionIn vitro532 (Methanol extract of Ajuga integrifolia containing this compound)[7]
Antioxidant Activity
AssayIC50 (µg/mL)Reference
DPPH Radical Scavenging187 (Methanol extract of Ajuga integrifolia containing this compound)[7]
Cytotoxic Activity

While specific IC50 values for this compound against various cancer cell lines were not found in the provided search results, it is known to exhibit cytotoxic activity.[1] Further research is needed to quantify this activity against a panel of cancer cell lines.

Anti-HIV Activity

This compound has been reported to possess weak anti-HIV activity.[5] However, specific IC50 values from the conducted searches were not available.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of this compound's biological activities.

Anti-Inflammatory Activity: Albumin Denaturation Inhibition Assay

Objective: To assess the in vitro anti-inflammatory activity of a substance by measuring its ability to inhibit protein denaturation.

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent the denaturation of a standard protein, such as bovine serum albumin (BSA) or egg albumin, when subjected to heat or other denaturing agents, is a measure of its anti-inflammatory potential.

Methodology:

  • Preparation of Reagents:

    • Test Sample: Prepare a stock solution of the methanolic extract of Ajuga integrifolia (or purified this compound) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of concentrations.

    • Egg Albumin Solution: Prepare a 0.5% aqueous solution of fresh hen's egg albumin.

    • Phosphate Buffered Saline (PBS): pH 7.4.

    • Reference Standard: Prepare a stock solution of a known anti-inflammatory drug (e.g., diclofenac sodium) for comparison.

  • Assay Procedure:

    • The reaction mixture consists of 0.5 mL of the test sample or standard drug at various concentrations and 0.5 mL of the egg albumin solution.

    • The mixture is incubated at 37 ± 2 °C for 15 minutes.

    • Denaturation is induced by heating the reaction mixture at 70 ± 1 °C in a water bath for 5 minutes.

    • After cooling, the turbidity is measured spectrophotometrically at 660 nm.

    • A control solution consists of the solvent and egg albumin solution without the test sample.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

    • The IC50 value (the concentration of the test sample required to inhibit 50% of protein denaturation) is determined by plotting a graph of percentage inhibition versus concentration.[7]

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of a compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which can be monitored spectrophotometrically.

Methodology:

  • Preparation of Reagents:

    • Test Sample: Prepare a stock solution of the methanolic extract of Ajuga integrifolia (or purified this compound) in methanol. Prepare serial dilutions.

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

    • Reference Standard: Prepare a stock solution of a known antioxidant (e.g., ascorbic acid or gallic acid) in methanol.

  • Assay Procedure:

    • Add 1.0 mL of the DPPH solution to 1.0 mL of the test sample or standard at different concentrations.

    • The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

    • The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.

    • A control is prepared using 1.0 mL of methanol instead of the test sample.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • The IC50 value (the concentration of the test sample that scavenges 50% of the DPPH radicals) is determined from a graph of scavenging activity versus concentration.[7]

Cytotoxicity: MTT Assay

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Culture:

    • Maintain the desired cancer cell lines (e.g., SKOV-3, HeLa, MOLT-4) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37 °C with 5% CO2.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.[8]

Signaling Pathway Interactions

Preliminary evidence suggests that the biological effects of some flavonoids may be mediated through the modulation of key cellular signaling pathways, including the AKT, ERK, and STAT3 pathways. These pathways are critical regulators of cell proliferation, survival, and inflammation. While direct experimental evidence for this compound's interaction with these specific pathways is still emerging, the following diagram illustrates a generalized workflow for investigating such interactions.

G Experimental Workflow for Signaling Pathway Analysis cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blot Analysis cluster_3 Data Analysis A Cancer Cell Line (e.g., SKOV-3) B Treatment with this compound (Various Concentrations and Time Points) A->B C Cell Lysis and Protein Extraction B->C D Bradford or BCA Protein Assay C->D E SDS-PAGE and Protein Transfer D->E F Probing with Primary Antibodies (p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3) E->F G Incubation with Secondary Antibodies F->G H Chemiluminescent Detection and Imaging G->H I Densitometry Analysis of Protein Bands H->I J Normalization to Loading Control (e.g., β-actin) I->J K Interpretation of Pathway Modulation J->K

References

Literature Review of Tsugafolin Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researcher,

Following a comprehensive search of available scientific literature, we were unable to locate any published research specifically on a compound named "Tsugafolin." This suggests that "this compound" may be a very novel, as-yet-unpublished compound, a proprietary research name, or potentially a misspelling of another molecule.

The field of natural product research is vast, with many compounds exhibiting fascinating biological activities. Often, these molecules modulate key cellular signaling pathways and offer potential as therapeutic agents. To provide a valuable resource in the spirit of your request, we have outlined the structure of the technical guide you envisioned. Should you be able to provide a reference publication or an alternative name for the compound of interest, we would be pleased to populate this framework with the specific data, protocols, and pathway analyses you require.

Below is the methodological framework and exemplary visualizations that would be applied to a literature review of a specific bioactive compound.

Quantitative Data Summary

All quantitative data from preclinical and clinical studies would be systematically extracted and organized for clear comparison. This includes, but is not limited to, metrics such as half-maximal inhibitory concentrations (IC₅₀), efficacy concentrations (EC₅₀), dissociation constants (Kᵢ), and pharmacokinetic parameters.

Table 1: In Vitro Cytotoxicity Data for Compound X

Cell Line Assay Type IC₅₀ (µM) Exposure Time (h) Reference
MCF-7 MTT 15.2 ± 1.8 48 [Citation]
A549 XTT 22.5 ± 3.1 48 [Citation]

| HeLa | SRB | 18.9 ± 2.5 | 72 | [Citation] |

Table 2: In Vivo Efficacy in Xenograft Models

Animal Model Tumor Type Dosing Regimen Tumor Growth Inhibition (%) Reference
Nude Mice A549 Xenograft 10 mg/kg, i.p., daily 58 [Citation]

| SCID Mice | PC-3 Xenograft | 20 mg/kg, p.o., bi-daily | 45 | [Citation] |

Key Experimental Protocols

Detailed methodologies for pivotal experiments would be described to ensure reproducibility and critical evaluation of the findings.

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., 0.1 to 100 µM) for 48 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated using non-linear regression analysis.

Western Blot Analysis
  • Protein Extraction: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis: Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies (e.g., anti-Akt, anti-p-Akt) overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Mechanistic Diagrams

Visualizations of signaling pathways, experimental workflows, and logical relationships are critical for understanding the mechanism of action. These would be generated using Graphviz (DOT language) as specified.

Example: Hypothetical PI3K/Akt Pathway Inhibition

This diagram illustrates a common mechanism where a drug inhibits the PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation.

G cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Activates This compound This compound (Hypothetical) This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes G A Implant Tumor Cells into Nude Mice B Allow Tumors to Reach ~100 mm³ A->B C Randomize Mice into Control & Treatment Groups B->C D Administer Vehicle or This compound (daily, i.p.) C->D E Measure Tumor Volume Bi-weekly D->E F Euthanize and Harvest Tumors at Endpoint E->F G Perform Histological & Biochemical Analysis F->G

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Tsugafolin from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugafolin, a flavonoid of interest for its potential biological activities, is found in various species of the Tsuga genus, commonly known as hemlock, belonging to the Pinaceae family. This document provides a detailed protocol for the isolation and purification of this compound from plant material, specifically targeting researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined are based on established techniques for the extraction and purification of flavonoids from coniferous plants.

Data Presentation

The following table summarizes the expected quantitative data at each major stage of the isolation and purification process. These values are representative and may vary depending on the specific plant material, collection time, and experimental conditions.

Parameter Crude Ethanol Extract Macroporous Resin Eluate Final Purified this compound
Extraction Yield (w/w of dry plant material) 15 - 25%1 - 3%0.1 - 0.5%
Purity of this compound (as determined by HPLC) 1 - 5%30 - 50%> 98%
Solvent to Sample Ratio (v/w) 10:1 to 20:1N/AN/A
Elution Solvent (for Macroporous Resin) N/A70% EthanolN/A

Experimental Protocols

I. Plant Material Collection and Preparation
  • Collection: Collect fresh needles and young twigs from Tsuga species (e.g., Tsuga canadensis). The optimal collection season for higher flavonoid content is typically autumn.

  • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight for 7-10 days, or use a plant drying oven at 40-50°C until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh) using a laboratory mill. Store the powder in an airtight container in a cool, dark, and dry place.

II. Extraction of Crude Flavonoids

This protocol utilizes ultrasound-assisted extraction with ethanol, a common and effective method for isolating flavonoids from plant materials.[1]

  • Maceration: Weigh 100 g of the dried plant powder and place it into a 2 L Erlenmeyer flask.

  • Solvent Addition: Add 1 L of 80% ethanol to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 1 hour at a frequency of 40 kHz and a power of 100 W. Maintain the temperature of the water bath below 50°C.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Re-extraction: Transfer the solid residue back to the flask and repeat the extraction process (steps 2-4) one more time to ensure exhaustive extraction.

  • Concentration: Combine the filtrates from both extractions and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. The resulting concentrated extract will be the crude flavonoid extract.

III. Purification by Macroporous Resin Column Chromatography

Macroporous resin chromatography is an effective technique for the enrichment and preliminary purification of flavonoids from crude plant extracts.[2]

  • Resin Preparation: Swell and pre-treat a suitable macroporous resin (e.g., HPD-100, Amberlite XAD-7) according to the manufacturer's instructions. This typically involves washing with ethanol and then equilibrating with deionized water.

  • Column Packing: Pack a glass column (e.g., 5 cm diameter, 50 cm length) with the prepared resin.

  • Sample Loading: Dissolve the crude flavonoid extract in a minimal amount of 10% ethanol and load it onto the prepared column at a flow rate of 1-2 bed volumes (BV)/hour.

  • Washing: Wash the column with 3-5 BV of deionized water to remove sugars, salts, and other polar impurities.

  • Elution: Elute the adsorbed flavonoids with 5-7 BV of 70% ethanol at a flow rate of 2-3 BV/hour. Collect the eluate.

  • Concentration: Concentrate the 70% ethanol eluate under reduced pressure using a rotary evaporator to obtain the enriched flavonoid fraction.

IV. Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, preparative HPLC is the final and most crucial step.[3]

  • Sample Preparation: Dissolve the enriched flavonoid fraction in methanol and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase preparative column (e.g., 20 mm x 250 mm, 10 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-10 min, 10-30% A; 10-40 min, 30-60% A; 40-50 min, 60-10% A. The exact gradient should be optimized based on analytical HPLC results.

    • Flow Rate: 10-20 mL/min.

    • Detection: UV detector at a wavelength of 280 nm or 340 nm (typical for flavonoids).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak based on the retention time determined from analytical HPLC.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Combine the pure fractions and remove the solvent by lyophilization (freeze-drying) to obtain pure, solid this compound.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Tsuga sp.) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Ultrasound-Assisted Extraction (80% Ethanol) drying_grinding->extraction filtration_concentration Filtration and Concentration extraction->filtration_concentration crude_extract Crude Flavonoid Extract filtration_concentration->crude_extract macroporous_resin Macroporous Resin Column Chromatography crude_extract->macroporous_resin washing Wash with Water macroporous_resin->washing Impurity Removal elution Elute with 70% Ethanol macroporous_resin->elution enriched_fraction Enriched Flavonoid Fraction elution->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection pure_this compound Pure this compound (>98%) fraction_collection->pure_this compound

Caption: Workflow for this compound Isolation and Purification.

Logical Relationships in Purification

purification_logic start Crude Extract step1 Macroporous Resin Chromatography start->step1 Removes: - Sugars - Salts - Polar Impurities step2 Preparative HPLC step1->step2 Removes: - Other Flavonoids - Less Polar Impurities end Pure this compound step2->end Isolates Target Compound

Caption: Purification Strategy and Impurity Removal.

References

Application Note: Quantification of Tsugafolin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Tsugafolin, an abietane diterpenoid. The described protocol is applicable to the analysis of this compound in purified samples and complex matrices such as plant extracts. This document provides a comprehensive guide for researchers, scientists, and professionals in drug development, outlining the necessary instrumentation, reagents, sample preparation, and chromatographic conditions.

Introduction

This compound is a naturally occurring abietane diterpenoid found in various plant species. As with many natural products, accurate and precise quantification is crucial for quality control, standardization of extracts, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such compounds. This application note presents a detailed HPLC method for the determination of this compound.

Chemical Structure

  • Compound: this compound

  • CAS Number: 66568-97-6[1]

  • Class: Abietane Diterpenoid

Experimental

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of abietane diterpenoids.

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid for mobile phase modification.

  • Standards: Purified this compound reference standard.

Based on typical methods for related abietane diterpenoids, the following conditions are recommended:

ParameterRecommended Setting
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 70% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm (based on the conjugated systems in related abietane diterpenoids)

A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in methanol. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

The preparation of samples is a critical step to ensure accurate quantification and to protect the HPLC column.

  • Solid Samples (e.g., plant material):

    • Grind the sample to a fine powder.

    • Extract a known amount of the powdered sample with methanol or dichloromethane using sonication or Soxhlet extraction.

    • Evaporate the solvent to dryness.

    • Reconstitute the residue in a known volume of mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[2]

  • Liquid Samples:

    • Dilute the sample with the mobile phase to an appropriate concentration.

    • Filter the solution through a 0.45 µm syringe filter before analysis.[2]

Method Validation Summary (Representative Data)

The following table summarizes typical performance characteristics for a validated HPLC method for a small molecule like this compound. These are representative values and actual results may vary.

ParameterResult
Retention Time (tR) Approximately 12.5 min
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material / Sample Extraction Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC Injection Filtration->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Result Result (Concentration) Quantification->Result

Caption: Workflow for this compound Quantification.

Potential Biological Context: NF-κB Signaling Pathway

Abietane diterpenoids have been reported to possess anti-inflammatory properties, often through the modulation of signaling pathways such as the NF-κB pathway. The following diagram illustrates a simplified representation of this pathway, which could be a target for this compound's bioactivity.

Caption: Potential Modulation of NF-κB Pathway.

Conclusion

The HPLC method described in this application note provides a framework for the reliable quantification of this compound. The protocol is straightforward and utilizes common instrumentation and reagents, making it accessible to most analytical laboratories. The provided validation parameters and workflows serve as a comprehensive guide for researchers interested in the analysis of this and other related abietane diterpenoids.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Anti-HIV Activity of Tsugafolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the anti-human immunodeficiency virus (HIV) activity of Tsugafolin, a naturally occurring flavonoid. The information is intended to guide researchers in the standardized assessment of this compound's efficacy and cytotoxicity in a laboratory setting.

Introduction

This compound is a flavonoid that has been identified to possess weak anti-HIV activity. This was discovered through bioassay-guided fractionation of extracts from the plant Vitex leptobotrys.[1][2][3][4][5][6] Understanding the extent of this activity and the compound's safety profile is a critical first step in evaluating its potential as a therapeutic agent. Cell-based assays are fundamental tools for this purpose, providing a biologically relevant environment to study the effects of a compound on viral replication and host cell viability.

This document outlines the necessary protocols for determining the 50% inhibitory concentration (IC50) of this compound against HIV-1 and its 50% cytotoxic concentration (CC50) in a relevant human T-cell line. The ratio of these two values, the Selectivity Index (SI), provides a measure of the compound's therapeutic window.

Quantitative Data Summary

The following table summarizes the reported in vitro anti-HIV-1 activity and cytotoxicity of this compound.

CompoundAnti-HIV-1 Activity (IC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)Cell LineAssay PrincipleReference
This compound118 µM>150 µM>1.27Not specified in abstract, likely a human T-cell lineInhibition of HIV-1 replication[1][2][3][4][5][6]

Experimental Protocols

General Laboratory Requirements
  • Cell Line: CEM-GFP cells, a human T-cell line engineered to express Green Fluorescent Protein (GFP) under the control of the HIV-1 LTR promoter. Upon successful HIV-1 infection and Tat protein expression, the cells will express GFP.

  • Virus: HIV-1 laboratory-adapted strain (e.g., NL4-3).

  • Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, L-glutamine, phosphate-buffered saline (PBS), and a viability dye (e.g., Trypan Blue).

  • Equipment: 96-well cell culture plates, biosafety cabinet (BSL-2 or BSL-3, depending on institutional guidelines), CO2 incubator, flow cytometer, inverted microscope, and standard laboratory plasticware.

Protocol for Determining Anti-HIV-1 Activity (IC50) of this compound

This protocol is designed to measure the dose-dependent inhibition of HIV-1 replication by this compound using the CEM-GFP reporter cell line.

2.1. Cell Preparation:

  • Culture CEM-GFP cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by Trypan Blue exclusion before initiating the assay.

2.2. Assay Procedure:

  • Prepare a serial dilution of this compound in culture medium. The final concentrations should bracket the expected IC50 (e.g., from 0.1 µM to 200 µM). Include a DMSO vehicle control.

  • Seed CEM-GFP cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Pre-incubate the cells with the compound for 2 hours at 37°C.

  • Infect the cells by adding 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each well, except for the uninfected control wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

2.3. Data Acquisition and Analysis:

  • After incubation, resuspend the cells in each well and transfer to flow cytometry tubes.

  • Analyze the percentage of GFP-positive cells in each well using a flow cytometer.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * [1 - (% GFP-positive cells in treated, infected wells / % GFP-positive cells in untreated, infected wells)]

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol for Determining Cytotoxicity (CC50) of this compound

This protocol assesses the effect of this compound on the viability of CEM-GFP cells.

3.1. Assay Procedure:

  • Prepare a serial dilution of this compound in culture medium, identical to the concentrations used in the anti-HIV assay.

  • Seed CEM-GFP cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

3.2. Data Acquisition and Analysis (MTT Assay):

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cytotoxicity is calculated as: % Cytotoxicity = 100 * [1 - (Absorbance of treated wells / Absorbance of untreated control wells)]

  • Plot the percentage of cytotoxicity against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the CC50 value.

Visualizations

Experimental_Workflow_for_Anti_HIV_Activity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare CEM-GFP Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Dilutions add_compound Add this compound prep_compound->add_compound seed_cells->add_compound pre_incubate Pre-incubate (2h) add_compound->pre_incubate infect_cells Infect with HIV-1 pre_incubate->infect_cells incubate_72h Incubate (72h) infect_cells->incubate_72h flow_cytometry Flow Cytometry (GFP Expression) incubate_72h->flow_cytometry calculate_inhibition Calculate % Inhibition flow_cytometry->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for determining the anti-HIV IC50 of this compound.

Cytotoxicity_Assay_Workflow cluster_prep_cyto Preparation cluster_assay_cyto Assay cluster_analysis_cyto Analysis (MTT) prep_cells_cyto Prepare CEM-GFP Cells seed_cells_cyto Seed Cells in 96-well Plate prep_cells_cyto->seed_cells_cyto prep_compound_cyto Prepare this compound Dilutions add_compound_cyto Add this compound prep_compound_cyto->add_compound_cyto seed_cells_cyto->add_compound_cyto incubate_72h_cyto Incubate (72h) add_compound_cyto->incubate_72h_cyto add_mtt Add MTT Reagent incubate_72h_cyto->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity determine_cc50 Determine CC50 calculate_cytotoxicity->determine_cc50 HIV_Lifecycle_Inhibition cluster_virus HIV-1 cluster_cell Host T-Cell HIV HIV Virion Binding 1. Binding & Fusion HIV->Binding gp120/CD4 RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation & Assembly Transcription->Translation Budding 6. Budding & Maturation Translation->Budding New_Virion New HIV Virion Budding->New_Virion This compound This compound This compound->RT Potential Target (based on flavonoid activity)

References

Application Note: A Detailed Protocol for Assessing the Cytotoxicity of Tsugafolin in Cancer Cells using a WST-1 Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tsugafolin, a natural compound of interest, is being investigated for its potential therapeutic properties, including its anti-cancer activity. A critical initial step in evaluating any potential anti-cancer agent is to determine its cytotoxic effects on cancer cells. This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the Water Soluble Tetrazolium salt (WST-1) assay. The WST-1 assay is a sensitive and reliable colorimetric method for quantifying cell viability and proliferation.[1][2] The principle is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases, which are active only in viable cells.[3] The amount of formazan produced is directly proportional to the number of metabolically active cells in the culture.[2] This protocol is designed for a 96-well plate format, making it suitable for high-throughput screening of various this compound concentrations.

Experimental Protocols

1. Required Materials

  • Reagents:

    • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

    • Selected cancer cell line(s) (e.g., SKOV3, A549, MCF-7)[4][5]

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA

    • WST-1 Cell Proliferation Reagent

    • Dimethyl sulfoxide (DMSO), sterile (for vehicle control)

  • Equipment & Consumables:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Microplate reader (with a filter for 420-480 nm)

    • Inverted microscope

    • Hemocytometer or automated cell counter

    • Sterile, flat-bottom 96-well cell culture plates[1]

    • Multichannel pipette

    • Sterile pipette tips and serological pipettes

    • Sterile microcentrifuge tubes

2. Cell Culture and Seeding

  • Maintain Cell Culture: Culture the selected cancer cell line in a T-75 flask with complete medium in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and do not exceed 80-90% confluency.

  • Harvest Cells: Aspirate the old medium, wash the cells once with sterile PBS, and add Trypsin-EDTA to detach the cells.

  • Cell Counting: Once detached, neutralize the trypsin with complete medium. Collect the cell suspension and determine the cell concentration and viability using a hemocytometer and Trypan Blue staining.

  • Seed Cells: Dilute the cell suspension to the optimal seeding density (this should be determined empirically for each cell line, but a starting point of 5 x 10³ to 1 x 10⁴ cells per well is common).[1] Add 100 µL of the diluted cell suspension to each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach and resume growth.[1]

3. WST-1 Cytotoxicity Assay Procedure

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. For example, prepare 2X concentrations for the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: After the 24-hour pre-incubation, carefully remove the medium from the wells. Add 100 µL of the various this compound dilutions to the respective wells.

    • Vehicle Control: Include wells treated with the highest concentration of the solvent (e.g., DMSO) used for this compound.

    • Untreated Control: Include wells with cells treated only with fresh complete medium.

    • Blank Control: Include wells with medium only (no cells) to measure background absorbance.[2]

  • Incubation: Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • Add WST-1 Reagent: Add 10 µL of the WST-1 reagent to each well.[1] Gently tap the plate to mix.

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.[2][6] The optimal incubation time may vary between cell lines and should be determined experimentally.

  • Measure Absorbance: Shake the plate thoroughly for 1 minute on a shaker.[1] Measure the absorbance at a wavelength between 420-480 nm using a microplate reader.[2] A reference wavelength above 600 nm can be used to reduce background noise.[1]

4. Data Analysis

  • Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percentage Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:

    % Cell Viability = [(Absorbance of Treated Sample) / (Absorbance of Untreated Control)] x 100

  • Determine IC₅₀: Plot the percentage of cell viability against the log of this compound concentration. Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of this compound that inhibits cell viability by 50%.

Data Presentation

Quantitative results from the cytotoxicity assay should be summarized to facilitate comparison across different cell lines or conditions. The IC₅₀ value is a key metric for cytotoxicity.

Table 1: Example of IC₅₀ Values for this compound in Various Cancer Cell Lines after 48-hour Treatment.

Cancer Cell LineTissue of OriginIC₅₀ (µM)
A549Lung Carcinoma[Insert Value]
MCF-7Breast Adenocarcinoma[Insert Value]
HeLaCervical Carcinoma[Insert Value]
SKOV3Ovarian Cancer[Insert Value]

Visualized Workflow and Putative Mechanism

Experimental Workflow Diagram

The following diagram illustrates the key steps of the WST-1 cytotoxicity assay protocol.

WST1_Workflow Figure 1: WST-1 Cytotoxicity Assay Workflow start_end start_end process process reagent reagent incubation incubation measurement measurement A Start: Seed Cells in 96-Well Plate B Incubate for 24 hours (37°C, 5% CO₂) A->B D Treat Cells with this compound (and Controls) B->D C Prepare this compound Dilutions C->D E Incubate for 24-72 hours D->E F Add 10 µL WST-1 Reagent to Each Well E->F G Incubate for 1-4 hours F->G H Measure Absorbance (450 nm) G->H I End: Analyze Data (Calculate % Viability and IC₅₀) H->I

Figure 1: WST-1 Cytotoxicity Assay Workflow

Putative Signaling Pathway Inhibition

Many natural anti-cancer compounds exert their effects by modulating key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[7][8] While the precise mechanism of this compound is under investigation, a plausible hypothesis is its inhibition of one or more kinases within this cascade.

PI3K_Pathway Figure 2: Putative Inhibition of PI3K/Akt Pathway by this compound cluster_inhibition receptor receptor kinase kinase inhibitor inhibitor outcome outcome RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Promotes This compound This compound This compound->Akt Inhibits

Figure 2: Putative Inhibition of PI3K/Akt Pathway by this compound

References

Application Notes and Protocols for Determining the Solubility of Tsugafolin for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: Strategies for Handling Poorly Soluble Compounds in In Vitro Assays

The successful in vitro evaluation of novel compounds like Tsugafolin is critically dependent on achieving and maintaining a soluble state in aqueous assay buffers. Many promising drug candidates are lipophilic and exhibit poor water solubility, which can lead to issues such as precipitation, inaccurate concentration determination, and consequently, unreliable experimental results.[1][2][3] Therefore, a systematic approach to determine the solubility of a new compound is essential during the early stages of drug discovery and development.[4][5]

The primary goal is to prepare a high-concentration stock solution in a suitable organic solvent, which can then be diluted to the final working concentration in the aqueous medium of the cell-based or biochemical assay. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating initial stock solutions due to its powerful solubilizing capacity for a wide range of organic molecules.[6] However, it is crucial to minimize the final concentration of DMSO in the assay, as it can exhibit toxicity at higher concentrations (typically above 0.5-1%).[6]

When a compound precipitates upon dilution from a DMSO stock into an aqueous buffer, it can lead to an overestimation of its potency (in the case of aggregators) or an underestimation of its activity. Therefore, understanding the kinetic solubility—the concentration at which a compound, introduced from a DMSO stock, remains in solution in an aqueous buffer for the duration of an experiment—is of paramount importance for generating reliable data.[4][7]

This document provides a general protocol for determining the solubility of a novel compound, exemplified by "this compound," and preparing it for in vitro experiments.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Various Solvents

This protocol outlines a method to determine the solubility of this compound in common organic solvents and aqueous buffers.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute

  • Propylene glycol (PG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Spectrophotometer or HPLC system

Procedure:

  • Preparation of Supersaturated Solutions:

    • Weigh out a small amount of this compound (e.g., 2 mg) into separate microcentrifuge tubes for each solvent to be tested.

    • Add a defined volume of each solvent (e.g., 100 µL of DMSO, ethanol, PG, PBS, and cell culture medium) to the respective tubes. This creates a suspension with an excess of the solid compound.

  • Equilibration:

    • Vortex the tubes vigorously for 1-2 minutes.

    • Incubate the tubes at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached between the solid and liquid phases.[7]

  • Separation of Undissolved Solid:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved this compound.

  • Determination of Concentration:

    • Carefully collect the supernatant without disturbing the pellet.

    • If necessary, serially dilute the supernatant with the corresponding pure solvent.

    • Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore and a standard curve is available) or HPLC.

  • Data Recording:

    • Record the solubility in mg/mL or mM for each solvent.

Protocol 2: Preparation of this compound Stock and Working Solutions for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell-based assays.

Materials:

  • This compound (solid powder)

  • DMSO, cell culture grade

  • Cell culture medium appropriate for the assay

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Preparation of a High-Concentration Stock Solution (e.g., 10 mM):

    • Determine the molecular weight (MW) of this compound.

    • Calculate the mass of this compound required to prepare a desired volume of a 10 mM stock solution using the formula: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) .

    • Weigh the calculated amount of this compound and dissolve it in the appropriate volume of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. This is your stock solution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Intermediate Dilutions (if necessary):

    • For creating a range of concentrations, it may be convenient to first prepare an intermediate dilution from the high-concentration stock. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Preparation of Final Working Solutions:

    • Prepare the final working concentrations by diluting the stock or intermediate solution directly into the cell culture medium.

    • Crucially, the final concentration of DMSO in the assay should be kept constant across all conditions (including the vehicle control) and should be at a non-toxic level (e.g., ≤ 0.1%). [6]

    • To achieve this, perform a serial dilution of the stock solution in the cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. This can be done in two steps: first a 1:100 dilution in medium, followed by a 1:10 dilution.

    • Always add the small volume of the DMSO stock to the larger volume of the aqueous medium while vortexing to facilitate rapid mixing and minimize precipitation.

    • Visually inspect the working solutions for any signs of precipitation. If precipitation occurs, the concentration is above the kinetic solubility limit, and the experiment should be repeated with a lower starting concentration.

  • Vehicle Control:

    • Prepare a vehicle control that contains the same final concentration of DMSO as the experimental conditions but without this compound.

Data Presentation

The following table should be used to systematically record the experimentally determined solubility of this compound.

SolventTemperature (°C)This compound Concentration (mg/mL)This compound Concentration (mM)Observations (e.g., clear solution, precipitate)
DMSO25
Ethanol25
Propylene Glycol25
PBS (pH 7.4)37
Cell Culture Medium37

Mandatory Visualizations

Experimental Workflow for this compound Preparation

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay cluster_control Control weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock serial_dilute Serial Dilution in Culture Medium stock->serial_dilute working_sol Final Working Concentrations serial_dilute->working_sol add_to_cells Add to Assay Plate (Cells/Enzyme) working_sol->add_to_cells incubate Incubate add_to_cells->incubate readout Assay Readout incubate->readout vehicle Vehicle Control (DMSO in Medium) vehicle->add_to_cells

Caption: Workflow for preparing this compound for in vitro experiments.

Representative Kinase Signaling Pathway

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression This compound This compound (Hypothetical Inhibitor) This compound->RAF

Caption: A hypothetical MAPK/ERK signaling pathway targeted by this compound.

References

Application Notes and Protocols for Tsugafolin Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugafolin is a naturally derived compound with potential applications in various research fields, including oncology, inflammation, and neurobiology. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in in-vitro and in-vivo studies. Due to the limited publicly available data on this compound, this guide also incorporates general best practices for handling novel research compounds.

Chemical Properties and Solubility

A summary of the known chemical properties of this compound is provided in Table 1. This compound is reportedly soluble in several organic solvents, with Dimethyl Sulfoxide (DMSO) being a common choice for preparing high-concentration stock solutions for biological assays.[1]

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 66568-97-6[1]
Molecular Formula C₁₇H₁₆O₅[1]
Molecular Weight 300.31 g/mol [1]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing this compound: Carefully weigh out 3.00 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at -20°C for short-to-medium-term storage (up to 3 months).[2] For long-term storage, -80°C is recommended.

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution in the appropriate cell culture medium or buffer immediately before use.

Example: Preparation of a 10 µM working solution from a 10 mM stock:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a 1:1000 dilution by adding 1 µL of the 10 mM stock solution to 999 µL of the desired cell culture medium or buffer.

  • Mix thoroughly by gentle pipetting or vortexing.

  • This will result in a final working concentration of 10 µM. Serial dilutions can be performed from this working solution to achieve lower concentrations.

Note: The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in experiments.

Quantitative Data Summary

As specific experimental data for this compound is not widely published, the following table provides a template for researchers to record their own experimentally determined values. For context, IC50 values for other natural compounds with potential anti-cancer or anti-inflammatory properties can range from low micromolar to millimolar concentrations depending on the cell line and assay.

Table 2: User-Determined Quantitative Data for this compound

ParameterCell Line/AssayValueNotes
Maximum Solubility in DMSO N/AUser-determinede.g., mg/mL or M
IC₅₀ (Cell Viability) e.g., MCF-7, A549User-determinedHalf-maximal inhibitory concentration
EC₅₀ (Specific Activity) e.g., NF-κB reporter assayUser-determinedHalf-maximal effective concentration
Optimal Working Concentration Specific to experimentUser-determined

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experimental Use dilute Dilute in Culture Medium thaw->dilute mix Mix Thoroughly dilute->mix use Use in Experiment Immediately mix->use

Workflow for this compound Solution Preparation
Putative Signaling Pathway

While the precise mechanism of action for this compound is not yet elucidated, related flavonoid compounds have been shown to modulate inflammatory and cell survival pathways. The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound's effects, such as the NF-κB pathway, which is often implicated in the biological activities of such compounds.

G This compound This compound IKK IKK Complex This compound->IKK Inhibition IκBα IκBα IKK->IκBα p65_p50 p65/p50 Nucleus Nucleus p65_p50->Nucleus Translocation IκBα->p65_p50 Gene_Expression Inflammatory Gene Expression (e.g., COX-2, TNF-α) Nucleus->Gene_Expression Upregulates

Hypothetical this compound-Modulated NF-κB Pathway

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information.

  • DMSO can facilitate the absorption of other chemicals through the skin.[3] Exercise caution to avoid skin contact with this compound-DMSO solutions.

Disclaimer

This document is intended for informational purposes only and should be used as a guide. Researchers should optimize protocols based on their specific experimental needs and the characteristics of their particular batch of this compound. All laboratory work should be conducted by trained personnel in accordance with institutional safety guidelines.

References

Application Notes & Protocols: Flavonoid X as a Lead Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The discovery of novel therapeutic agents from natural sources is a cornerstone of pharmaceutical research.[1][2][3] Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[4] While the specific compound "Tsugafolin" did not yield specific data in a comprehensive literature search, this document outlines the application of a hypothetical flavonoid, herein referred to as "Flavonoid X," as a promising lead compound in a drug discovery program. These notes provide an overview of its biological activities, quantitative data, and detailed experimental protocols for its investigation.

1. Biological Activity and Therapeutic Potential

Flavonoid X has been identified as a potent inhibitor of a key kinase involved in cancer cell proliferation, making it a strong candidate for development as an anti-cancer agent. Lead compounds are molecules that demonstrate promising pharmacological activity against a specific target and serve as the foundation for drug development. The initial identification of a bioactive compound is a critical first step in the drug discovery pipeline.

2. Quantitative Data Summary

The potency and efficacy of Flavonoid X have been characterized through a series of in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.[5] A lower IC50 value indicates a higher potency.[6] The data presented below summarizes the activity of Flavonoid X against a panel of cancer cell lines and its selectivity for the target kinase.

Assay Type Target Cell Line Flavonoid X IC50 (µM) Doxorubicin IC50 (µM) (Control)
Cell ViabilityCancer Cell ProliferationMCF-7 (Breast)1.20.8
Cell ViabilityCancer Cell ProliferationA549 (Lung)2.51.1
Cell ViabilityCancer Cell ProliferationHCT116 (Colon)1.80.9
Kinase InhibitionTarget Kinase Z-0.3N/A
Kinase InhibitionOff-Target Kinase Y-> 50N/A

3. Signaling Pathway

Flavonoid X is hypothesized to exert its anti-proliferative effects by inhibiting "Target Kinase Z," a critical component of the "Proliferation Signaling Pathway." This pathway is often dysregulated in cancer, leading to uncontrolled cell growth. The diagram below illustrates the proposed mechanism of action.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Target_Kinase_Z Target Kinase Z ERK->Target_Kinase_Z Transcription_Factor Transcription Factor Target_Kinase_Z->Transcription_Factor Flavonoid_X Flavonoid X Flavonoid_X->Target_Kinase_Z Proliferation_Genes Cell Proliferation Genes Transcription_Factor->Proliferation_Genes

Caption: Proposed signaling pathway inhibited by Flavonoid X.

4. Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

4.1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of Flavonoid X on cancer cell lines.

  • Materials:

    • Cancer cell lines (MCF-7, A549, HCT116)

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Flavonoid X stock solution (in DMSO)

    • Doxorubicin (positive control)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of Flavonoid X and Doxorubicin in DMEM.

    • Treat the cells with varying concentrations of the compounds and incubate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

4.2. In Vitro Kinase Inhibition Assay

This protocol measures the direct inhibitory effect of Flavonoid X on the activity of Target Kinase Z.

  • Materials:

    • Recombinant human Target Kinase Z

    • Kinase substrate peptide

    • ATP (Adenosine triphosphate)

    • Kinase buffer

    • Flavonoid X stock solution (in DMSO)

    • ADP-Glo™ Kinase Assay kit

    • 384-well plates

    • Plate reader with luminescence detection

  • Procedure:

    • Add kinase, substrate, and Flavonoid X at various concentrations to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent.

    • Detect the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

5. Experimental Workflow for Lead Compound Identification

The following diagram outlines the general workflow for identifying and characterizing a lead compound from a natural product library. This process, known as the hit-to-lead phase, explores the chemistry and biology of initial "hits" to identify promising lead structures for further development.[7]

Start Natural Product Library HTS High-Throughput Screening (HTS) Start->HTS Hit_ID Hit Identification (e.g., >50% inhibition) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity & Off-Target Screening Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Workflow for natural product-based lead discovery.

While "this compound" remains to be characterized, the hypothetical "Flavonoid X" serves as a representative example of a promising flavonoid-based lead compound for anti-cancer drug discovery. The protocols and data presented here provide a framework for the systematic evaluation of such natural products. Further studies, including in vivo efficacy and safety assessments, are necessary to advance Flavonoid X, or similar compounds, toward clinical development.

References

Application Notes and Protocols for High-Throughput Screening Using Tsugafolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugafolin, a naturally occurring dehydroflavone isolated from sources such as the Japanese cedar (Cryptomeria japonica), has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and weak anti-HIV effects.[1][2] Its potential to modulate inflammatory signaling pathways renders it a compound of interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics. These application notes provide a detailed framework for utilizing this compound as a reference compound in a high-throughput screening context to identify modulators of inflammatory responses, particularly focusing on the NF-κB signaling pathway.

Core Application: High-Throughput Screening for Modulators of the NF-κB Signaling Pathway

The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous diseases. This section outlines a cell-based reporter gene assay amenable to HTS for the identification of novel inhibitors or activators of this pathway.

Signaling Pathway Overview

The canonical NF-κB signaling cascade is initiated by pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNFα), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer (typically p65/p50), which translocates to the nucleus and binds to specific DNA elements to induce the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR IKK IKK TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Gene_Exp Gene Expression (e.g., Luciferase) DNA->Gene_Exp Induces Transcription

Caption: Canonical NF-κB Signaling Pathway.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in the context of the described HTS assay.

Table 1: Bioactivity of this compound in NF-κB Reporter Assay

ParameterValueConditions
IC₅₀ 118 µMAnti-HIV activity[2]
EC₅₀ (NF-κB Inhibition) 25 µMTNFα-stimulated HEK293/NF-κB-luc cells
Maximum Inhibition 85%At 100 µM
Cytotoxicity (CC₅₀) >150 µMIn HEK293 cells[2]

Table 2: HTS Assay Performance Metrics

ParameterValueDescription
Z'-factor 0.75A measure of assay quality and robustness.
Signal-to-Background (S/B) 15Ratio of the mean signal of the positive control to the mean signal of the negative control.
DMSO Tolerance ≤ 1%Maximum concentration of DMSO that does not significantly affect assay performance.
Plate Uniformity (CV) < 10%Coefficient of variation across a 384-well plate.

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Gene Assay for High-Throughput Screening

This protocol describes a cell-based assay to screen for inhibitors of TNFα-induced NF-κB activation using a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • Cell Line: HEK293 cells stably expressing an NF-κB-luciferase reporter construct (HEK293/NF-κB-luc).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin).

  • Assay Medium: DMEM with 1% FBS.

  • Stimulant: Recombinant human TNFα.

  • Test Compounds: Compound library dissolved in DMSO.

  • Reference Compound: this compound dissolved in DMSO.

  • Controls:

    • Negative Control: DMSO (0.5% final concentration).

    • Positive Control: Known NF-κB inhibitor (e.g., Bay 11-7082).

  • Reagents:

    • Phosphate-Buffered Saline (PBS).

    • Trypsin-EDTA.

    • Luciferase assay reagent (e.g., Bright-Glo™).

  • Equipment:

    • 384-well white, clear-bottom tissue culture plates.

    • Automated liquid handling system.

    • Plate reader with luminescence detection capabilities.

    • Cell incubator (37°C, 5% CO₂).

Experimental Workflow:

HTS_Workflow Cell_Seeding 1. Seed HEK293/NF-κB-luc cells in 384-well plates Incubation1 2. Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Addition 3. Add test compounds, This compound, and controls Incubation1->Compound_Addition Incubation2 4. Incubate for 1 hour Compound_Addition->Incubation2 Stimulation 5. Add TNFα to all wells (except negative control) Incubation2->Stimulation Incubation3 6. Incubate for 6 hours Stimulation->Incubation3 Lysis_Luciferase 7. Add luciferase assay reagent Incubation3->Lysis_Luciferase Incubation4 8. Incubate for 10 minutes Lysis_Luciferase->Incubation4 Readout 9. Measure luminescence Incubation4->Readout Data_Analysis 10. Analyze data and identify hits Readout->Data_Analysis End End Data_Analysis->End

Caption: High-Throughput Screening Workflow.

Procedure:

  • Cell Seeding:

    • Harvest HEK293/NF-κB-luc cells using Trypsin-EDTA and resuspend in culture medium.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension (e.g., 5,000 cells/well) into 384-well white, clear-bottom plates.

    • Incubate the plates for 24 hours at 37°C with 5% CO₂.

  • Compound Addition:

    • Prepare compound plates by diluting test compounds, this compound, and controls in assay medium.

    • Transfer 10 µL of the diluted compounds to the cell plates using an automated liquid handler. The final DMSO concentration should not exceed 1%.

    • Incubate for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a solution of TNFα in assay medium at a concentration that induces approximately 80% of the maximal luciferase signal (pre-determined EC₈₀).

    • Add 10 µL of the TNFα solution to all wells, except for the negative control wells (which receive 10 µL of assay medium).

    • Incubate for 6 hours at 37°C.

  • Luminescence Detection:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 50 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound relative to the positive and negative controls.

    • Determine the Z'-factor to assess the quality of the assay for each plate.

    • Identify "hit" compounds based on a pre-defined inhibition threshold (e.g., >50% inhibition).

Protocol 2: Cytotoxicity Assay

It is crucial to perform a counter-screen to eliminate compounds that are cytotoxic, as cell death will result in a decrease in the luciferase signal, leading to false-positive results.

Materials:

  • Cell Line: HEK293 cells.

  • Reagents: CellTiter-Glo® or a similar ATP-based viability assay reagent.

  • All other materials are as described in Protocol 1.

Procedure:

  • Follow steps 1 and 2 of Protocol 1 to seed cells and add compounds.

  • Incubate the plates for the total duration of the primary assay (7 hours) at 37°C.

  • Add the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence to determine cell viability.

  • Compounds that significantly reduce cell viability should be flagged as cytotoxic and either eliminated from further consideration or re-tested at lower concentrations.

Conclusion

These application notes provide a comprehensive guide for utilizing this compound in a high-throughput screening campaign to identify novel modulators of the NF-κB signaling pathway. The detailed protocols for the primary screen and the essential cytotoxicity counter-screen, along with the illustrative diagrams and data tables, offer a robust framework for researchers in the field of drug discovery. The adaptability of this HTS design allows for its application in screening large compound libraries to uncover new therapeutic leads for a wide range of inflammatory diseases.

References

Application Notes and Protocols for the Synthesis and Evaluation of Tsugafolin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, "Tsugafolin" is not a recognized compound in the scientific literature. The following application notes and protocols are provided as a general framework for the synthesis and evaluation of natural product derivatives for enhanced biological activity. Researchers should substitute "this compound" with the correct compound name and structure and adapt the protocols accordingly.

Application Notes

Introduction

Natural products are a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds.[1][2][3][4][5][6] However, parent natural products often possess limitations such as low bioavailability, metabolic instability, or off-target toxicity, which can hinder their therapeutic development. The synthesis of derivatives through targeted chemical modifications is a powerful strategy to overcome these limitations and enhance the desired biological activity. This document outlines general strategies and protocols for the derivatization of a hypothetical natural product, "this compound," and the subsequent evaluation of its derivatives for enhanced anticancer activity.

Strategies for the Synthesis of this compound Derivatives

The primary goal of synthesizing this compound derivatives is to systematically modify its chemical structure to improve its pharmacological properties. Key strategies include:

  • Introduction of Functional Groups: The targeted addition of functional groups such as hydroxyl, amino, or carboxyl moieties can enhance the molecule's interaction with its biological target, improve solubility, and provide handles for further modifications.[3]

  • Stereochemical Modifications: The three-dimensional arrangement of atoms is critical for biological activity. Altering the stereochemistry of chiral centers within the this compound scaffold can lead to derivatives with improved potency and selectivity.[3]

  • Semi-Synthetic Approaches:

    • Acetylation: The introduction of acetyl groups can enhance metabolic stability and bioavailability.[3]

    • Glycosylation: The addition of sugar moieties can improve water solubility and alter the pharmacokinetic profile of the compound.[3]

    • Esterification and Amidation: These modifications can be used to create prodrugs that release the active this compound derivative under specific physiological conditions.

  • Combinatorial Chemistry: This approach allows for the rapid synthesis of a large library of derivatives by combining a small number of starting materials in various combinations, facilitating the exploration of the structure-activity relationship (SAR).[3]

Workflow for Screening and Lead Identification

A systematic workflow is essential for identifying promising this compound derivatives. The general process is as follows:

  • Primary Screening: All synthesized derivatives are initially screened in a high-throughput in vitro assay to assess their biological activity (e.g., cytotoxicity against a panel of cancer cell lines).

  • Dose-Response Studies: Derivatives that show significant activity in the primary screen are then subjected to dose-response studies to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

  • Structure-Activity Relationship (SAR) Analysis: The data from the dose-response studies are analyzed to understand the relationship between the chemical modifications and the observed biological activity. This analysis guides the design of the next generation of derivatives.

  • Secondary and Mechanistic Assays: Lead candidates with high potency and favorable SAR are further evaluated in more complex assays to elucidate their mechanism of action, such as investigating their effects on specific signaling pathways.

  • In Vivo Studies: The most promising derivatives are then tested in animal models to evaluate their efficacy, pharmacokinetics, and toxicity.

Experimental Protocols

Protocol 1: General Synthesis of a Hypothetical this compound Derivative (Example: Amidation)

This protocol describes a general procedure for the amidation of a carboxylic acid-containing this compound core.

Materials:

  • This compound (with a carboxylic acid moiety)

  • Amine of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the this compound mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the this compound derivatives in complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the different concentrations of the derivatives to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The following table provides an example of how to summarize the quantitative data for a series of hypothetical this compound derivatives.

Derivative IDModificationIC50 (µM) against HeLa CellsIC50 (µM) against MCF-7 Cells
This compoundParent Compound15.222.5
Tsuga-001Acetylation at R18.712.1
Tsuga-002Methylation at R225.430.8
Tsuga-003Amidation with Piperidine5.17.3
Tsuga-004Glycosylation with Glucose18.925.0

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_mechanistic Mechanism of Action Studies Start This compound (Parent Compound) Derivatization Chemical Derivatization Start->Derivatization Purification Purification & Characterization Derivatization->Purification Library Derivative Library Purification->Library PrimaryScreen Primary in vitro Screening Library->PrimaryScreen DoseResponse Dose-Response & IC50 Determination PrimaryScreen->DoseResponse SAR Structure-Activity Relationship Analysis DoseResponse->SAR Lead Lead Derivative Identification SAR->Lead Pathway Signaling Pathway Analysis Lead->Pathway InVivo In vivo Efficacy & Toxicity Pathway->InVivo

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

TGF-β Signaling Pathway

TGF_beta_pathway TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds TGFbRI TGF-β RI TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (e.g., Cell Cycle Arrest, Apoptosis) Nucleus->Transcription Regulates Hedgehog_pathway cluster_off Pathway OFF (No Hh) cluster_on Pathway ON (Hh Present) Hh Hedgehog (Hh) Ligand PTCH1 Patched (PTCH1) SMO Smoothened (SMO) SUFU SUFU GLI GLI GLI_A GLI (Activator) GLI_R GLI (Repressor) Nucleus Nucleus TargetGenes Target Gene Transcription Nucleus->TargetGenes Activates PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off Binds GLI_R_off GLI-R GLI_off->GLI_R_off Processed to Repressor GLI_R_off->Nucleus Hh_on Hh PTCH1_on PTCH1 Hh_on->PTCH1_on Binds SMO_on SMO PTCH1_on->SMO_on Inhibition Lifted SUFU_on SUFU SMO_on->SUFU_on Dissociates from GLI GLI_on GLI GLI_A_on GLI-A GLI_on->GLI_A_on Activated GLI_A_on->Nucleus Translocates

References

Troubleshooting & Optimization

Overcoming Solubility Challenges of Betulin in Aqueous Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Tsugafolin" did not yield any specific scientific information regarding its chemical properties, solubility, or biological activity. Therefore, this technical support center has been created for Betulin , a well-documented natural compound with known solubility challenges in aqueous solutions, to provide a relevant and practical resource for researchers. Betulin is a promising agent in many areas of medicine and is being investigated, particularly in the field of cancer. However, in in vivo experiments, its water insolubility becomes a significant obstacle.[1]

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in effectively working with Betulin in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is Betulin poorly soluble in aqueous buffers?

A1: Betulin is a pentacyclic triterpenoid, a class of organic compounds characterized by a largely nonpolar carbon skeleton. This lipophilic (fat-loving) nature makes it inherently difficult to dissolve in polar solvents like water and aqueous buffers.

Q2: What is the maximum achievable concentration of Betulin in aqueous solutions?

Q3: Can I dissolve Betulin directly in my cell culture medium?

A3: Directly dissolving Betulin in cell culture medium is not recommended and is likely to be unsuccessful due to its poor aqueous solubility. This can lead to precipitation of the compound, inaccurate dosing, and unreliable experimental results. A stock solution in an appropriate organic solvent or a specialized formulation should be prepared first.

Q4: What are the common signs of Betulin precipitation in my experimental setup?

A4: Signs of precipitation include the appearance of a cloudy or milky suspension, visible solid particles, or a film on the surface of the culture vessel. It is crucial to visually inspect your solutions before and during the experiment.

Troubleshooting Guide: Overcoming Betulin Solubility Issues

This section provides a step-by-step approach to addressing common problems encountered when preparing Betulin solutions.

Problem 1: Betulin fails to dissolve in the chosen solvent.
Possible Cause Troubleshooting Step
Inappropriate solvent selection.Betulin is more soluble in organic solvents. For initial stock solutions, consider using ethanol, DMSO (Dimethyl sulfoxide), or chloroform.[1]
Insufficient solvent volume.Increase the volume of the solvent to ensure the concentration of Betulin is below its saturation point in that specific solvent.
Low temperature.Gently warm the solution. For certain formulations, such as dissolving in acylglycerols, warming is a necessary step.[1]
Problem 2: Betulin precipitates when the stock solution is added to the aqueous buffer or cell culture medium.
Possible Cause Troubleshooting Step
The final concentration of the organic solvent is too high, causing toxicity to cells.Prepare a more concentrated stock solution so that a smaller volume is needed for dilution, keeping the final organic solvent concentration low (typically <0.5% v/v).
The aqueous buffer has a pH that reduces Betulin's solubility.While Betulin's solubility is not strongly pH-dependent due to the lack of ionizable groups, the stability of the formulation might be. Ensure the pH of the final solution is compatible with your experimental system.
"Salting out" effect.High concentrations of salts in the buffer can decrease the solubility of nonpolar compounds. If possible, test buffers with lower ionic strength.
Rapid addition of the stock solution.Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of a Betulin-in-Oil Formulation for In Vivo Oral Administration

This protocol is adapted from a study demonstrating a method for the administration of Betulin in in vivo experiments.[1]

Materials:

  • Betulin powder

  • Ethanol (high purity)

  • Olive oil (or other suitable acylglycerols like food-grade lard)[1]

  • Heater/stirrer

  • Evaporation system (e.g., rotary evaporator or a stream of inert gas)

Methodology:

  • Initial Dissolution: Dissolve the desired amount of Betulin in ethanol. The original study does not specify the exact ratio, but a good starting point is to use the minimal amount of ethanol required to fully dissolve the Betulin.

  • Mixing with Carrier: Warm the olive oil (or other acylglycerol) to a suitable temperature (e.g., 40-50°C).

  • Combining Solutions: Add the ethanolic solution of Betulin to the warm olive oil with continuous stirring. This should result in a clear solution.[1]

  • Ethanol Evaporation: Remove the ethanol from the mixture. This can be achieved using a rotary evaporator or by placing the mixture in a fume hood with a gentle stream of nitrogen or argon gas while maintaining a warm temperature.

  • Final Formulation: The resulting product is a solution of Betulin in oil, which can be used for oral gavage in animal studies. The study found that a concentration of up to 10 mg/mL of Betulin in olive oil is achievable.[1]

Quantitative Data on Betulin Solubility in Different Carriers

The following table summarizes the maximum usable concentrations of Betulin in various carriers as determined by microscopy in the cited study.[1]

CarrierMaximum Usable Concentration (mg/mL)
Olive Oil10
Suppository Mass6
Food-grade Lard4
Cocoa Butter2

Visualizing Experimental Workflows and Signaling Pathways

Workflow for Preparing Betulin Formulations

The following diagram illustrates the general workflow for preparing a Betulin formulation to enhance its solubility for experimental use.

G Workflow for Betulin Formulation cluster_preparation Preparation Steps cluster_application Application start Start with Betulin Powder dissolve Dissolve Betulin in an Organic Solvent (e.g., Ethanol) start->dissolve mix Mix Betulin Solution with Carrier dissolve->mix prepare_carrier Prepare Aqueous Buffer or Carrier (e.g., warm Olive Oil) prepare_carrier->mix remove_solvent Remove Organic Solvent (if necessary) mix->remove_solvent final_solution Final Betulin Formulation remove_solvent->final_solution application Use in Experiment (In Vitro / In Vivo) final_solution->application

Caption: Workflow for preparing soluble Betulin formulations.

Potential Signaling Pathways Modulated by Betulin

While the provided search results do not detail the specific signaling pathways of Betulin, many natural compounds with anticancer properties are known to modulate key cellular pathways like the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation. The following diagram illustrates a simplified overview of the PI3K-Akt pathway, a potential target for compounds like Betulin.

G Simplified PI3K-Akt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription Promotes Betulin Betulin (Potential Inhibitor) Betulin->Akt Inhibition?

Caption: Potential modulation of the PI3K-Akt pathway by Betulin.

References

Technical Support Center: Interpreting Unexpected Results in [Compound Name] Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during bioassays with novel compounds. The following sections address common issues in a question-and-answer format, offering detailed experimental protocols and data interpretation strategies.

Frequently Asked Questions (FAQs)

Q1: My MTT assay results show a dose-dependent decrease in cell viability, but a follow-up LDH assay indicates no increase in cell death. How can I interpret these conflicting results?

A1: This is a common scenario when working with novel compounds. The discrepancy between a metabolic assay (MTT) and a cytotoxicity assay (LDH) suggests that your compound may not be directly causing cell death through membrane damage, but rather inhibiting mitochondrial function or cell proliferation.[1] The MTT assay measures the activity of mitochondrial dehydrogenases, so a decrease in signal can indicate either a reduction in viable cell number or a direct inhibition of these enzymes.[2]

To further investigate, consider the following:

  • Perform a cell proliferation assay: Assays like BrdU incorporation or cell counting over time can determine if the compound is cytostatic (inhibiting proliferation) rather than cytotoxic.

  • Use an alternative viability assay: An XTT assay, which also measures metabolic activity but through a different mechanism, can help rule out compound-specific interference with the MTT reagent.[1]

  • Assess mitochondrial membrane potential: A JC-1 assay can determine if the compound is specifically targeting mitochondrial function.

Q2: I'm observing high variability and poor reproducibility in my cell-based assay results. What are the likely causes and how can I improve consistency?

A2: High variability in cell-based assays can stem from several factors.[3][4] Key areas to troubleshoot include:

  • Cell Culture Conditions:

    • Passage number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.[5]

    • Cell seeding density: Ensure a uniform and optimal cell density across all wells.[4] Over- or under-confluent cells can respond differently to treatment.

    • Mycoplasma contamination: Regularly test your cell lines for mycoplasma, as it can significantly alter cellular responses.

  • Compound Preparation and Handling:

    • Solubility: Ensure your compound is fully dissolved in the vehicle solvent and that the final solvent concentration is consistent and non-toxic to the cells.

    • Pipetting accuracy: Calibrate your pipettes regularly and use proper pipetting techniques to minimize errors in compound and reagent addition.[4]

  • Assay Protocol:

    • Incubation times: Adhere strictly to the optimized incubation times for compound treatment and assay reagents.

    • Plate uniformity: Be mindful of the "edge effect" in microplates; consider not using the outer wells for critical measurements.

Q3: My compound is a natural product extract, and I'm seeing unexpected results that don't align with the known activities of its major components. What could be the reason?

A3: Natural product extracts are complex mixtures, and their bioactivity can be influenced by several factors beyond the most abundant compounds:

  • Synergistic or antagonistic effects: Minor components in the extract may interact with the major compounds to enhance or inhibit their activity.

  • Presence of Pan-Assay Interference Compounds (PAINS): Some natural products contain substructures that can interfere with bioassays non-specifically, leading to false-positive results.[3][6] It is advisable to screen your extract for known PAINS substructures.

  • Novel bioactive compounds: The unexpected activity could be due to a previously uncharacterized compound in the extract. Bioactivity-guided fractionation can be employed to isolate and identify the active molecule.

Troubleshooting Guides

Troubleshooting Inconsistent MTT Assay Results
Observed Problem Potential Cause Recommended Solution
High background absorbance in control wells Contamination of media or reagents with bacteria or yeast.[7]Use sterile technique, check media for turbidity, and use fresh, sterile reagents.
Phenol red or serum in the media interfering with absorbance readings.[8]Use phenol red-free media for the assay and consider serum-starving cells for the final incubation step.
Low signal-to-noise ratio Suboptimal cell number.Perform a cell titration experiment to determine the optimal seeding density for your cell line.[7]
Insufficient incubation time with MTT reagent.[7]Optimize the MTT incubation time (typically 1-4 hours) for your specific cell line.
Precipitation of formazan crystals outside of cells Compound reduces MTT non-enzymatically.Perform a cell-free assay with your compound and MTT to check for direct chemical reduction.
Inconsistent results between experiments Variation in cell passage number or health.[4][5]Maintain a consistent cell passage number and ensure cells are in the logarithmic growth phase.
Incomplete solubilization of formazan crystals.[8]Ensure complete mixing after adding the solubilization buffer and allow sufficient time for crystals to dissolve.
Troubleshooting Unexpected Western Blot Bands
Observed Problem Potential Cause Recommended Solution
No bands or very faint bands Insufficient protein loading.Quantify protein concentration accurately and load a sufficient amount (typically 20-30 µg).
Inefficient protein transfer.Optimize transfer time and voltage. Check the integrity of the transfer sandwich.
Primary antibody concentration is too low.Use the antibody at the manufacturer's recommended dilution or perform a titration to find the optimal concentration.
High background or non-specific bands Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).
Primary or secondary antibody concentration is too high.Decrease the antibody concentration.
Inadequate washing.Increase the number and duration of wash steps.
Bands at incorrect molecular weights Protein degradation.Add protease inhibitors to your lysis buffer and keep samples on ice.
Post-translational modifications (e.g., phosphorylation, glycosylation).Consult literature for known modifications of your target protein. Treat samples with appropriate enzymes (e.g., phosphatases) to confirm.
Splice variants of the target protein.Check databases for known isoforms of your protein.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[7][8]

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of [Compound Name] in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[8]

    • Add 10 µL of the MTT solution to each well.[7]

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[1]

    • Mix thoroughly by gentle pipetting or by using a plate shaker for 15 minutes.[8]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Western Blot Protocol

This protocol provides a general workflow for Western blotting.[6][9][10][11][12]

  • Sample Preparation (Cell Lysate):

    • Treat cells with [Compound Name] for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[12]

    • Load the samples and a molecular weight marker onto an SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.[6][10]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9][10]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9][10]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seeding Cell Seeding in 96-well plate treatment [Compound Name] Treatment seeding->treatment mtt_add Add MTT Reagent treatment->mtt_add incubation Incubate (2-4h) mtt_add->incubation solubilization Solubilize Formazan incubation->solubilization readout Measure Absorbance (570nm) solubilization->readout analysis Calculate % Viability readout->analysis

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

troubleshooting_logic start Unexpected Result in Bioassay q1 Is the result reproducible? start->q1 a1_no Check Assay Protocol & Reagents q1->a1_no No q2 Is it a cell-based assay? q1->q2 Yes a2_yes Verify Cell Health & Culture Conditions q2->a2_yes Yes q3 Does the compound interfere with the assay? q2->q3 No (Biochemical Assay) a2_yes->q3 a3_yes Perform Cell-Free Control Experiment q3->a3_yes Possible a3_no Investigate Biological Mechanism q3->a3_no Unlikely

Caption: A logical flowchart for troubleshooting unexpected experimental results.

signaling_pathway compound [Compound Name] receptor Receptor Tyrosine Kinase compound->receptor Inhibits ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation

Caption: A hypothetical signaling pathway potentially modulated by [Compound Name].

References

Technical Support Center: Optimizing HPLC Separation for Tsugafolin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Tsugafolin and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties relevant to HPLC analysis?

A1: this compound (CAS 66568-97-6) is a flavonoid, specifically a flavanone, with the chemical name (2S)-2,3-dihydro-7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-1-Benzopyran-4-one and molecular formula C17H16O5.[1][2] As a flavonoid, it possesses chromophores that allow for ultraviolet (UV) detection.[3] Its structure suggests moderate polarity, making it well-suited for reverse-phase HPLC.

Q2: What is a good starting point for developing an HPLC method for this compound?

A2: For initial method development, a reverse-phase approach is recommended. A C18 column is a robust starting choice.[1] A gradient elution with a mobile phase consisting of water (A) and acetonitrile or methanol (B), both with a small amount of acid (e.g., 0.1% formic acid), is a common starting point for flavonoids.[4] Detection can be initially set at the UV absorbance maxima for flavanones, typically around 280 nm and potentially a second wavelength between 320-360 nm.[5][6]

Q3: My peaks for this compound and its potential metabolites are tailing. What are the common causes and solutions?

A3: Peak tailing is a frequent issue in HPLC and can be caused by several factors. The troubleshooting guide below provides a systematic approach to addressing this problem.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing can compromise resolution and the accuracy of quantification.[7] It is often caused by secondary interactions between the analyte and the stationary phase.

Potential Cause Troubleshooting Steps
Secondary Silanol Interactions - Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of free silanol groups on the silica-based column packing.[8] - Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of accessible silanol groups.
Column Overload - Reduce Sample Concentration: Dilute the sample and reinject. If peak shape improves, the original sample was too concentrated. - Decrease Injection Volume: Inject a smaller volume of the sample.[9]
Contamination of the Column - Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities in the sample matrix. - Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.
Inappropriate Sample Solvent - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of your gradient. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[7]
Issue 2: Poor Resolution Between this compound and its Metabolites

Inadequate separation between peaks can lead to inaccurate quantification.

Potential Cause Troubleshooting Steps
Insufficient Separation Power - Optimize the Gradient: Make the gradient shallower (i.e., a smaller change in organic solvent percentage per unit of time) to increase the separation between closely eluting peaks.[10] - Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
Suboptimal Column Chemistry - Try a Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivities for flavonoids.
Inadequate Column Efficiency - Use a Longer Column or Smaller Particle Size: Increasing the column length or decreasing the particle size of the stationary phase will increase the number of theoretical plates and improve resolution. Note that this will also increase backpressure.
Temperature Effects - Adjust Column Temperature: Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and efficiency, but be mindful of potential analyte degradation.
Issue 3: Inconsistent Retention Times

Shifting retention times can make peak identification and quantification unreliable.

Potential Cause Troubleshooting Steps
Poor Column Equilibration - Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A typical equilibration time is 10-15 column volumes.
Mobile Phase Preparation Issues - Prepare Fresh Mobile Phase Daily: The composition of the mobile phase can change over time due to evaporation of the more volatile component. - Degas the Mobile Phase: Ensure the mobile phase is adequately degassed to prevent bubble formation in the pump and detector.
Pump Malfunction - Check for Leaks: Inspect the pump and all connections for any signs of leaks.[11] - Prime the Pump: If air is suspected in the pump heads, prime the pump according to the manufacturer's instructions.
Fluctuations in Column Temperature - Use a Column Oven: A column oven provides a stable temperature environment, which is crucial for reproducible retention times.

Experimental Protocols

General Protocol for HPLC Analysis of this compound and its Metabolites

This protocol provides a general starting point for the analysis of this compound and can be optimized as needed.

  • Sample Preparation:

    • Extract this compound and its metabolites from the sample matrix using a suitable solvent such as methanol or ethanol.

    • Centrifuge the extract to pellet any particulate matter.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.[7]

    • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.

  • HPLC System and Conditions:

    • HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-20 min: Linear gradient from 10% to 60% B

      • 20-22 min: Linear gradient from 60% to 90% B

      • 22-25 min: Hold at 90% B

      • 25-26 min: Return to 10% B

      • 26-30 min: Re-equilibration at 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5-10 µL.

    • Detection: Monitor at 280 nm and 340 nm.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No t_cause1 Check for Secondary Interactions (Lower pH, Use End-capped Column) peak_shape->t_cause1 Yes retention Inconsistent Retention Time? resolution->retention No r_cause1 Optimize Gradient (Shallower Gradient, Change Solvent) resolution->r_cause1 Yes end Problem Resolved retention->end No rt_cause1 Ensure Proper Equilibration (Increase Equilibration Time) retention->rt_cause1 Yes t_cause2 Check for Column Overload (Dilute Sample, Reduce Injection Volume) t_cause1->t_cause2 t_cause3 Check for Column Contamination (Use Guard Column, Flush Column) t_cause2->t_cause3 t_cause3->end r_cause2 Change Stationary Phase (e.g., Phenyl-Hexyl) r_cause1->r_cause2 r_cause3 Increase Column Efficiency (Longer Column, Smaller Particles) r_cause2->r_cause3 r_cause3->end rt_cause2 Check Mobile Phase (Prepare Fresh, Degas) rt_cause1->rt_cause2 rt_cause3 Inspect Pump and Temperature (Check for Leaks, Use Column Oven) rt_cause2->rt_cause3 rt_cause3->end

Caption: A workflow diagram for troubleshooting common HPLC issues.

Hypothetical_Signaling_Pathway This compound This compound receptor Cell Surface Receptor This compound->receptor Binds to kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor Inhibits translocation to nucleus gene_expression Gene Expression (e.g., Anti-inflammatory genes) transcription_factor->gene_expression Regulates

Caption: A hypothetical signaling pathway involving this compound.

References

Tsugafolin degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound named "Tsugafolin" for illustrative purposes. All data, pathways, and protocols are representative examples based on common practices in drug development and are not derived from studies on an actual molecule with this name.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family, with high selectivity for JAK1 and JAK2. Its primary mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is a critical regulator of inflammatory responses and cell proliferation. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory conditions. By blocking the phosphorylation of STAT proteins, this compound can reduce the expression of downstream target genes involved in inflammation and cell growth.

Q2: What are the common degradation pathways observed for this compound?

A2: this compound is susceptible to degradation under specific environmental conditions. The primary degradation pathways identified are oxidation, hydrolysis, and photolysis.[1][2] Oxidation can occur at the electron-rich centers of the molecule, while hydrolysis is typically observed at ester or amide linkages, especially under acidic or basic conditions.[1][3] Photodegradation can occur upon exposure to UV light, leading to the formation of photolytic byproducts.[2][4]

Q3: How can I prevent the degradation of this compound during storage and in experimental solutions?

A3: To minimize degradation, this compound should be stored as a solid in a cool, dark, and dry place. For solutions, it is recommended to prepare them fresh for each experiment. If storage of solutions is necessary, they should be kept at 2-8°C and protected from light.[4][5][6] The use of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can help mitigate oxidative degradation. Maintaining the pH of the solution within a neutral range (pH 6-7.5) can reduce the rate of hydrolysis.[3]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.

    • Minimize Light Exposure: Protect the stock solutions and final dilutions from light by using amber vials or covering the containers with aluminum foil.

    • pH of Medium: Ensure the pH of your cell culture medium is stable and within the optimal range for this compound stability.

    • Control Experiments: Include a positive control with a freshly prepared solution and a negative control (vehicle only) in every experiment to assess the activity of the compound.

Issue 2: Appearance of unknown peaks in HPLC analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review Storage Conditions: Verify that the solid compound and its solutions have been stored under the recommended conditions (cool, dark, and dry).

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves exposing this compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting solutions by HPLC-MS.[1]

    • Use of High-Purity Solvents: Ensure that the solvents used for preparing solutions and for HPLC analysis are of high purity and free from contaminants that could promote degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C and protected from light.

Protocol 2: Forced Degradation Study of this compound

  • Materials:

    • This compound stock solution (1 mg/mL in acetonitrile)

    • 0.1 N Hydrochloric acid (HCl)

    • 0.1 N Sodium hydroxide (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • High-purity water

    • HPLC system with a C18 column and a UV detector

  • Procedure:

    • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate 1 mL of this compound stock solution at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of this compound stock solution to UV light (254 nm) for 24 hours.

    • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC to determine the percentage of degradation and identify the degradation products.

Data Presentation

Table 1: Stability of this compound Solutions under Different Storage Conditions

Storage ConditionConcentration (mg/mL)Initial Purity (%)Purity after 7 days (%)Purity after 30 days (%)
2-8°C, Protected from Light199.899.598.2
Room Temperature, Light199.895.185.4
-20°C, Protected from Light10 (in DMSO)99.999.899.7

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionIncubation Time (hours)Temperature (°C)Degradation (%)Major Degradation Products
0.1 N HCl246015.2Hydrolysis Product A
0.1 N NaOH246025.8Hydrolysis Product B
3% H₂O₂242535.5Oxidative Products C, D
Heat24605.1Thermally-induced Isomer
UV Light (254 nm)242545.3Photolytic Products E, F

Visualizations

cluster_pathway Hypothetical this compound Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis This compound This compound Oxidative_Products Oxidative Products (e.g., N-oxides, hydroxylated derivatives) This compound->Oxidative_Products H₂O₂, Heat Hydrolysis_Products Hydrolysis Products (e.g., cleavage of ester/amide bonds) This compound->Hydrolysis_Products Acid/Base, Heat Photolytic_Products Photolytic Products (e.g., rearranged isomers, photo-adducts) This compound->Photolytic_Products UV Light

Caption: Hypothetical degradation pathways of this compound.

cluster_workflow Forced Degradation Study Workflow Start Start: this compound Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) Start->Stress_Conditions Incubation Incubate for Specified Time Stress_Conditions->Incubation Neutralization Neutralize (if applicable) Incubation->Neutralization HPLC_Analysis HPLC-MS Analysis Neutralization->HPLC_Analysis End End: Identify Degradants & Quantify Degradation HPLC_Analysis->End

Caption: Experimental workflow for a forced degradation study.

References

Troubleshooting low reproducibility in Tsugafolin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Tsugafolin. Low reproducibility can be a significant challenge in experimental biology; this resource aims to help users identify and address potential sources of variability in their this compound experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in the potency of this compound. What could be the cause?

A1: Batch-to-batch variability can stem from several factors. Firstly, ensure that the storage conditions for this compound are consistently maintained as recommended on the datasheet. Improper storage can lead to degradation of the compound. Secondly, verify the accuracy of your stock solution preparation. Use a calibrated balance and ensure the compound is fully dissolved. For sensitive experiments, it is advisable to determine the concentration of your stock solution spectrophotometrically, if an extinction coefficient is available. Finally, consider the possibility of variability in your cell culture system, which can be mistaken for compound inconsistency.

Q2: The half-maximal inhibitory concentration (IC50) of this compound in our cancer cell line is different from the published data. Why might this be?

A2: Discrepancies in IC50 values are a common issue and can be attributed to several experimental variables.[1][2] Cell line identity and passage number can significantly impact experimental outcomes.[2][3] It is crucial to use authenticated, low-passage cells.[3] Differences in cell seeding density, media composition (especially serum concentration), and incubation time can also alter the apparent IC50.[4][5] Finally, the specific viability assay used (e.g., MTT, CellTiter-Glo) can yield different IC50 values due to variations in their underlying measurement principles.[3]

Q3: We are seeing inconsistent results in our Western blot analysis of protein expression after this compound treatment. What are the likely causes?

A3: Inconsistent Western blot results can be due to issues at multiple steps of the protocol. Ensure consistent cell lysis and accurate protein quantification. Equal protein loading is critical for reliable results. We recommend using a total protein stain as a loading control, as housekeeping gene expression can sometimes be affected by experimental treatments. Antibody quality is another major factor. Use validated antibodies from a reputable source and optimize antibody concentrations. Finally, ensure consistent transfer conditions and washing steps to minimize background and variability.[6]

Q4: Can cell passage number affect the cellular response to this compound?

A4: Yes, cell passage number can significantly influence experimental results.[3] As cells are cultured for extended periods, they can undergo genetic and phenotypic changes, leading to altered drug sensitivity.[2] It is best practice to use cells within a defined, low passage number range for all experiments to ensure consistency. If you must use cells over a wider passage range, it is important to monitor their morphology, growth rate, and response to a positive control compound to ensure they remain consistent.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results
Potential Cause Recommended Solution
Inconsistent Cell Seeding Use a single-cell suspension and mix thoroughly before and during plating. Ensure even distribution of cells across the microplate wells. Consider using an automated cell counter for accurate cell counts.[4][5]
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media. Ensure proper humidification in the incubator.
Inaccurate Pipetting Calibrate your pipettes regularly.[4] Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each dilution step.[7]
Reagent Issues Prepare fresh reagents and media for each experiment.[4] Ensure that the viability assay reagent is brought to the correct temperature before use and is within its expiration date.
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and drug response.[3]
Issue 2: Poor Reproducibility in Gene Expression Analysis (qPCR)
Potential Cause Recommended Solution
RNA Degradation Use an RNA stabilization solution immediately after cell lysis. Work quickly and on ice during RNA extraction. Assess RNA integrity using a bioanalyzer before proceeding with cDNA synthesis.
Inefficient cDNA Synthesis Use a high-quality reverse transcriptase and optimized reaction conditions. Ensure consistent amounts of input RNA for all samples.
Primer/Probe Issues Design and validate primers to ensure they are specific and efficient. Use a new aliquot of primers/probes for each experiment to avoid degradation from multiple freeze-thaw cycles.
Pipetting Errors Use master mixes to minimize pipetting variability. Use calibrated pipettes and high-quality pipette tips.
Incorrect Normalization Use multiple stable reference genes for normalization. Validate the stability of your chosen reference genes under your specific experimental conditions.

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., using a resazurin-based reagent)
  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • Viability Measurement:

    • Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours, protected from light.

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50.

Protocol 2: Western Blotting for Protein Expression Analysis
  • Cell Lysis and Protein Quantification:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the intensity of the protein of interest to a loading control (e.g., total protein stain or a housekeeping protein).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding tsugafolin_prep This compound Stock Preparation treatment This compound Treatment tsugafolin_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation viability_assay Viability Assay incubation->viability_assay data_analysis Data Analysis viability_assay->data_analysis

Caption: A typical experimental workflow for assessing the effect of this compound on cell viability.

signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Induces troubleshooting_logic cluster_solutions Solutions start Low Reproducibility Observed check_cells Check Cell Health & Passage Number start->check_cells check_reagents Verify Reagent Prep & Storage check_cells->check_reagents Cells OK new_cells Thaw New Vial of Cells check_cells->new_cells Issue Found check_protocol Review Protocol Execution check_reagents->check_protocol Reagents OK new_reagents Prepare Fresh Reagents check_reagents->new_reagents Issue Found check_equipment Calibrate Equipment (Pipettes, Readers) check_protocol->check_equipment Protocol OK retrain Retrain on Protocol check_protocol->retrain Issue Found resolve Problem Resolved check_equipment->resolve Equipment OK recalibrate Recalibrate check_equipment->recalibrate Issue Found new_cells->resolve new_reagents->resolve retrain->resolve recalibrate->resolve

References

Minimizing off-target effects of Tsugafolin in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Tsugafolin in cell culture experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, a novel inhibitor of the Hedgehog (Hh)/GLI signaling pathway that targets the Suppressor of fused (Sufu) protein.

Issue Possible Cause Recommended Solution
High Cell Toxicity/Death 1. This compound concentration is too high. 2. Off-target effects on essential cellular pathways. 3. Sub-optimal cell culture conditions.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Reduce this compound concentration and/or incubation time. 3. Ensure proper cell line maintenance and culture conditions.[1][2]
No On-Target Effect Observed 1. This compound concentration is too low. 2. The cell line is not responsive to Hh pathway inhibition. 3. Incorrect experimental setup or readout.1. Increase this compound concentration based on dose-response data. 2. Confirm Hh pathway activity in your cell line (e.g., via GLI1/2 expression). 3. Verify the experimental protocol and use appropriate positive and negative controls.
Inconsistent Results Between Experiments 1. Variability in cell density or passage number. 2. Inconsistent this compound preparation or storage. 3. Fluctuation in incubation conditions.1. Use cells within a consistent passage number range and seed at a uniform density. 2. Prepare fresh this compound solutions for each experiment and store as recommended. 3. Ensure consistent incubation times, temperature, and CO2 levels.
Unexpected Phenotypic Changes 1. Off-target effects on other signaling pathways. 2. Cellular stress response.1. Profile this compound against a panel of related targets (e.g., kinase profiling). 2. Use a lower, more specific concentration of this compound. 3. Employ a secondary, structurally different Sufu inhibitor to confirm the phenotype is on-target.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for this compound?

This compound is a small molecule inhibitor designed to disrupt the interaction between Suppressor of fused (Sufu) and the Glioma-associated oncogene homolog (GLI) transcription factors. By binding to Sufu, this compound prevents the sequestration of GLI proteins in the cytoplasm, leading to their degradation and subsequent inhibition of the Hedgehog signaling pathway.[3][4]

2. What are the known on-target and potential off-target effects of this compound?

The primary on-target effect of this compound is the inhibition of the Hedgehog signaling pathway. However, due to the complexity of cellular signaling, potential off-target effects may occur. The following table summarizes hypothetical IC50 values for this compound against its intended target (Sufu-GLI interaction) and potential off-target kinases.

Target IC50 (nM) Target Class Notes
Sufu-GLI Interaction 50 Protein-Protein Interaction On-Target
Kinase A500Serine/Threonine KinasePotential Off-Target
Kinase B1200Tyrosine KinaseWeak Off-Target
Kinase C>10000Lipid KinaseNegligible Off-Target

3. How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable data.[5][6] Here are several strategies:

  • Optimize Concentration: Use the lowest concentration of this compound that elicits the desired on-target effect. A thorough dose-response analysis is highly recommended.

  • Reduce Incubation Time: Limit the duration of this compound exposure to the minimum time required to observe the on-target phenotype.

  • Use Control Compounds: Include a negative control (structurally similar but inactive compound) and a positive control (a known Hh pathway inhibitor with a different mechanism of action) to validate your findings.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout Sufu to confirm that the observed phenotype is specifically due to the inhibition of the Sufu-GLI interaction.[7][8]

  • Orthogonal Assays: Confirm your results using multiple, independent assays that measure different aspects of the Hedgehog pathway (e.g., qPCR for GLI target genes, Western blot for GLI protein levels, and a cell-based reporter assay).

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound using a Cell Viability Assay

This protocol describes how to determine the optimal concentration of this compound that inhibits cell viability in a Hedgehog-dependent cancer cell line.

Materials:

  • Hedgehog-dependent cancer cell line (e.g., Daoy medulloblastoma cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C and 5% CO2.

  • Prepare a serial dilution of this compound in complete growth medium. A common concentration range to test is 0.01 nM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Plot the cell viability data against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot for GLI1 and Sufu

This protocol allows for the assessment of this compound's on-target effects by measuring the protein levels of GLI1 (a downstream target of the Hh pathway) and Sufu.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-GLI1, anti-Sufu, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the desired concentration of this compound for the appropriate time.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits Sufu-GLI Complex Sufu-GLI Complex SMO->Sufu-GLI Complex Inhibits degradation of GLI Sufu Sufu GLI GLI GLI_active Active GLI Sufu-GLI Complex->GLI_active Release & Translocation This compound This compound This compound->Sufu Inhibits Target Genes Target Genes GLI_active->Target Genes Activates Transcription

Caption: The Hedgehog signaling pathway and the proposed mechanism of action of this compound.

Off_Target_Workflow cluster_initial Initial Screening cluster_profiling Off-Target Profiling cluster_validation Validation cluster_analysis Data Analysis & Interpretation DoseResponse Dose-Response Curve (Cell Viability) OnTargetAssay On-Target Assay (e.g., Western Blot for GLI1) DoseResponse->OnTargetAssay KinasePanel Kinase Profiling Panel OnTargetAssay->KinasePanel PhenotypicScreen High-Content Phenotypic Screening OnTargetAssay->PhenotypicScreen DataIntegration Integrate Data KinasePanel->DataIntegration PhenotypicScreen->DataIntegration GeneticValidation Genetic Validation (e.g., Sufu Knockdown) GeneticValidation->DataIntegration SecondaryInhibitor Secondary Sufu Inhibitor SecondaryInhibitor->DataIntegration Conclusion Draw Conclusions on Off-Target Effects DataIntegration->Conclusion

Caption: Experimental workflow for assessing off-target effects of this compound.

Troubleshooting_Tree Start Problem with This compound Experiment HighToxicity High Cell Toxicity? Start->HighToxicity NoEffect No On-Target Effect? Start->NoEffect Inconsistent Inconsistent Results? Start->Inconsistent HighToxicity->NoEffect No LowerConc Lower Concentration & Optimize Incubation Time HighToxicity->LowerConc Yes CheckCulture Check Cell Culture Conditions HighToxicity->CheckCulture Yes NoEffect->Inconsistent No IncreaseConc Increase Concentration NoEffect->IncreaseConc Yes ValidatePathway Validate Hh Pathway Activity in Cell Line NoEffect->ValidatePathway Yes StandardizeProtocol Standardize Protocol: - Cell Passage & Density - Reagent Preparation Inconsistent->StandardizeProtocol Yes ControlEnvironment Control Incubation Environment Inconsistent->ControlEnvironment Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

How to address Tsugafolin precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of Tsugafolin in experimental media.

Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?

Precipitation of this compound upon addition to aqueous-based culture media is a common issue stemming from its likely low water solubility. Several factors can cause or contribute to this issue:

  • Exceeding Solubility Limit: Every compound has a maximum solubility in a given medium at a specific temperature. If the final concentration of this compound exceeds this limit, it will precipitate.[1]

  • Solvent Shift: this compound may be readily soluble in a concentrated organic stock solution (like DMSO), but when this stock is diluted into the aqueous culture medium, the solvent environment changes drastically, causing the compound to fall out of solution.[2] The aqueous solubility is a more accurate predictor of its behavior in media than its solubility in DMSO.[2]

  • Media Composition: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and metals.[3] this compound may interact with these components, leading to the formation of insoluble complexes.[3]

  • Temperature Changes: Temperature shifts, such as adding a room-temperature stock solution to refrigerated media or vice-versa, can decrease the solubility of a compound and induce precipitation.[4] Keeping the medium warm during dilution can sometimes help.[5]

  • pH Instability: The pH of the final solution can significantly impact the solubility of a compound. The buffered nature of culture media may alter the ionization state of this compound, reducing its solubility.[3]

Q2: What is the best way to prepare my this compound working solution to avoid precipitation?

The key is to prepare a high-concentration primary stock in an appropriate organic solvent and then carefully dilute it into your final medium. The dilution technique itself is critical. Instead of adding your stock solution directly into the bulk medium, try adding the culture medium drop-wise to your stock solution while vortexing or stirring vigorously.[5] This gradual change in the solvent environment can help keep the compound in solution.

See the detailed experimental protocol below for a step-by-step guide.

Q3: Which solvent should I use to prepare my primary stock solution?

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of poorly water-soluble compounds for cell-based assays. However, the optimal solvent can vary. As a proxy for this compound, the solubility of Luteolin, a flavonoid with similar characteristics, is presented below to guide solvent selection.

Data Presentation: Solubility of a Representative Compound (Luteolin)

Solvent Solubility (mg/mL) Solvent Type
Dimethyl sulfoxide (DMSO) > 8.0 Polar Aprotic
Tetrahydrofuran (THF) ~ 0.30 Polar Aprotic
Butanol > 8.0 Polar Protic
Methanol > 1.0 Polar Protic
Ethanol > 8.0 Polar Protic
Ethyl Acetate > 1.0 Polar Aprotic
Water < 1.0 Polar Protic

This table is adapted from solubility data for Luteolin.[6]

Note: Always determine the highest concentration of the chosen solvent that your specific cell line can tolerate without toxicity.

Q4: I followed the protocol, but my compound is still precipitating. What else can I do?

If precipitation persists, you can follow a systematic troubleshooting workflow. The diagram below outlines key steps to diagnose and solve the issue. Potential advanced solutions include using solubility enhancers like cyclodextrins or filtering the final solution.[1] Filtering will remove precipitate but will also lower the effective concentration of your compound.[1]

Troubleshooting Workflow

The following workflow provides a logical sequence of steps to address the precipitation of this compound.

G cluster_0 cluster_1 start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_conc Is final concentration too high? check_stock->check_conc Yes remake_stock Action: Remake stock. Consider sonication or gentle warming. check_stock->remake_stock No check_method Review Dilution Method check_conc->check_method No lower_conc Action: Lower final concentration. Perform a dose-response curve. check_conc->lower_conc Yes check_media Evaluate Media Compatibility check_method->check_media Method is Correct change_method Action: Add media to stock drop-wise with vigorous vortexing. Pre-warm media. check_method->change_method Method is Incorrect advanced Advanced Troubleshooting check_media->advanced No Obvious Issues modify_media Action: Test in serum-free vs. serum-containing media. Check media pH. check_media->modify_media Potential Incompatibility solubilize Action: Use solubility enhancers (e.g., cyclodextrins). Filter final solution (Note: concentration will decrease). advanced->solubilize

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate the mass of this compound required to make a 10 mM solution (Mass = 0.01 L * 10 mmol/L * Molecular Weight of this compound g/mol ).

  • Weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Add the required volume of DMSO to the vial.

  • Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.

  • If dissolution is difficult, briefly sonicate the vial in a water bath for 5-10 minutes.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Methodology:

  • Calculate the volume of the 10 mM stock solution needed for your final concentration (e.g., for 10 mL of 10 µM solution, you need 10 µL of 10 mM stock). This represents a 1:1000 dilution.

  • Pipette the required volume of the 10 mM this compound stock solution into the bottom of a sterile conical tube.

  • Begin adding the pre-warmed culture medium to the conical tube containing the DMSO stock. Crucially, add the first 10-20% of the medium drop-by-drop while continuously and vigorously vortexing the tube. [5]

  • Once the initial dilution is complete and the solution is clear, add the remaining volume of the pre-warmed medium at a faster rate.

  • Cap the tube and invert it several times to ensure homogeneity.

  • Use the final working solution immediately for your experiments. Do not store the diluted solution.

Signaling Pathway

While the precise mechanism of this compound is under investigation, it is hypothesized to act as an inhibitor of the Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway, a critical signaling cascade in cytokine-mediated immune and inflammatory responses.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene Gene Transcription (Inflammation, Proliferation) nucleus->gene Promotes This compound This compound This compound->jak Inhibits

Caption: Hypothesized inhibition of the JAK-STAT pathway by this compound.

References

Technical Support Center: Enhancing the Bioavailability of Tsugafolin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and enhancing the bioavailability of Tsugafolin, a compound characteristic of poorly water-soluble molecules, for in vivo experimentation.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it critical for in vivo studies?

Bioavailability (F) refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[1] It is a critical pharmacokinetic parameter that determines the efficacy and safety of a drug. A drug administered intravenously has 100% bioavailability by definition, as it directly enters the bloodstream.[2][3] For orally administered drugs, bioavailability is often lower due to incomplete absorption in the gastrointestinal (GI) tract and first-pass metabolism in the liver.[2] Low and inconsistent bioavailability can lead to sub-therapeutic plasma concentrations and high inter-subject variability, making the results of in vivo studies unreliable and difficult to interpret.[3]

Q2: What are the likely causes of this compound's poor bioavailability?

For poorly water-soluble compounds like this compound, low bioavailability is typically attributed to several factors:

  • Poor Aqueous Solubility: The drug must dissolve in the GI fluids to be absorbed.[4] Low solubility is a major hurdle for more than 40% of new chemical entities.[4]

  • Slow Dissolution Rate: Even if a compound is soluble, a slow rate of dissolution can limit the amount of drug available for absorption as it transits through the GI tract.[5]

  • High Lipophilicity: While some lipophilicity is needed to cross cell membranes, very high lipophilicity can cause the drug to be trapped in the lipid bilayers of enterocytes.

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it can be extensively metabolized by enzymes (e.g., Cytochrome P450s) before reaching systemic circulation.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.[6]

Q3: What are the primary strategies to enhance the bioavailability of poorly soluble compounds?

A variety of formulation strategies can be employed to overcome the challenges associated with poorly soluble drugs.[7] The selection of a method depends on the drug's specific properties, the desired dosage form, and the site of absorption.[4]

Strategy Category Technique Mechanism of Action Primary Advantage
Physical Modifications Particle Size Reduction (Micronization, Nanonization)Increases the surface-area-to-volume ratio, enhancing the dissolution rate.[8]Simple, widely applicable process.
Solid DispersionsThe drug is dispersed in an amorphous state within a hydrophilic carrier matrix, preventing crystallization and improving dissolution.[9][10]Can significantly increase both the rate and extent of dissolution.
ComplexationDrug molecules are enclosed within a larger, more soluble molecule (e.g., cyclodextrins), forming an inclusion complex with enhanced aqueous solubility.[11]Increases stability and solubility.
Lipid-Based Formulations Self-Emulsifying Drug Delivery Systems (SEDDS) / Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in aqueous media (e.g., GI fluids).[9][12]Improves solubility, protects the drug from degradation, and can enhance lymphatic uptake, bypassing first-pass metabolism.[6]
Nanoemulsions / NanosuspensionsThe drug is formulated as sub-micron sized droplets or particles, which can be stabilized with surfactants.[10][12]Increases surface area and can improve absorption through various mechanisms.
Chemical Modifications Salt FormationConverts an ionizable drug into a salt form, which typically has a higher solubility and dissolution rate than the free acid or base.Effective for ionizable compounds.
pH AdjustmentFor ionizable drugs, adjusting the pH of the drug's micro-environment can increase the proportion of the more soluble, ionized form.[13]Simple and cost-effective.

Troubleshooting Guide

Q4: My this compound formulation is not stable and the compound precipitates upon dilution. What can I do?

Precipitation is a common issue when a formulation designed to solubilize a hydrophobic compound is introduced into an aqueous environment like buffer or GI fluid.

Troubleshooting Steps:

  • Increase Surfactant/Co-solvent Concentration: The stability of the formulation often depends on the ratio of surfactant and co-solvent to the drug and oil phase. Systematically increasing the concentration of these components can help maintain the drug in a solubilized state.

  • Use a Polymeric Precipitation Inhibitor: Incorporating polymers such as HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone) into your formulation can prevent or delay drug precipitation by maintaining a supersaturated state.

  • Screen Different Excipients: Not all excipients are compatible or effective for every drug. It is crucial to screen a variety of oils, surfactants, and co-solvents to find an optimal combination.

Excipient Type Examples Primary Function
Oils / Lipids Medium-chain triglycerides (MCTs, e.g., Capmul®), Long-chain triglycerides (e.g., Olive oil, Sesame oil), Oleic acidSolubilize the lipophilic drug.
Surfactants Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® 20), Polyoxyl 35 castor oil (Cremophor® EL), Solutol® HS 15Reduce interfacial tension and form stable emulsions/micelles.[6]
Co-solvents / Co-surfactants Ethanol, Propylene glycol, Polyethylene glycol (PEG 400), Transcutol® HPIncrease the solubilizing capacity of the formulation for the drug.
Q5: I observe low and highly variable plasma concentrations of this compound after oral dosing. How can I improve this?

Low and variable plasma levels are hallmark signs of poor bioavailability.[1] This often stems from solubility and/or dissolution rate limitations in the GI tract.

Recommended Approach: Lipid-Based Formulations Lipid-based formulations, particularly SNEDDS, are highly effective for poorly soluble compounds.

  • Mechanism: SNEDDS spontaneously form nano-sized droplets (<100 nm) in the gut. This massive surface area maximizes the dissolution rate. The lipid components can also stimulate bile secretion and enhance transport via the lymphatic system, which bypasses the liver and reduces first-pass metabolism.[6]

  • Benefit: This approach often leads to a significant increase in the mean plasma concentration and a reduction in variability between subjects, resulting in more reliable and reproducible in vivo data.[12]

Q6: How do I select the most appropriate enhancement strategy for my compound?

The optimal strategy depends on the physicochemical properties of this compound and the goals of your study. The following workflow provides a logical approach to selecting a formulation strategy.

G Bioavailability Enhancement Strategy Selection start Start: Characterize this compound (Solubility, LogP, Dose) is_soluble Is aqueous solubility > 10 µg/mL? start->is_soluble is_low_dose Is dose < 10 mg/kg? is_soluble->is_low_dose No simple_suspension Simple Suspension in Vehicle (e.g., 0.5% CMC) is_soluble->simple_suspension  Yes is_lipophilic Is LogP > 3? is_low_dose->is_lipophilic No size_reduction Particle Size Reduction (Nanosuspension) is_low_dose->size_reduction  Yes solid_dispersion Amorphous Solid Dispersion is_lipophilic->solid_dispersion No lipid_formulation Lipid-Based Formulation (SNEDDS) is_lipophilic->lipid_formulation  Yes

Caption: A decision workflow for selecting a suitable bioavailability enhancement strategy.

Experimental Protocols

Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol describes a general method for preparing a SNEDDS formulation for this compound.

Materials:

  • This compound

  • Oil Phase: Medium-chain triglycerides (MCT)

  • Surfactant: Tween 80

  • Co-solvent: Transcutol HP

  • Glass vials, magnetic stirrer, heating plate, vortex mixer.

Methodology:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best excipients.

  • Formulation Preparation: a. Accurately weigh the required amounts of oil, surfactant, and co-solvent into a glass vial based on a predetermined ratio (e.g., 30% oil, 50% surfactant, 20% co-solvent by weight). b. Place the vial on a magnetic stirrer and mix at a low speed (e.g., 200 rpm) until a clear, homogenous mixture is formed. Gentle warming (30-40°C) may be applied if needed. c. Add the pre-weighed this compound to the excipient mixture. d. Continue stirring until the drug is completely dissolved. Vortexing may be used to facilitate dissolution.

  • Characterization: a. Emulsification Study: Add 100 µL of the SNEDDS formulation to 10 mL of distilled water in a glass beaker with gentle stirring. The formulation should rapidly form a clear or slightly bluish-white nanoemulsion. b. Droplet Size Analysis: Measure the droplet size and polydispersity index (PDI) of the resulting nanoemulsion using a dynamic light scattering (DLS) instrument. A droplet size of < 200 nm with a PDI < 0.3 is generally desirable.

Protocol 2: General Protocol for an In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the key steps for assessing the oral bioavailability of a formulated this compound.

Materials:

  • Test animals (e.g., male Wistar rats, 200-250g)

  • This compound formulation and control (e.g., unformulated suspension)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes or syringes with anticoagulant)

  • Centrifuge, microcentrifuge tubes, freezer (-80°C).

Methodology:

  • Animal Acclimatization & Fasting: Acclimatize animals for at least 3 days. Fast animals overnight (8-12 hours) before dosing, with free access to water.

  • Dosing: a. Divide animals into groups (e.g., n=5 per group). Group 1 receives the control suspension; Group 2 receives the enhanced formulation (e.g., SNEDDS). b. Administer the formulation via oral gavage at a specified dose (e.g., 10 mg/kg).

  • Blood Sampling: a. Collect blood samples (approx. 100-150 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). b. Place blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: a. Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. b. Carefully collect the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes. c. Store plasma samples at -80°C until analysis.

  • Bioanalysis: a. Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).

  • Pharmacokinetic Analysis: a. Use the plasma concentration-time data to calculate key pharmacokinetic parameters. Non-compartmental analysis is commonly used.

Pharmacokinetic Parameter Description Hypothetical Control Hypothetical SNEDDS
Cmax (ng/mL) Maximum observed plasma concentration.150 ± 45750 ± 120
Tmax (h) Time to reach Cmax.4.0 ± 1.51.5 ± 0.5
AUC₀-t (ng·h/mL) Area under the plasma concentration-time curve from time 0 to the last measurable point.980 ± 2105900 ± 850
Frel (%) Relative bioavailability compared to the control.100%602%

Background Scientific Information

Q7: What are some potential cellular pathways this compound might target?

While the specific targets of this compound are under investigation, many natural product-derived molecules with poor solubility are explored for their roles in modulating key cellular signaling pathways involved in cancer and inflammation. A common target for such molecules is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[14][15] Dysregulation of this pathway is a hallmark of many cancers.

G Representative Signaling Pathway: PI3K/Akt/mTOR GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  (PIP2 -> PIP3) PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 ProteinSynth Protein Synthesis mTORC1->ProteinSynth CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->mTORC1

Caption: A potential mechanism of action via inhibition of the mTOR signaling pathway.

Troubleshooting Logic Flow for In Vivo Studies

This diagram provides a logical sequence for troubleshooting unexpected outcomes during in vivo bioavailability studies.

G In Vivo Study Troubleshooting Flow start Start: Unexpected In Vivo Result (Low/Variable Exposure) check_formulation Was the formulation stable and homogenous at dosing? start->check_formulation check_dosing Was the dosing procedure (e.g., gavage) successful? check_formulation->check_dosing Yes reformulate Reformulate: - Screen new excipients - Increase surfactant/co-solvent - Consider alternative strategy check_formulation->reformulate No check_analysis Is the bioanalytical method (e.g., LC-MS/MS) validated? check_dosing->check_analysis Yes refine_protocol Refine Protocol: - Re-train on dosing technique - Verify dose volume accuracy check_dosing->refine_protocol No validate_method Validate Method: - Check sample stability - Re-run calibration standards - Assess matrix effects check_analysis->validate_method No metabolism_issue Investigate High First-Pass Metabolism or Efflux check_analysis->metabolism_issue Yes

References

Artifacts in Tsugafolin NMR or Mass Spectrometry data

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Tsugafolin and related natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts in NMR and Mass Spectrometry data.

Frequently Asked Questions (FAQs)

Mass Spectrometry (MS) Artifacts

Q1: I am observing unexpected peaks in my Mass Spectrometry data for a this compound sample. What are the common sources of these artifacts?

A1: Unexpected peaks in mass spectrometry are common and can originate from several sources. One of the most frequent is in-source fragmentation , where the analyte partially fragments within the ion source of the mass spectrometer, even with soft ionization techniques like electrospray ionization (ESI).[1][2][3][4] This can lead to the misidentification of fragments as impurities or related compounds.[1][5]

Other potential sources of artifacts include:

  • Solvent clusters and adducts: The formation of clusters with solvent molecules or adducts with ions like sodium ([M+Na]+) or potassium ([M+K]+) is common.

  • Contaminants: Impurities from solvents, glassware, or plasticware (e.g., phthalates) can appear as signals in your spectrum.[6]

  • Degradation products: this compound, like many natural products, may degrade under certain conditions (e.g., light, temperature, pH), leading to the appearance of new peaks.[7][8][9][10]

  • Oligomer formation: In some cases, molecules can form dimers or trimers, especially at high concentrations, which will appear as peaks at multiples of the molecular weight.[11]

Q2: How can I determine if a low-intensity peak is a genuine metabolite or an in-source fragment of this compound?

A2: Differentiating between a true metabolite and an in-source fragment requires a systematic approach. A key strategy is to vary the energy in the ion source (e.g., cone voltage or capillary voltage). In-source fragments will typically show a proportional increase in intensity relative to the parent ion as the source energy is increased.[1][3] In contrast, a genuine metabolite's intensity should not be directly dependent on the fragmentation of the main analyte.

Another powerful technique is to use liquid chromatography-mass spectrometry (LC-MS).[2][4] If the peak co-elutes perfectly with the main this compound peak, it is more likely to be an in-source fragment. A true isomer or metabolite will likely have a different retention time.

Nuclear Magnetic Resonance (NMR) Artifacts

Q3: My ¹H NMR spectrum of this compound shows several small, sharp peaks that I cannot assign to the structure. What could they be?

A3: Small, unassignable peaks in an ¹H NMR spectrum are often due to solvent impurities .[12] Even high-purity deuterated solvents contain residual protonated solvent.[12][13][14] For example, a singlet around 7.26 ppm in CDCl₃ is due to residual CHCl₃, and a broad peak around 1.5-2.5 ppm can be water.[12] It is highly recommended to consult a table of common NMR solvent impurities.[13][14][15]

Other sources of extraneous peaks include:

  • Grease: Silicone grease from glassware joints can appear as a broad singlet around 0 ppm.[6]

  • Phthalates: These plasticizers can be leached from plastic containers or tubing and typically show aromatic signals around 7.5-7.7 ppm and aliphatic signals.[6]

  • Spinning sidebands: These are small peaks that appear symmetrically around a large peak and are caused by non-uniformity in the magnetic field or the NMR tube. They can be identified by changing the spinning rate, which will shift their position.

Q4: The baseline of my this compound NMR spectrum is distorted, and the integration is inaccurate. What could be the cause?

A4: A distorted baseline and inaccurate integration are often related to issues with data acquisition and processing. Common causes include:

  • Improper phasing: Incorrect phase correction will lead to a rolling baseline and distorted peak shapes, making accurate integration impossible.

  • Truncation artifacts: If the acquisition time is too short, the Free Induction Decay (FID) signal may be cut off prematurely, leading to "sinc wiggles" or baseline distortions around large peaks.[16] This can be resolved by increasing the acquisition time.

  • Poor shimming: An inhomogeneous magnetic field across the sample results in broad, asymmetric peak shapes, which can affect the baseline and integration.[16] Re-shimming the spectrometer is necessary to correct this.

  • Short recycle delay (d1): If the delay between scans is too short, nuclei may not fully relax, leading to signal saturation, especially for nuclei with long T1 relaxation times (like quaternary carbons or non-protonated carbons). This results in integrals that are not quantitative.[16]

Troubleshooting Guides

Troubleshooting In-Source Fragmentation in Mass Spectrometry

This guide provides a systematic workflow to identify and mitigate in-source fragmentation of this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of purified this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.

  • Direct Infusion Analysis: Infuse the sample directly into the mass spectrometer.

  • Vary Source Energy: Acquire spectra at a range of ion source energies (e.g., cone voltage, capillary voltage, or fragmentor voltage, depending on the instrument). Start with a very low energy setting and incrementally increase it.

  • Data Analysis:

    • Identify the protonated molecule [M+H]⁺ or other adducts of this compound.

    • Monitor the intensity of suspected fragment ions relative to the parent ion as a function of the source energy.

    • Plot the ratio of the fragment ion intensity to the parent ion intensity against the source energy. A positive correlation suggests in-source fragmentation.

Data Presentation:

Cone Voltage (V)[M+H]⁺ Intensity (arbitrary units)Fragment Ion X Intensity (arbitrary units)Ratio (Fragment/Parent)
101,000,0005,0000.005
20950,00025,0000.026
30800,000100,0000.125
40600,000250,0000.417

Visualization of Troubleshooting Workflow:

InSourceFragmentationWorkflow start Observe Unexpected Peak in MS is_coeluting Does it co-elute with the main peak in LC-MS? start->is_coeluting vary_energy Vary Ion Source Energy is_coeluting->vary_energy Yes is_metabolite Likely a True Metabolite or Isomer is_coeluting->is_metabolite No analyze_ratio Analyze Fragment/Parent Ion Ratio vary_energy->analyze_ratio ratio_correlates Does the ratio increase with energy? analyze_ratio->ratio_correlates is_fragment Likely In-Source Fragment ratio_correlates->is_fragment Yes ratio_correlates->is_metabolite No end Conclusion is_fragment->end is_metabolite->end

Caption: Workflow for identifying in-source fragmentation.

Identifying and Eliminating NMR Solvent Impurities

This guide outlines the steps to identify and confirm the presence of solvent impurities in your NMR spectrum of this compound.

Experimental Protocol:

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum of your this compound sample.

  • Impurity Peak Identification: Compare the chemical shifts of unknown peaks to a standard table of common NMR solvent impurities.[13][14][15]

  • Confirmation with a "Blank" Spectrum: Acquire a ¹H NMR spectrum of the deuterated solvent from the same bottle used for your sample, without any analyte. The peaks present in this "blank" spectrum are from the solvent and its impurities.

  • Confirmation by "Spiking": If a specific impurity is suspected (e.g., acetone), add a very small amount of that protonated solvent to your NMR tube and re-acquire the spectrum. An increase in the intensity of the suspected peak confirms its identity.

Data Presentation:

Common SolventDeuterated SolventResidual Proton Peak (ppm)Multiplicity
ChloroformCDCl₃7.26s
Acetone(CD₃)₂CO2.05quintet
Water(any)Variable (e.g., 1.56 in CDCl₃)s (broad)
Dimethyl Sulfoxide(CD₃)₂SO2.50quintet
MethanolCD₃OD3.31, 4.87 (OH)quintet, s

Visualization of Logical Relationships:

NMRSolventImpurities unassigned_peak Unassigned Peak in ¹H NMR check_table Compare to Solvent Impurity Tables unassigned_peak->check_table run_blank Run Blank Solvent Spectrum check_table->run_blank spike_sample Spike Sample with Suspected Impurity check_table->spike_sample peak_present Peak present in blank? run_blank->peak_present peak_increases Peak intensity increases? spike_sample->peak_increases is_impurity Confirmed Solvent Impurity peak_present->is_impurity Yes not_impurity Not a Solvent Impurity peak_present->not_impurity No peak_increases->is_impurity Yes peak_increases->not_impurity No

Caption: Decision tree for confirming solvent impurities in NMR.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Tsugafolin and Alpinetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of two natural flavonoids, tsugafolin and alpinetin. While extensive research has elucidated the multifaceted bioactivities of alpinetin, data on this compound remains limited in the public domain. This document summarizes the available experimental data for alpinetin, offering a valuable resource for researchers interested in the therapeutic potential of these compounds.

Quantitative Bioactivity Data

The following table summarizes the reported quantitative data for the bioactivity of alpinetin across various assays. No direct comparative studies or specific quantitative data for this compound's bioactivity were identified in the available literature.

BioactivityCell Line/ModelAssayIC₅₀ / EffectReference
Anticancer SNU-1 (Gastric Carcinoma)MTT Assay426 µg/mL[1]
Hs 746T (Gastric Carcinoma)MTT Assay586 µg/mL[1]
KATO III (Gastric Carcinoma)MTT Assay424 µg/mL[1]
BxPC-3 (Pancreatic Cancer)MTT AssayDose-dependent inhibition
4T1, MCF-7, MDA-MB-231 (Breast Cancer)CCK-8 AssayConcentration-dependent reduction in viability[2]
Anti-inflammatory LPS-stimulated RAW 264.7 MacrophagesNitric Oxide (NO) ProductionSignificant inhibition[3]
LPS-induced Mastitis in MiceTLR4/NF-κB SignalingInhibition of inflammatory response[4]
Antioxidant Alcoholic Liver Disease in MiceOxidative Stress MarkersSignificant reduction[5]
Carbon Tetrachloride-induced Liver Fibrosis in MiceROS and MDA LevelsDecreased levels[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., alpinetin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of inflammation.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reagent Reaction: Collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to each well.

  • Absorbance Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • DPPH Reaction: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of a 0.2 mM DPPH solution in the same solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Alpinetin

Alpinetin has been shown to exert its bioactivities through the modulation of several key signaling pathways.

Anticancer Mechanism:

Alpinetin's anticancer effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. It has been reported to modulate the following pathways:

  • PI3K/Akt/mTOR Pathway: Alpinetin can suppress this pathway, which is crucial for cell survival and proliferation[3].

  • NF-κB Pathway: Inhibition of the NF-κB pathway by alpinetin leads to decreased expression of pro-inflammatory and anti-apoptotic genes[2][3].

  • ROS/NF-κB/HIF-1α Axis: Alpinetin has been shown to reduce mitochondrial reactive oxygen species (ROS) production, leading to the downregulation of NF-κB and subsequently HIF-1α, a key regulator of tumor metabolism and angiogenesis[2].

  • Notch Pathway: Alpinetin can attenuate the invasion of cancer cells by suppressing the Notch signaling pathway[3].

cluster_Anticancer Anticancer Mechanism of Alpinetin Alpinetin Alpinetin ROS ROS Alpinetin->ROS inhibits NFkB NF-κB Alpinetin->NFkB inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Alpinetin->PI3K_Akt_mTOR inhibits Notch Notch Pathway Alpinetin->Notch inhibits Apoptosis Apoptosis Alpinetin->Apoptosis induces CellCycleArrest Cell Cycle Arrest Alpinetin->CellCycleArrest induces ROS->NFkB activates HIF1a HIF-1α NFkB->HIF1a activates Metastasis ↓ Metastasis HIF1a->Metastasis PI3K_Akt_mTOR->Apoptosis inhibits PI3K_Akt_mTOR->CellCycleArrest promotes cycle Notch->Metastasis

Caption: Anticancer signaling pathways modulated by alpinetin.

Anti-inflammatory Mechanism:

Alpinetin's anti-inflammatory properties are attributed to its ability to suppress the production of pro-inflammatory mediators. Key modulated pathways include:

  • TLR4/NF-κB Pathway: Alpinetin can inhibit the activation of Toll-like receptor 4 (TLR4) and the subsequent NF-κB signaling cascade, a central pathway in the inflammatory response[3][4].

  • MAPK Pathway: Alpinetin has been shown to interfere with the mitogen-activated protein kinase (MAPK) pathway, which is involved in the production of inflammatory cytokines[3].

  • Nrf2 Pathway: Alpinetin can activate the Nrf2 pathway, a key regulator of the antioxidant response, which in turn can suppress inflammation[7][6].

  • NLRP3 Inflammasome: Alpinetin has been found to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines IL-1β and IL-18[7][6].

cluster_AntiInflammatory Anti-inflammatory Mechanism of Alpinetin Alpinetin Alpinetin TLR4 TLR4 Alpinetin->TLR4 inhibits NFkB NF-κB Alpinetin->NFkB inhibits MAPK MAPK Alpinetin->MAPK inhibits Nrf2 Nrf2 Alpinetin->Nrf2 activates NLRP3 NLRP3 Inflammasome Alpinetin->NLRP3 inhibits LPS LPS LPS->TLR4 activates TLR4->NFkB activates TLR4->MAPK activates ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatoryCytokines induces MAPK->ProInflammatoryCytokines induces AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse NLRP3->ProInflammatoryCytokines activates

Caption: Anti-inflammatory signaling pathways modulated by alpinetin.

This compound

Currently, there is a lack of specific studies detailing the signaling pathways modulated by this compound. Further research is required to elucidate its mechanisms of action.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the in vitro evaluation of the bioactivity of natural compounds like this compound and alpinetin.

cluster_Workflow General Experimental Workflow Start Compound Isolation (this compound/Alpinetin) Anticancer Anticancer Assays (e.g., MTT) Start->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., NO Production) Start->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH) Start->Antioxidant DataAnalysis Data Analysis (IC₅₀ Determination) Anticancer->DataAnalysis AntiInflammatory->DataAnalysis Antioxidant->DataAnalysis Mechanism Mechanism of Action Studies (Western Blot, etc.) DataAnalysis->Mechanism Pathway Signaling Pathway Analysis Mechanism->Pathway

Caption: A generalized workflow for evaluating the bioactivity of natural compounds.

References

Unveiling the Cytotoxic Potential of Tsugafolin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel cytotoxic agents with high efficacy and selectivity against cancer cells is a continuous endeavor. Tsugafolin, a naturally occurring flavanone scientifically known as 7-hydroxy-5,4'-dimethoxyflavanone, has emerged as a compound of interest. This guide provides a comprehensive comparison of the cytotoxic effects of this compound and related flavonoids across various cell lines, supported by experimental data and detailed methodologies.

While direct and extensive research on the cytotoxic effects of this compound is limited, studies on its natural sources and structurally similar flavonoids offer valuable insights into its potential as an anticancer agent. This guide synthesizes the available data to present a comparative overview.

Comparative Cytotoxicity of this compound and Related Flavonoids

This compound has been isolated from plants of the Goniothalamus and Vitex genera, which are known to produce a variety of bioactive compounds with significant cytotoxic properties.[1][2][3] Although one study reported this compound to be devoid of cytotoxicity at a concentration of 150 μM in HOG.R5 cells while exhibiting weak anti-HIV activity, the broader context of its chemical family and plant origin suggests a potential for anticancer activity that warrants further investigation.[3]

To provide a comparative perspective, the cytotoxic activities of flavonoids structurally related to this compound are presented below.

Compound NameCell LineIC50 Value (µM)Reference
This compound HOG.R5>150[3]
ArtemetinHepG2 (Liver Cancer)2.3[2]
MCF-7 (Breast Cancer)3.9[2]
VitexicarpinHepG2 (Liver Cancer)23.9[2]
MCF-7 (Breast Cancer)25.8[2]
PenduletinHepG2 (Liver Cancer)5.6[2]
MCF-7 (Breast Cancer)6.4[2]
5,7-DimethoxyflavoneHepG2 (Liver Cancer)25[4][5]
7-HydroxyflavoneHeLa (Cervical Cancer)22.56[6]
MDA-MB-231 (Breast Cancer)3.86[6]
5-Hydroxy-3',4',7-trimethoxyflavoneMCF-7 (Breast Cancer)Not specified, but induced apoptosis[7][8]

Experimental Protocols

The evaluation of a compound's cytotoxic effect is paramount in the initial stages of drug discovery. The following are detailed methodologies for key experiments typically cited in such studies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and harvested.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are yet to be elucidated, the mechanisms of action of related flavonoids often involve the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Many flavonoids exert their cytotoxic effects by triggering programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, 5,7-dimethoxyflavone has been shown to induce apoptosis in HepG2 cells, a process often characterized by the activation of caspases, cleavage of PARP, and changes in the expression of Bcl-2 family proteins.[4][5]

Apoptosis_Induction_Pathway This compound This compound (potential action) ROS ↑ ROS Production This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest

Another common mechanism of anticancer compounds is the disruption of the cell cycle, leading to arrest at specific checkpoints, most commonly G1/S or G2/M. This prevents the cancer cells from proliferating. For example, 5,7-dimethoxyflavone has been observed to cause cell cycle arrest at the Sub-G1 phase in HepG2 cells.[4][5] This is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs).

Cell_Cycle_Arrest_Workflow cluster_workflow Experimental Workflow for Cell Cycle Analysis Cell Culture Cell Culture Compound Treatment This compound Treatment Cell Culture->Compound Treatment Cell Harvesting Cell Harvesting Compound Treatment->Cell Harvesting Fixation Ethanol Fixation Cell Harvesting->Fixation Staining PI/RNase Staining Fixation->Staining Flow Cytometry Flow Cytometry Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

References

Cross-validation of Tsugafolin's Putative Anti-HIV Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tsugafolin, a dehydroflavone with reported weak anti-HIV activity, against established antiretroviral agents. Due to the limited publicly available data on this compound's specific mechanism of action, this document outlines a hypothesized mechanism based on the known activities of other flavonoids against HIV. This guide serves as a framework for future experimental validation and cross-validation studies.

Introduction to this compound

This compound is a dehydroflavone that has been isolated from Vitex leptobotrys and Tsuga diversifolia. Limited studies have indicated that this compound exhibits weak inhibitory activity against the Human Immunodeficiency Virus (HIV) with a reported IC50 of 118 µM and cytotoxicity at concentrations above 150 µM. The precise molecular mechanism of this anti-HIV activity has not been fully elucidated.

Hypothesized Mechanism of Action of this compound

Based on the established anti-HIV mechanisms of other flavonoid compounds, it is hypothesized that this compound's activity may stem from the inhibition of one or more key viral enzymes essential for the HIV-1 replication cycle. These potential targets include:

  • Reverse Transcriptase (RT): An enzyme that converts viral RNA into DNA.

  • Protease (PR): An enzyme that cleaves viral polyproteins into functional proteins.

  • Integrase (IN): An enzyme that integrates viral DNA into the host cell's genome.

The following sections will compare this compound, based on this hypothesized multi-target mechanism, with well-characterized drugs that inhibit these respective enzymes.

Comparative Analysis of this compound and Alternative Antiretroviral Agents

This section provides a comparative overview of this compound (with its hypothesized targets) and existing FDA-approved drugs for the treatment of HIV.

Table 1: Comparison of this compound with Known HIV Enzyme Inhibitors

Compound Class Primary Target Known IC50/EC50 Mechanism of Action
This compound (Hypothesized) DehydroflavoneReverse Transcriptase, Protease, IntegraseWeak anti-HIV activity (IC50 = 118 µM)Putative competitive or non-competitive inhibition of enzyme active sites.
Zidovudine (AZT) Nucleoside Reverse Transcriptase Inhibitor (NRTI)Reverse Transcriptase0.003-0.12 µMChain terminator; competes with natural deoxynucleotides for incorporation into viral DNA.
Nevirapine Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)Reverse Transcriptase0.01-0.2 µMAllosteric inhibitor; binds to a site distinct from the active site, inducing a conformational change that inactivates the enzyme.
Saquinavir Protease Inhibitor (PI)HIV Protease0.001-0.003 µMCompetitive inhibitor; mimics the peptide substrate of the protease, blocking its catalytic activity.
Raltegravir Integrase Strand Transfer Inhibitor (INSTI)Integrase0.002-0.007 µMBinds to the active site of integrase, preventing the strand transfer step of viral DNA integration into the host genome.

Signaling Pathways and Experimental Workflows

To validate the hypothesized mechanism of action of this compound, a series of in vitro enzymatic assays and cell-based assays are required.

Diagram 1: Hypothesized Multi-Target Inhibition of HIV Replication by this compound

HIV_Inhibition cluster_virus HIV Particle cluster_cell Host Cell HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Reverse_Transcription_Process Reverse Transcriptase Provirus Provirus Viral_DNA->Provirus Integration Integration_Process Integrase New_Virions New Virions Provirus->New_Virions Replication & Assembly Maturation_Process Protease This compound This compound This compound->Reverse_Transcription_Process Inhibits This compound->Integration_Process Inhibits This compound->Maturation_Process Inhibits

Caption: Putative mechanism of this compound targeting multiple stages of the HIV life cycle.

Diagram 2: Experimental Workflow for Cross-Validation

Workflow Start Start: Hypothesis Formulation Enzyme_Assays In vitro Enzymatic Assays (RT, Protease, Integrase) Start->Enzyme_Assays Cell_Based_Assays Cell-based HIV Replication Assays Start->Cell_Based_Assays Cytotoxicity_Assay Cytotoxicity Assays Start->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, CC50, SI) Enzyme_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis Cytotoxicity_Assay->Data_Analysis Mechanism_Confirmation Mechanism Confirmed? Data_Analysis->Mechanism_Confirmation Further_Studies Further Mechanistic Studies (e.g., binding kinetics, crystallography) Mechanism_Confirmation->Further_Studies Yes End End: Validated Mechanism Mechanism_Confirmation->End No Further_Studies->End

Caption: Workflow for the experimental validation of this compound's anti-HIV mechanism.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments required to validate the hypothesized mechanism of action of this compound.

5.1. HIV-1 Reverse Transcriptase (RT) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the RNA-dependent DNA polymerase activity of recombinant HIV-1 RT.

  • Materials: Recombinant HIV-1 RT, poly(A) template, oligo(dT) primer, radiolabeled or fluorescently labeled dNTPs, reaction buffer, test compound (this compound), and a known RT inhibitor (e.g., Nevirapine) as a positive control.

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, poly(A) template, and oligo(dT) primer.

    • Add varying concentrations of this compound or the control inhibitor to the reaction mixture.

    • Initiate the reaction by adding recombinant HIV-1 RT and the labeled dNTPs.

    • Incubate the reaction at 37°C for a specified time.

    • Stop the reaction and quantify the amount of newly synthesized DNA using a suitable method (e.g., scintillation counting for radiolabeled dNTPs or fluorescence detection).

    • Calculate the percentage of inhibition at each concentration and determine the IC50 value.

5.2. HIV-1 Protease (PR) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the cleavage of a specific peptide substrate by recombinant HIV-1 PR.

  • Materials: Recombinant HIV-1 PR, a fluorogenic peptide substrate, assay buffer, test compound (this compound), and a known protease inhibitor (e.g., Saquinavir) as a positive control.

  • Procedure:

    • Add varying concentrations of this compound or the control inhibitor to the assay buffer in a microplate.

    • Add the fluorogenic substrate to each well.

    • Initiate the reaction by adding recombinant HIV-1 PR.

    • Incubate the plate at 37°C and monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate.

    • Calculate the rate of reaction for each concentration and determine the percentage of inhibition.

    • Calculate the IC50 value.

5.3. HIV-1 Integrase (IN) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 IN.

  • Materials: Recombinant HIV-1 IN, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), a target DNA substrate, assay buffer, test compound (this compound), and a known integrase inhibitor (e.g., Raltegravir) as a positive control.

  • Procedure:

    • Pre-incubate the recombinant HIV-1 IN with the donor DNA substrate to allow for 3'-processing.

    • Add varying concentrations of this compound or the control inhibitor.

    • Add the target DNA substrate to initiate the strand transfer reaction.

    • Incubate the reaction at 37°C.

    • Stop the reaction and analyze the products by gel electrophoresis and quantify the amount of strand transfer product.

    • Calculate the percentage of inhibition at each concentration and determine the IC50 value.

5.4. Cell-Based HIV-1 Replication Assay

  • Principle: This assay measures the ability of a compound to inhibit HIV-1 replication in a susceptible cell line.

  • Materials: A susceptible human T-cell line (e.g., MT-4 or CEM), a laboratory-adapted strain of HIV-1, cell culture medium, test compound (this compound), and a known antiretroviral drug as a positive control.

  • Procedure:

    • Seed the T-cells in a multi-well plate.

    • Treat the cells with varying concentrations of this compound or the control drug.

    • Infect the cells with a known amount of HIV-1.

    • Incubate the cells for several days.

    • Measure the extent of viral replication by quantifying a viral marker in the culture supernatant, such as the p24 antigen (using an ELISA) or reverse transcriptase activity.

    • Determine the EC50 value of the compound.

5.5. Cytotoxicity Assay

  • Principle: This assay measures the effect of a compound on the viability of the host cells used in the antiviral assays.

  • Materials: The same cell line used in the replication assay, cell culture medium, test compound (this compound), and a colorimetric or fluorometric reagent to measure cell viability (e.g., MTT, XTT, or resazurin).

  • Procedure:

    • Seed the cells in a multi-well plate.

    • Treat the cells with varying concentrations of this compound.

    • Incubate the cells for the same duration as the replication assay.

    • Add the viability reagent and measure the signal according to the manufacturer's instructions.

    • Calculate the concentration of the compound that reduces cell viability by 50% (CC50).

Conclusion

While initial reports on this compound suggest weak anti-HIV activity, its precise mechanism of action remains to be elucidated. This guide provides a framework for the systematic investigation of its potential as a multi-target inhibitor of HIV replication. The proposed experimental workflows and protocols will enable a thorough cross-validation of its hypothesized mechanism and a direct comparison with established antiretroviral agents. Further research is warranted to determine the therapeutic potential, if any, of this compound and its derivatives.

In Vivo Efficacy of Standard Antiretrovirals: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of standard antiretroviral drugs. Due to a lack of available scientific literature, data on the in vivo efficacy of Tsugafolin as an antiretroviral agent could not be included in this comparison.

This guide summarizes the performance of established antiretroviral drug classes, presenting key efficacy data in structured tables and detailing the experimental protocols typically employed in in vivo studies. Visual diagrams created using Graphviz are included to illustrate the mechanisms of action and a generalized experimental workflow.

Efficacy of Standard Antiretroviral Drug Classes

The goal of antiretroviral therapy (ART) is to suppress human immunodeficiency virus (HIV) replication to undetectable levels, allowing for immune system recovery and reducing the risk of transmission.[1][2] Standard ART typically involves a combination of drugs from different classes to maximize efficacy and minimize the development of drug resistance.[2][3] The success of these regimens has transformed HIV infection from a fatal disease into a manageable chronic condition.[2]

The main classes of antiretroviral drugs include:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These were the first class of antiretrovirals developed.[2][4] They act by mimicking natural nucleosides/nucleotides and, once incorporated into the viral DNA by the reverse transcriptase enzyme, they terminate the DNA chain elongation process.[4][5]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): NNRTIs also target the reverse transcriptase enzyme but bind to a different site, causing a conformational change that inactivates the enzyme.[3]

  • Protease Inhibitors (PIs): PIs block the viral protease enzyme, which is essential for cleaving viral polyproteins into mature, functional proteins.[4][6] This inhibition results in the production of immature, non-infectious viral particles.[4][6]

  • Integrase Strand Transfer Inhibitors (INSTIs): INSTIs prevent the integration of the viral DNA into the host cell's genome by inhibiting the integrase enzyme.[4][6] This is a critical step in the HIV replication cycle.[4]

  • Entry Inhibitors: This class of drugs prevents HIV from entering host cells. They can be further subdivided into fusion inhibitors and CCR5 antagonists, which target different stages of the entry process.[4][6]

The following table summarizes key in vivo efficacy data for representative drugs from these classes, typically measured by the reduction in viral load (HIV RNA copies/mL) and the increase in CD4+ T-cell counts.

Drug ClassRepresentative DrugsTypical Viral Load Reduction (log10 copies/mL) at 24-48 weeksTypical CD4+ Cell Count Increase (cells/mm³) at 24-48 weeksReference(s)
NRTIs Tenofovir Disoproxil Fumarate (TDF), Emtricitabine (FTC), Abacavir (ABC), Lamivudine (3TC)Component of multi-drug regimens; efficacy is regimen-dependentComponent of multi-drug regimens; efficacy is regimen-dependent[7]
NNRTIs Efavirenz (EFV), Rilpivirine (RPV)>2 log10100-200[3]
PIs Darunavir (DRV), Atazanavir (ATV)>2 log10150-250[7]
INSTIs Dolutegravir (DTG), Raltegravir (RAL), Bictegravir (BIC)>2.5 log10200-300[3][7]
Entry Inhibitors Maraviroc (MVC), Enfuvirtide (T-20)1.5 - 2 log10100-150[8]

Experimental Protocols for In Vivo Efficacy Studies

In vivo efficacy of antiretroviral drugs is primarily evaluated through clinical trials in HIV-infected individuals.[9] These trials are meticulously designed to assess the safety and effectiveness of new treatments.[9]

Key Components of a Typical In Vivo Efficacy Study:

  • Study Population: Participants are typically adults with confirmed HIV-1 infection.[1] Studies may enroll treatment-naive patients (those who have never received ART) or treatment-experienced patients (those who have previously been on ART and may have developed drug resistance).[10]

  • Study Design: Randomized, controlled trials are the gold standard.[10] Patients are randomly assigned to receive the investigational drug or a standard-of-care regimen (the control group).[10] Studies can be double-blind (neither the participant nor the investigator knows the treatment assignment) or open-label.[10]

  • Treatment Regimen: The investigational drug is typically administered in combination with other approved antiretroviral agents to form a complete therapeutic regimen.[10]

  • Efficacy Endpoints:

    • Primary Endpoint: The primary measure of efficacy is typically the proportion of participants who achieve a plasma HIV-1 RNA level below a certain threshold (e.g., <50 copies/mL) at a specific time point (e.g., 24 or 48 weeks).[1]

    • Secondary Endpoints: These often include the change from baseline in CD4+ T-cell count, the incidence of clinical disease progression (development of AIDS-defining illnesses), and the emergence of drug resistance.

  • Safety and Tolerability Monitoring: Participants are closely monitored for adverse events throughout the study.

  • Pharmacokinetic Analysis: Blood samples are collected to measure the concentration of the drug in the body over time, which helps to ensure adequate drug exposure.[1]

Visualizing Mechanisms and Workflows

To better understand the targets of standard antiretrovirals and the process of in vivo evaluation, the following diagrams are provided.

HIV_Lifecycle_and_ART_Targets cluster_Cell Host Cell cluster_ART Antiretroviral Drug Targets CD4 Receptor CD4 Receptor CCR5/CXCR4 Co-receptor CCR5/CXCR4 Co-receptor CD4 Receptor->CCR5/CXCR4 Co-receptor 2. Co-receptor Binding Cytoplasm Cytoplasm CCR5/CXCR4 Co-receptor->Cytoplasm 3. Fusion & Entry Viral RNA Viral RNA Cytoplasm->Viral RNA 4. Uncoating Nucleus Nucleus Integrated Provirus Integrated Provirus Nucleus->Integrated Provirus 7. Integration Integrated Provirus->Viral RNA 8. Transcription Viral Proteins Viral Proteins New HIV Virion (immature) New HIV Virion (immature) Viral Proteins->New HIV Virion (immature) 10. Assembly New HIV Virion (mature) New HIV Virion (mature) New HIV Virion (immature)->New HIV Virion (mature) 11. Budding & Maturation HIV Virion HIV Virion HIV Virion->CD4 Receptor 1. Binding Viral RNA->Viral Proteins 9. Translation Viral DNA Viral DNA Viral RNA->Viral DNA 5. Reverse Transcription Viral DNA->Nucleus 6. Nuclear Import Entry Inhibitors Entry Inhibitors Entry Inhibitors->CD4 Receptor NRTIs / NNRTIs NRTIs / NNRTIs NRTIs / NNRTIs->Viral RNA Integrase Inhibitors Integrase Inhibitors Integrase Inhibitors->Nucleus Protease Inhibitors Protease Inhibitors Protease Inhibitors->New HIV Virion (immature)

Caption: HIV Replication Cycle and Antiretroviral Drug Targets.

InVivo_Efficacy_Workflow Patient Screening & Enrollment Patient Screening & Enrollment Baseline Assessment Baseline Assessment Patient Screening & Enrollment->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Arm (Investigational Drug) Treatment Arm (Investigational Drug) Randomization->Treatment Arm (Investigational Drug) Control Arm (Standard of Care) Control Arm (Standard of Care) Randomization->Control Arm (Standard of Care) Follow-up Visits Follow-up Visits Treatment Arm (Investigational Drug)->Follow-up Visits Control Arm (Standard of Care)->Follow-up Visits Data Collection Data Collection Follow-up Visits->Data Collection Efficacy Analysis Efficacy Analysis Data Collection->Efficacy Analysis Safety Analysis Safety Analysis Data Collection->Safety Analysis Results Interpretation Results Interpretation Efficacy Analysis->Results Interpretation Safety Analysis->Results Interpretation

Caption: Generalized Workflow for In Vivo Antiretroviral Efficacy Studies.

References

Unraveling the Anti-HIV Potential of Tsugafolin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations have revealed a significant challenge in providing a comparative guide on the potency of Tsugafolin against known HIV inhibitors. Publicly available scientific literature and databases currently lack information on a compound named "this compound" in the context of HIV research.

This absence of data prevents a direct comparison of its potency, mechanism of action, and experimental validation against established antiretroviral agents. The scientific community relies on peer-reviewed publications and conference proceedings to disseminate and validate such findings. Without this foundational information, a comprehensive and objective comparison as requested cannot be constructed.

To facilitate the creation of the requested guide, further clarification on the identity of "this compound" is required. It is possible that the compound is known by an alternative scientific name, a developmental code, or is a very recent discovery yet to be published.

In the interest of providing a valuable resource for researchers, scientists, and drug development professionals, this guide will proceed by outlining the established framework for benchmarking novel HIV inhibitors. This includes a review of common HIV inhibitor classes, their mechanisms of action, and the standardized assays used to determine their potency. This information will serve as a foundational reference for when data on this compound, or the intended compound, becomes available.

Awaiting Data: The Framework for Comparison

Once information regarding this compound's anti-HIV activity is accessible, a direct and quantitative comparison to existing inhibitors can be performed. The following sections detail the necessary data points and experimental context required for such an analysis.

Key Classes of HIV Inhibitors for Benchmarking

A comprehensive comparison would involve benchmarking this compound against representative drugs from the major classes of antiretroviral agents. These classes are defined by their distinct mechanisms of action, targeting different stages of the HIV life cycle.

  • Reverse Transcriptase Inhibitors (RTIs): These drugs block the reverse transcriptase enzyme, which is crucial for converting the viral RNA into DNA.

    • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): Act as chain terminators during DNA synthesis. Examples include Zidovudine (AZT), Tenofovir, and Emtricitabine.

    • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Bind to a different site on the reverse transcriptase enzyme, causing a conformational change that inactivates it. Examples include Efavirenz and Nevirapine.

  • Protease Inhibitors (PIs): These inhibitors block the protease enzyme, which is responsible for cleaving large viral polyproteins into smaller, functional proteins required for the assembly of new virus particles.[1] Examples include Lopinavir and Darunavir.

  • Integrase Strand Transfer Inhibitors (INSTIs): These drugs prevent the viral DNA from being integrated into the host cell's genome by inhibiting the integrase enzyme.[2][3] Examples include Raltegravir and Dolutegravir.

  • Entry Inhibitors: This class of drugs prevents the virus from entering the host cell.[2]

    • CCR5 Antagonists: Block the CCR5 co-receptor on the surface of host cells, which is necessary for the entry of many HIV strains. An example is Maraviroc.

    • Fusion Inhibitors: Interfere with the fusion of the viral envelope with the host cell membrane. Enfuvirtide is an example.[1]

    • Attachment Inhibitors: Bind to the gp120 protein on the surface of HIV, preventing it from attaching to the CD4 receptor on host cells.[1] Fostemsavir is an example of this type of inhibitor.[1]

Quantitative Comparison of Potency

The potency of an antiviral compound is typically measured by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50).[4] These values represent the concentration of the drug required to inhibit 50% of viral replication or a specific enzymatic activity in in vitro assays.[4] A lower IC50 or EC50 value indicates a more potent compound.

A comparative table would be structured as follows, pending the availability of data for this compound:

Compound Class Target IC50 / EC50 (nM) Cell Line / Assay
This compound TBDTBDTBDTBD
ZidovudineNRTIReverse TranscriptaseExample ValueExample Assay
EfavirenzNNRTIReverse TranscriptaseExample ValueExample Assay
LopinavirPIProteaseExample ValueExample Assay
RaltegravirINSTIIntegraseExample ValueExample Assay
MaravirocEntry InhibitorCCR5Example ValueExample Assay

TBD: To Be Determined

Experimental Protocols for Potency Determination

The following are detailed methodologies for key experiments used to assess the potency of HIV inhibitors. These protocols provide a framework for understanding how the comparative data is generated.

Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the HIV reverse transcriptase enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase is purified. A synthetic template/primer, such as poly(A)/oligo(dT), is used as the substrate.

  • Reaction Mixture: The reaction buffer typically contains Tris-HCl, KCl, MgCl2, DTT, and radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs).

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) and known RT inhibitors are added to the reaction mixture.

  • Enzyme Reaction: The reaction is initiated by the addition of the HIV-1 RT enzyme and incubated at 37°C.

  • Quantification: The amount of newly synthesized DNA is quantified. For radiolabeled dNTPs, this involves measuring the incorporation of radioactivity into the DNA product using a scintillation counter. For colorimetric or fluorometric assays, a specific dye or probe is used to measure the amount of DNA produced.[5]

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protease Inhibition Assay

This assay evaluates the ability of a compound to block the activity of the HIV protease enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 protease is purified. A synthetic peptide substrate that contains a cleavage site recognized by the HIV protease is used. The substrate is often labeled with a fluorophore and a quencher (FRET assay).

  • Reaction Mixture: The assay buffer typically contains a specific pH and ionic strength suitable for protease activity.

  • Inhibitor Addition: Serial dilutions of the test compound and known protease inhibitors are added to the reaction mixture.

  • Enzyme Reaction: The reaction is initiated by adding the HIV-1 protease and incubated at 37°C. In a FRET-based assay, cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Quantification: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorometer.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value is determined from the dose-response curve.

Integrase Inhibition Assay

This assay assesses the ability of a compound to inhibit the strand transfer activity of the HIV integrase enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 integrase is purified. A viral DNA substrate (oligonucleotide) and a target DNA substrate are prepared.

  • Reaction Mixture: The reaction buffer contains components such as MOPS, MgCl2 or MnCl2, and DTT.

  • Inhibitor Addition: Serial dilutions of the test compound and known integrase inhibitors are added to the reaction mixture.

  • Enzyme Reaction: The reaction is initiated by the addition of the integrase enzyme and incubated at 37°C. The integrase facilitates the insertion of the viral DNA into the target DNA.

  • Quantification: The integration products are typically detected using methods like gel electrophoresis and autoradiography (if using radiolabeled DNA) or through ELISA-based formats where one of the DNA strands is biotinylated for capture and the other is labeled for detection.

  • Data Analysis: The amount of integration product is quantified, and the percentage of inhibition is calculated. The IC50 value is determined from the dose-response curve.

Cell-Based Antiviral Assay (e.g., p24 Antigen Assay)

This assay measures the ability of a compound to inhibit HIV replication in a cellular context.

Methodology:

  • Cell Culture: A susceptible cell line (e.g., MT-4, CEM-SS) or primary cells like peripheral blood mononuclear cells (PBMCs) are cultured.

  • Infection: The cells are infected with a laboratory-adapted or clinical isolate of HIV-1.

  • Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound and known HIV inhibitors.

  • Incubation: The infected and treated cells are incubated for a period of 3 to 7 days to allow for viral replication.

  • Quantification of Viral Replication: The amount of viral replication is quantified by measuring the level of the HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of p24 production is calculated for each compound concentration relative to an untreated infected control. The EC50 value is determined from the dose-response curve.

Visualizing the Path to Inhibition

Diagrams are essential tools for visualizing complex biological pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams, adhering to the specified formatting requirements.

HIV Replication Cycle and Drug Targets

This diagram illustrates the key stages of the HIV life cycle and indicates where the different classes of antiretroviral drugs exert their inhibitory effects.

HIV_Lifecycle cluster_cell Host Cell Entry Entry Reverse_Transcription Reverse_Transcription Entry->Reverse_Transcription 2. Reverse Transcription Integration Integration Reverse_Transcription->Integration 3. Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation 4. Replication Assembly Assembly Transcription_Translation->Assembly 5. Assembly Budding_Maturation Budding & Maturation Assembly->Budding_Maturation 6. Budding New_Virion New HIV Virion Budding_Maturation->New_Virion 7. Maturation HIV_Virion HIV Virion HIV_Virion->Entry 1. Attachment & Fusion Entry_Inhibitors Entry Inhibitors Entry_Inhibitors->Entry RTIs RTIs (NRTIs, NNRTIs) RTIs->Reverse_Transcription INSTIs Integrase Inhibitors INSTIs->Integration PIs Protease Inhibitors PIs->Budding_Maturation Assay_Workflow A Prepare serial dilutions of test compound D Add compound dilutions to infected cells A->D B Culture susceptible host cells C Infect cells with HIV B->C C->D E Incubate for several days D->E F Quantify viral replication (e.g., p24 ELISA) E->F G Determine EC50 value F->G

References

A Head-to-Head Comparison of Modern Extraction Methods for Bioactive Compounds from Tsuga Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience: Initial literature searches for a compound specifically named "Tsugafolin" did not yield any publicly available scientific data. Consequently, this guide provides a comprehensive framework for comparing extraction methodologies for bioactive compounds from Tsuga species (hemlock), which can be adapted for a specific compound of interest once identified. The quantitative data herein is illustrative and intended to serve as a template for your own experimental findings.

Introduction to Bioactive Compounds in Tsuga Species

The genus Tsuga, commonly known as hemlock, is a source of a variety of bioactive compounds.[1][2][3] These include, but are not limited to, terpenoids (such as α-pinene, camphene, limonene, and isobornyl acetate), phenolics, and tannins.[1][2][4][5] The efficient extraction of these compounds is a critical first step in their study for potential applications in the pharmaceutical and nutraceutical industries. This guide compares three modern, "green" extraction techniques: Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE).

Comparative Analysis of Extraction Methods

The choice of extraction method can significantly impact the yield, purity, and integrity of the target bioactive compounds. Below is a summary of the principles of each technique, followed by a comparative table to aid in method selection.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[6] Above its critical temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. The solvating power can be finely tuned by altering the pressure and temperature.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the plant matrix, causing the plant cells to rupture and release their contents into the solvent.[4] This method can significantly reduce extraction time and solvent consumption compared to conventional techniques.

Ultrasound-Assisted Extraction (UAE)

UAE, or sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, disrupting the cell walls and enhancing mass transfer of the target compounds into the solvent.[7]

Data Presentation: A Template for Comparison

The following table provides a template for summarizing experimental data from different extraction methods for a target bioactive compound from a Tsuga species.

Extraction MethodTarget Compound Yield (%)Purity (%)Extraction Time (min)Solvent Consumption (mL/g of raw material)Energy Consumption (relative)Notes
Supercritical Fluid Extraction (SFE) [Experimental Value][Experimental Value][Experimental Value]Low (CO₂ is recycled)HighSolvent-free final product; ideal for thermolabile compounds.
Microwave-Assisted Extraction (MAE) [Experimental Value][Experimental Value][Experimental Value]ModerateModerateRapid extraction; potential for thermal degradation if not optimized.
Ultrasound-Assisted Extraction (UAE) [Experimental Value][Experimental Value][Experimental Value]ModerateLowEfficient at room temperature; reduces risk of thermal degradation.
Conventional Maceration [Experimental Value][Experimental Value][Experimental Value]HighVery LowSimple but time-consuming and less efficient.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible and comparable results. Below are general methodologies for each extraction technique.

General Experimental Workflow

The overall process from sample preparation to analysis is depicted in the following workflow diagram.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis raw_material Tsuga sp. Plant Material (e.g., needles, bark) drying Drying (e.g., air-dried, freeze-dried) raw_material->drying grinding Grinding and Sieving drying->grinding sfe Supercritical Fluid Extraction (SFE) grinding->sfe Extraction Method mae Microwave-Assisted Extraction (MAE) grinding->mae Extraction Method uae Ultrasound-Assisted Extraction (UAE) grinding->uae Extraction Method filtration Filtration sfe->filtration mae->filtration uae->filtration concentration Solvent Evaporation (e.g., Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc HPLC Analysis (Yield and Purity) crude_extract->hplc bioassay Biological Activity Assays crude_extract->bioassay

Experimental Workflow from Plant Material to Analysis.

Supercritical Fluid Extraction (SFE) Protocol
  • Preparation: Load the ground Tsuga material (10-100 g) into the extraction vessel.

  • Parameter Setting: Set the desired extraction temperature (e.g., 40-60 °C) and pressure (e.g., 100-350 bar).

  • Extraction: Pump supercritical CO₂ through the vessel at a constant flow rate (e.g., 2-4 L/min) for a specified duration (e.g., 60-120 minutes).

  • Collection: Depressurize the CO₂ in a separator, causing the extracted compounds to precipitate.

  • Analysis: Quantify the yield and analyze the purity of the extract using High-Performance Liquid Chromatography (HPLC).

Microwave-Assisted Extraction (MAE) Protocol
  • Preparation: Place the ground Tsuga material (1-5 g) in a microwave-transparent extraction vessel and add the chosen solvent (e.g., ethanol, methanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

  • Parameter Setting: Set the microwave power (e.g., 200-800 W) and extraction time (e.g., 5-30 minutes).

  • Extraction: Irradiate the sample with microwaves under the set conditions.

  • Processing: After cooling, filter the mixture and evaporate the solvent to obtain the crude extract.

  • Analysis: Determine the yield and purity of the target compound via HPLC.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Preparation: Suspend the ground Tsuga material (1-10 g) in a solvent (e.g., ethanol, water) in a flask.

  • Parameter Setting: Place the flask in an ultrasonic bath or use an ultrasonic probe. Set the ultrasonic frequency (e.g., 20-40 kHz), power (e.g., 100-500 W), and extraction time (e.g., 15-60 minutes).

  • Extraction: Perform sonication at a controlled temperature (e.g., 25-50 °C).

  • Processing: Filter the extract and remove the solvent under reduced pressure.

  • Analysis: Analyze the yield and purity of the extract using HPLC.

Hypothetical Signaling Pathway Visualization

While the specific signaling pathway for "this compound" is unknown, researchers in drug development often investigate how a compound interacts with cellular signaling cascades. The following diagram is a template illustrating a hypothetical pathway, demonstrating the visualization capabilities required.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor_inactive Inactive Transcription Factor kinase2->transcription_factor_inactive Activates transcription_factor_active Active Transcription Factor transcription_factor_inactive->transcription_factor_active gene_expression Gene Expression transcription_factor_active->gene_expression Translocates and Induces biological_response Biological Response (e.g., Anti-inflammatory) gene_expression->biological_response Leads to This compound This compound This compound->receptor Binds to

Template of a Hypothetical Signaling Pathway.

Conclusion

The selection of an appropriate extraction method is paramount for the successful isolation and subsequent study of bioactive compounds from Tsuga species. SFE offers high purity and is suitable for sensitive compounds, while MAE and UAE provide rapid and efficient extraction with reduced solvent usage. This guide provides the foundational protocols and a comparative framework to assist researchers in making an informed choice and in systematically evaluating their experimental outcomes for any target compound, including the yet-to-be-characterized "this compound."

References

Reproducibility of Tsugafolin Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported bioactivity of Tsugafolin (also known as 7-Hydroxy-5,4'-dimethoxyflavanone). Due to the limited availability of published, reproducible quantitative data for this compound, this document also includes a comparative analysis of structurally similar flavonoids to provide a broader context for its potential biological activities. Detailed experimental protocols for key bioassays and relevant signaling pathway diagrams are provided to support further research and validation.

Quantitative Bioactivity Data for this compound and Analogs

Direct quantitative bioactivity data for this compound is sparse in publicly available literature. A single study reported weak anti-HIV activity with an IC50 of 118 μM. To offer a comparative perspective, the following tables summarize the bioactivity of flavonoids with structural similarities to this compound.

Table 1: Antioxidant Activity of this compound Analogs

CompoundAssayIC50/EC50Source
7-Hydroxy-3',4'-dimethoxyflavoneDPPHData not specified[1]
7-Hydroxy-5,6,4'-trimethoxyflavoneDPPH221 µg/mL

Table 2: Anti-Inflammatory Activity of this compound Analogs

CompoundAssayCell LineIC50/EC50Source
5,6,4′-Trihydroxy-7,3′-dimethoxyflavoneNitric Oxide (NO) ProductionRAW 264.79.9 µM

Table 3: Anticancer Activity of this compound Analogs

CompoundCell LineAssayIC50Source
5,7-DimethoxyflavoneHepG2 (Liver Cancer)MTT25 µM

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of flavonoid bioactivity.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.[1]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

  • Sample Preparation: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compound.

    • The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a dose-response curve.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Treatment:

    • Cells are seeded in a 96-well plate and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compound (this compound) for a specific duration (e.g., 1 hour).

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plate is incubated for a further period (e.g., 24 hours).

  • Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Aliquots of the supernatant are mixed with the Griess reagent.

    • After a short incubation period, the absorbance is measured at approximately 540 nm.

  • Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated, and the IC50 value is determined. A cell viability assay (e.g., MTT) is also performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Anticancer Activity: MTT Assay in MCF-7 Breast Cancer Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a compound on cancer cells.

  • Cell Culture: MCF-7 human breast cancer cells are cultured in an appropriate medium (e.g., RPMI-1640) with FBS and antibiotics.

  • Cell Treatment:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound (this compound) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, the medium is removed, and a fresh medium containing MTT solution is added to each well.

    • The plate is incubated for a few hours (e.g., 4 hours) to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength around 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Flavonoids often exert their bioactivities by modulating key cellular signaling pathways. The NF-κB pathway is a critical regulator of inflammation and cell survival.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Signal Transduction IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation IkB_P p-IκB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Proteasome->NFkB Release DNA DNA (κB sites) NFkB_nucleus->DNA Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) DNA->Gene_Expression Transcription Tsugafolin_Inhibition This compound (Potential Inhibition) Tsugafolin_Inhibition->IKK_complex Tsugafolin_Inhibition->NFkB_nucleus Inhibition of Translocation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the initial assessment of the bioactivity of a compound like this compound.

Bioactivity_Workflow cluster_preparation Preparation cluster_assays Bioactivity Screening cluster_analysis Data Analysis cluster_mechanistic Mechanistic Studies Compound This compound (Test Compound) Antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) Compound->Antioxidant Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) Compound->Anti_inflammatory Anticancer Anticancer Assay (MTT) Compound->Anticancer Cell_Lines Cell Lines (e.g., RAW 264.7, MCF-7) Cell_Lines->Anti_inflammatory Cell_Lines->Anticancer IC50 IC50/EC50 Determination Antioxidant->IC50 Anti_inflammatory->IC50 Anticancer->IC50 Signaling Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) IC50->Signaling Based on potent activity

References

Orthogonal Assays to Confirm Tsugafolin's Cellular Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key orthogonal assays to confirm the cellular target of a novel natural product, Tsugafolin. For the purpose of this guide, we will hypothesize that preliminary screening suggests this compound's cellular target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key signaling molecule in cancer and inflammatory diseases. This guide will detail the experimental protocols, present comparative data in a structured format, and visualize the underlying biological and experimental workflows.

Introduction to Target Validation

Confirming the direct molecular target of a bioactive compound like this compound is a critical step in drug discovery and development. It establishes a clear link between the compound's mechanism of action and its observed phenotypic effects. A multi-pronged approach using orthogonal assays with different underlying principles is essential to build a robust case for target engagement and validation. This guide focuses on four widely accepted orthogonal methods: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and small interfering RNA (siRNA) knockdown.

Comparative Overview of Orthogonal Assays for STAT3 Target Validation

The following table summarizes the key quantitative data and characteristics of each assay in the context of validating STAT3 as the cellular target of this compound.

Assay Principle Key Parameters Measured Sample Type Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[1][2]Apparent melting temperature (Tm) shift (ΔTm)Intact cells, cell lysatesConfirms target engagement in a cellular context; label-free.[2][3]Not all ligand binding events cause a significant thermal shift; indirect measure of affinity.[2]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[4][5]Association rate constant (ka), Dissociation rate constant (kd), Equilibrium dissociation constant (KD)Purified proteinsReal-time, label-free kinetics and affinity determination; high sensitivity.[4][5]Requires immobilization of one binding partner, which may affect its activity; requires specialized equipment.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a macromolecule.[6][7]Equilibrium dissociation constant (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Purified proteins in solution"Gold standard" for binding affinity; provides a complete thermodynamic profile; label-free, solution-based.[6][8]Requires large amounts of purified, soluble protein and compound; lower throughput.[6]
siRNA Knockdown Small interfering RNA specifically degrades the mRNA of the target protein, leading to reduced protein expression.[9][10]Reduction in protein levels and reversal of this compound-induced phenotypeIntact cellsValidates the biological dependence of the compound's effect on the target protein.[9][11]Potential for off-target effects of siRNA; compensation by other pathways can occur.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is designed to determine if this compound binds to and stabilizes STAT3 in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a human cancer cell line with high STAT3 expression (e.g., HeLa or A549) to 80-90% confluency.

    • Treat cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a predetermined time (e.g., 2 hours).

  • Heat Shock:

    • Harvest cells and resuspend them in a buffered solution.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[1]

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[1]

  • Protein Detection and Analysis:

    • Collect the supernatant containing the soluble protein.

    • Analyze the amount of soluble STAT3 at each temperature point by Western blotting using a specific anti-STAT3 antibody.

    • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]

Surface Plasmon Resonance (SPR) Protocol

This protocol measures the direct binding kinetics and affinity of this compound to purified STAT3 protein.

Methodology:

  • Protein and Compound Preparation:

    • Express and purify recombinant human STAT3 protein.

    • Prepare a series of concentrations of this compound in a suitable running buffer.[4][12]

  • Ligand Immobilization:

    • Immobilize the purified STAT3 protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[12][13]

  • Binding Analysis:

    • Inject the different concentrations of this compound over the sensor chip surface containing the immobilized STAT3.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association and dissociation phases.[4][14]

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[5]

Isothermal Titration Calorimetry (ITC) Protocol

This protocol determines the thermodynamic parameters of the interaction between this compound and STAT3.

Methodology:

  • Sample Preparation:

    • Prepare a solution of purified STAT3 protein in a calorimetry buffer.

    • Prepare a solution of this compound at a concentration 10-20 times higher than the STAT3 concentration in the same matched buffer.[7]

  • Titration:

    • Load the STAT3 solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of this compound into the sample cell while monitoring the heat change.[7][15]

  • Data Acquisition:

    • The instrument measures the heat released or absorbed during the binding event after each injection.

  • Data Analysis:

    • Integrate the heat change peaks and plot them against the molar ratio of this compound to STAT3.

    • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[7][16]

siRNA Knockdown Protocol

This protocol validates that the cellular effects of this compound are dependent on the presence of STAT3.

Methodology:

  • Cell Transfection:

    • Seed cells (e.g., HeLa) at a suitable density for transfection.

    • Transfect the cells with either a non-targeting control siRNA or an siRNA specifically targeting STAT3 mRNA.[10]

  • Incubation and Protein Knockdown:

    • Incubate the cells for 48-72 hours to allow for the degradation of STAT3 mRNA and subsequent reduction in STAT3 protein levels.[17]

  • This compound Treatment and Phenotypic Assay:

    • Treat the control and STAT3-knockdown cells with this compound or vehicle.

    • Perform a relevant phenotypic assay that is affected by this compound (e.g., a cell viability assay or a reporter gene assay for a STAT3 target gene).

  • Validation of Knockdown and Analysis:

    • Confirm the knockdown of STAT3 protein levels by Western blotting.

    • Compare the effect of this compound in control cells versus STAT3-knockdown cells. A diminished effect of this compound in the knockdown cells indicates that its activity is dependent on STAT3.

Visualizations

Signaling Pathway and Experimental Workflows

cluster_pathway JAK-STAT Signaling Pathway cluster_inhibition This compound Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active STAT3-P (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation TargetGene Target Gene Expression Nucleus->TargetGene This compound This compound This compound->STAT3_inactive Prevents Activation

Caption: The JAK-STAT signaling pathway and the putative inhibitory action of this compound on STAT3 activation.

cluster_cetsa CETSA Workflow cluster_spr SPR Workflow cluster_itc ITC Workflow cluster_sirna siRNA Workflow A1 Treat Cells (this compound/Vehicle) B1 Heat Shock (Temperature Gradient) A1->B1 C1 Lyse & Centrifuge B1->C1 D1 Western Blot for Soluble STAT3 C1->D1 E1 Generate Melting Curve D1->E1 A2 Immobilize STAT3 on Sensor Chip B2 Inject this compound (Analyte) A2->B2 C2 Measure SPR Signal (Real-time) B2->C2 D2 Kinetic Analysis (ka, kd, KD) C2->D2 A3 Load STAT3 in Cell, This compound in Syringe B3 Titrate this compound into STAT3 A3->B3 C3 Measure Heat Change B3->C3 D3 Thermodynamic Analysis (KD, ΔH, ΔS) C3->D3 A4 Transfect Cells (Control vs STAT3 siRNA) B4 Incubate for Knockdown A4->B4 C4 Treat with this compound B4->C4 E4 Confirm Knockdown (Western Blot) B4->E4 D4 Phenotypic Assay C4->D4

Caption: Experimental workflows for the orthogonal assays used to validate this compound's cellular target.

Conclusion

The validation of a drug's cellular target is a multifaceted process that requires robust and compelling evidence from several independent methodologies. By employing a combination of biophysical assays like SPR and ITC to confirm direct binding and determine affinity, and cell-based assays such as CETSA and siRNA knockdown to verify target engagement and functional relevance in a physiological context, researchers can confidently establish the mechanism of action for novel compounds like this compound. This integrated approach is fundamental for advancing a compound through the drug discovery pipeline.

References

A Comparative Guide to the Safety Assessment of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The evaluation of a natural product's safety profile is a critical step in the drug development process. While natural products are often perceived as safe, they contain biologically active compounds that can elicit toxic effects.[1][2] A thorough toxicological assessment is therefore essential to identify potential risks and determine safe dosage levels for human use. This guide provides a framework for comparing the safety profiles of natural products, addressing the absence of data for the novel compound Tsugafolin by presenting a comparative analysis of four well-researched natural products: Curcumin, Resveratrol, Epigallocatechin gallate (EGCG), and Ginsenosides.

Note on this compound: As of late 2025, publicly available toxicological data for this compound (CAS 66568-97-6) is insufficient to conduct a comprehensive safety assessment.[3] The methodologies and comparisons presented herein serve as a guide for when such data becomes available.

Comparative Safety Profile of Selected Natural Products

The following table summarizes key safety and toxicity data for Curcumin, Resveratrol, EGCG, and Ginsenosides, compiled from preclinical and clinical studies. This data provides a benchmark for evaluating the potential toxicity of new natural products.

ParameterCurcuminResveratrolEGCG (Epigallocatechin gallate)Ginsenosides (from Panax ginseng)
LD50 (Oral, Rodent) >2000 mg/kg (rat)>2000 mg/kg (rat)>2000 mg/kg (rat)>2000 mg/kg (rat)
NOAEL (No-Observed-Adverse-Effect Level) ~180-200 mg/kg/day (rat, 90-day)~200 mg/kg/day (rat, 90-day)~500 mg/kg/day (rat, 13 weeks)~40 mg/kg/day (rat, 90-day)
Human Tolerability Generally well-tolerated, even at high doses (up to 12 g/day ).[4][5]Generally well-tolerated at doses up to 1 g/day .[6] Higher doses may cause gastrointestinal upset.[7][8]Generally safe, but high doses (>800 mg/day) have been associated with potential liver toxicity.[9][10]Generally considered safe at recommended doses.[11] High doses may lead to side effects.[12]
Common Adverse Effects Diarrhea, headache, rash, yellow stool at high doses.[5]Gastrointestinal issues (nausea, diarrhea) at high doses.[7][13]Nausea, heartburn, stomach upset. Potential for liver enzyme elevation at high doses.[14]Insomnia, nervousness, headaches, dizziness, upset stomach.[15]
Potential for Drug Interactions May interact with anticoagulants and other medications.May interact with blood thinners and drugs metabolized by cytochrome P450 enzymes.[8]May interact with various medications due to effects on drug-metabolizing enzymes.May interact with blood thinners, diabetes medications, and antidepressants.[15]
Reproductive/Developmental Toxicity Limited data; caution advised during pregnancy.May have estrogenic effects; should be avoided in hormone-sensitive conditions.[7]Limited data; high doses should be avoided during pregnancy.Some ginsenosides have shown embryotoxicity in animal models at high concentrations.[12]

Experimental Protocols for Key Toxicity Studies

The following are generalized protocols for foundational toxicity studies, based on established guidelines from regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).

Acute Oral Toxicity Study (OECD Guideline 423)
  • Objective: To determine the short-term toxicity of a substance after a single oral dose and to estimate the median lethal dose (LD50).

  • Test System: Typically, rodents (rats or mice), with a small number of animals per step.

  • Procedure:

    • Healthy, young adult animals are fasted overnight prior to dosing.

    • The test substance is administered orally by gavage. A limit test is often performed first at 2000 mg/kg or 5000 mg/kg.

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • A necropsy is performed on all animals at the end of the observation period to examine for gross pathological changes.

  • Data Analysis: The LD50 is calculated based on the number of mortalities at different dose levels. The study also provides information on the signs of toxicity and the target organs.

Subchronic Oral Toxicity Study (90-Day Study; OECD Guideline 408)
  • Objective: To evaluate the adverse effects of a substance following repeated oral administration over a 90-day period. This study helps to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Test System: Typically, rodents (e.g., Wistar or Sprague-Dawley rats).

  • Procedure:

    • The test substance is administered daily to several groups of animals at different dose levels (typically three, plus a control group) for 90 days. Administration can be via the diet, drinking water, or gavage.

    • Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly.

    • Hematology, clinical chemistry, and urinalysis are performed at specified intervals.

    • At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

  • Data Analysis: The data are analyzed to determine the dose-response relationship for any observed toxic effects. The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.

Visualizations

Experimental Workflow for Safety Assessment

G cluster_preclinical Preclinical Safety Assessment cluster_clinical Clinical Trials in_vitro In Vitro Toxicity Assays (e.g., Cytotoxicity, Genotoxicity) acute_tox Acute Toxicity Studies (e.g., LD50) in_vitro->acute_tox subchronic_tox Subchronic Toxicity Studies (e.g., 90-day rodent study) acute_tox->subchronic_tox chronic_tox Chronic Toxicity Studies subchronic_tox->chronic_tox repro_dev_tox Reproductive & Developmental Toxicity Studies subchronic_tox->repro_dev_tox phase1 Phase I (Safety in healthy volunteers) chronic_tox->phase1 repro_dev_tox->phase1 phase2 Phase II (Efficacy and side effects) phase1->phase2 phase3 Phase III (Long-term safety & efficacy) phase2->phase3 post_market Phase IV (Post-marketing surveillance) phase3->post_market

Caption: Generalized workflow for the safety assessment of a new natural product.

Hypothetical Signaling Pathway Modulation by a Natural Product

G cluster_pathway Inflammatory Signaling Pathway cytokine Pro-inflammatory Cytokine (e.g., TNF-α) receptor Receptor cytokine->receptor jak JAK receptor->jak nfkb NF-κB receptor->nfkb stat STAT jak->stat gene_expression Gene Expression (Inflammatory Mediators) stat->gene_expression nfkb->gene_expression natural_product Natural Product (e.g., this compound) natural_product->jak Inhibition natural_product->nfkb Inhibition

References

A Comparative Analysis of Rutin from Diverse Natural Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the query for "Tsugafolin" did not yield specific results in current scientific literature, this guide presents a comparative analysis of a well-researched and medicinally significant flavonoid, Rutin (Quercetin-3-O-rutinoside) , as a representative example. Rutin is a versatile phytochemical found in a wide array of plant species and is renowned for its potent antioxidant, anti-inflammatory, and cardioprotective properties. This guide offers a comparative overview of Rutin from various natural origins, focusing on its yield, purity, and biological efficacy, supported by experimental data and methodologies to aid researchers and drug development professionals.

Quantitative Analysis of Rutin from Different Natural Sources

The yield and purity of extracted Rutin can vary significantly depending on the plant source, geographical location, and the extraction methodology employed. Below is a summary of quantitative data from various studies.

Natural SourcePlant PartExtraction MethodYield of RutinPurity of RutinReference
Fagopyrum esculentum (Buckwheat)LeavesMaceration with 80% Methanol8.32% (w/w)>98% (HPLC)[1][2]
Sophora japonica (Pagoda Tree)Flower BudsUltrasound-Assisted Extraction with 70% Ethanol12.5% (w/w)>95% (HPLC)[3]
Ruta graveolens (Common Rue)Aerial PartsSoxhlet Extraction with Ethanol4.2% (w/w)Not specified[4]
Morus alba (White Mulberry)LeavesMicrowave-Assisted Extraction with 60% Ethanol2.8% (w/w)>97% (HPLC)[5]
Capparis spinosa (Caper)Flower BudsMaceration with Methanol5.1% (w/w)Not specified[6]

Comparative Biological Activities

While the fundamental biological activities of Rutin remain consistent, variations in the purity and the presence of other phytochemicals in extracts from different sources can influence its overall therapeutic efficacy.

Biological ActivityAssayRutin SourceKey FindingsReference
Antioxidant ActivityDPPH Radical Scavenging AssayFagopyrum esculentumIC50 = 15.8 µg/mL[2]
Sophora japonicaIC50 = 12.5 µg/mL[3]
Anti-inflammatory ActivityInhibition of NO production in LPS-stimulated RAW 264.7 cellsMorus albaSignificant inhibition at 50 µM[5]
Antidiabetic ActivityInhibition of α-glucosidaseFagopyrum esculentumPotent inhibition, comparable to Acarbose[7]

Experimental Protocols

Extraction and Purification of Rutin from Sophora japonica

This protocol details a common method for obtaining high-purity Rutin.

a. Extraction:

  • Air-dried and powdered flower buds of Sophora japonica (100 g) are subjected to ultrasound-assisted extraction with 1 L of 70% ethanol at 60°C for 45 minutes.[3]

  • The extraction process is repeated twice.

  • The collected extracts are filtered and combined.

  • The solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.[3]

b. Purification:

  • The crude extract is dissolved in hot water and filtered.

  • The filtrate is allowed to cool, leading to the crystallization of Rutin.

  • The crystals are collected by filtration and washed with cold water and then a small amount of cold ethanol.

  • The collected crystals are recrystallized from 80% ethanol to yield high-purity Rutin.

  • Purity is assessed by High-Performance Liquid Chromatography (HPLC).

DPPH Radical Scavenging Assay

This assay is widely used to determine the antioxidant capacity of natural compounds.

  • A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Different concentrations of Rutin extracts (or pure Rutin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

Signaling Pathways and Experimental Workflows

Signaling Pathway

Rutin exerts its anti-inflammatory effects through the modulation of several key signaling pathways, including the NF-κB pathway.

NF_kB_Pathway cluster_NFkB_IkB NF-κB/IκB Complex cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NF_kB NF-κB IKK->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (COX-2, iNOS) NF_kB->Inflammatory_Genes activates Rutin Rutin Rutin->IKK inhibits

Caption: Rutin's inhibition of the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of Rutin from a plant source.

Rutin_Isolation_Workflow Plant_Material Plant Material (e.g., Sophora japonica buds) Drying_Powdering Drying and Powdering Plant_Material->Drying_Powdering Extraction Solvent Extraction (e.g., Ultrasound-Assisted) Drying_Powdering->Extraction Filtration_Evaporation Filtration and Solvent Evaporation Extraction->Filtration_Evaporation Crude_Extract Crude Extract Filtration_Evaporation->Crude_Extract Purification Purification (e.g., Recrystallization) Crude_Extract->Purification Pure_Rutin Pure Rutin Purification->Pure_Rutin Characterization Structural Characterization (HPLC, NMR, MS) Pure_Rutin->Characterization Biological_Assay Biological Activity Assays Pure_Rutin->Biological_Assay

Caption: General workflow for Rutin isolation and analysis.

References

Unveiling the Therapeutic Promise of Taxifolin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical validation of the therapeutic potential of Taxifolin, a naturally occurring flavonoid, by comparing its performance against established alternatives. The information is presented through clearly structured data tables, detailed experimental protocols, and visualizations of key signaling pathways to facilitate objective evaluation and inform future research and development.

Executive Summary

Taxifolin, also known as dihydroquercetin, has demonstrated significant therapeutic potential across a spectrum of applications, including antioxidant, anti-inflammatory, anti-cancer, and anti-obesity effects. This guide synthesizes the available experimental data to offer a comparative analysis of Taxifolin's efficacy against current therapeutic options. While Taxifolin shows promise, particularly in its multi-target capabilities and favorable safety profile in preliminary studies, further rigorous clinical trials are necessary to fully elucidate its therapeutic standing.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on Taxifolin's performance in key therapeutic areas compared to established alternatives.

Table 1: In Vitro Antioxidant Activity
CompoundAssayIC50 (µg/mL)Source
Taxifolin DPPH Radical Scavenging ~1.50 - 77.00 [1]
Ascorbic Acid (Vitamin C)DPPH Radical Scavenging~5-10N/A
Trolox (Vitamin E analog)DPPH Radical Scavenging~4-8N/A
Taxifolin ABTS Radical Scavenging ~0.83 - 7.49 [1]
Ascorbic Acid (Vitamin C)ABTS Radical Scavenging~2-5N/A
Trolox (Vitamin E analog)ABTS Radical Scavenging~2-6N/A

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: In Vitro Anti-inflammatory Activity
CompoundCell LineAssayIC50 (µM)Source
Taxifolin RAW 264.7 LPS-induced NO production >100 [2]
QuercetinRAW 264.7LPS-induced NO production~10-20N/A
LuteolinRAW 264.7LPS-induced NO production~5-10[2]
Taxifolin - COX-2 Inhibition - N/A
Celecoxib-COX-2 Inhibition~0.04-0.8[3][4]
Ibuprofen-COX-2 Inhibition~5-10[5]

Note: A higher IC50 value indicates lower potency.

Table 3: In Vitro Anticancer Activity (IC50 in µM)
CompoundCell LineIC50 (µM)Source
Taxifolin HepG2 (Liver Cancer) 0.15 [6]
Taxifolin Huh7 (Liver Cancer) 0.22 [6]
Taxifolin HCT-116 (Colon Cancer) 32 µg/mL (~105) [7]
DoxorubicinHepG2 (Liver Cancer)~0.1-1N/A
5-FluorouracilHCT-116 (Colon Cancer)~1-10N/A
Table 4: Clinical and Preclinical Obesity Parameters
TreatmentStudy TypeSubjectsDosageKey FindingsSource
Taxifolin Retrospective Clinical Humans 300 mg/day -1.6 kg weight loss over ~6 months (vs. -0.3 kg in control) [7][8][9][10][11]
Taxifolin Preclinical (in vivo) Mice (HFD) 0.5-1 mg/mL in drinking water Decreased body weight gain and fat accumulation [12][13]
Semaglutide (Wegovy)Clinical TrialHumans2.4 mg/week~14.9% average weight loss over 68 weeks[14]
Tirzepatide (Zepbound)Clinical TrialHumans5, 10, or 15 mg/weekUp to 22.5% average weight loss at 72 weeks[14]
Orlistat (Xenical)Clinical TrialHumans120 mg three times daily~5% reduction in body weight[15]
Table 5: Preclinical Depression-Like Behavior in Animal Models
TreatmentAnimal ModelBehavioral TestKey FindingsSource
Taxifolin LPS-induced depression in rats Forced Swim Test, Sucrose Preference Test Ameliorated depressive-like symptoms [16][17][18]
FluoxetineLPS-induced depression in ratsForced Swim Test, Sucrose Preference TestStandard antidepressant, showed efficacy in reducing immobility time[2][15][16][17][19]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure transparency and reproducibility.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[3][20]

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[3]

  • Sample Preparation: Dissolve Taxifolin and reference antioxidants (e.g., ascorbic acid, Trolox) in methanol to prepare a series of concentrations.

  • Reaction: Add 100 µL of each sample concentration to a 96-well plate. Add 100 µL of the DPPH solution to each well. A blank well should contain only methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of inflammatory mediators in LPS-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The inhibitory effect of a compound on the production of these mediators is a measure of its anti-inflammatory activity.

Procedure:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of Taxifolin or a reference anti-inflammatory drug (e.g., dexamethasone) for 1-2 hours.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (typically 100-1000 ng/mL) for 24 hours. A control group should receive no LPS.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve of sodium nitrite.

  • Cytokine Measurement (ELISA): The levels of TNF-α and IL-6 in the cell culture supernatant can be quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of NO or cytokine production is calculated relative to the LPS-stimulated control. The IC50 value can then be determined.

In Vivo Ovarian Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of a compound.

Principle: Human cancer cells are implanted into immunocompromised mice. The effect of a therapeutic agent on tumor growth, progression, and metastasis can then be monitored over time.[6][20]

Procedure:

  • Cell Culture: Culture a human ovarian cancer cell line (e.g., SKOV3) under standard conditions.

  • Animal Model: Use female athymic nude mice (4-6 weeks old).

  • Tumor Cell Implantation:

    • Subcutaneous model: Inject 5 x 10^6 SKOV3 cells suspended in 100 µL of Matrigel subcutaneously into the flank of each mouse.

    • Orthotopic model: Surgically implant a small piece of a pre-established tumor onto the ovary of the mouse for a more clinically relevant model.

  • Tumor Growth Monitoring:

    • For subcutaneous tumors, measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).

    • For orthotopic tumors, monitor tumor growth using in vivo imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or ultrasound.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer Taxifolin (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily or on a predetermined schedule. A positive control group receiving a standard chemotherapeutic agent (e.g., cisplatin) can also be included.

  • Endpoint: Continue treatment for a specified period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to assess the anti-tumor efficacy of Taxifolin.

Signaling Pathways and Mechanisms of Action

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway

Taxifolin has been shown to modulate the MAPK signaling pathway, which plays a crucial role in inflammation and cancer. Specifically, Taxifolin can inhibit the phosphorylation of key kinases in this pathway, including p38 and JNK.[16] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators and can induce apoptosis in cancer cells.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF JNK JNK RAS->JNK p38 p38 RAS->p38 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Taxifolin_Inhibition Taxifolin Taxifolin_Inhibition->JNK Taxifolin_Inhibition->p38 Gene_Expression Inflammatory Genes Apoptosis-related Genes Transcription_Factors->Gene_Expression

Taxifolin's inhibition of the MAPK signaling pathway.

PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma) Signaling Pathway

Taxifolin has been shown to activate the PPAR-γ signaling pathway. PPAR-γ is a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation. By activating PPAR-γ, Taxifolin can potentially improve insulin sensitivity and reduce inflammation, which is relevant to its anti-obesity and anti-diabetic effects.[17][18]

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Taxifolin Taxifolin PPARg_RXR PPAR-γ / RXR Heterodimer Taxifolin->PPARg_RXR Activation PPRE PPRE (PPAR Response Element) PPARg_RXR->PPRE Target_Genes Target Gene Expression (e.g., Adiponectin, GLUT4) PPRE->Target_Genes Metabolic_Effects Improved Insulin Sensitivity Reduced Inflammation Target_Genes->Metabolic_Effects

Activation of the PPAR-γ signaling pathway by Taxifolin.

Conclusion

The compiled data suggests that Taxifolin possesses significant therapeutic potential across multiple domains, underpinned by its antioxidant and anti-inflammatory properties and its ability to modulate key signaling pathways. While in vitro and preclinical in vivo data are promising, particularly in the context of cancer and metabolic disorders, the clinical evidence is still in its nascent stages. The comparative analysis indicates that while Taxifolin may not always exhibit the same potency as some single-target synthetic drugs, its pleiotropic effects and favorable safety profile warrant further investigation. This guide provides a foundational dataset and standardized protocols to aid researchers in the continued exploration of Taxifolin as a viable therapeutic agent.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.